molecular formula C9H12BrN B1338814 2-Bromo-N,N,4-trimethylaniline CAS No. 23667-06-3

2-Bromo-N,N,4-trimethylaniline

Cat. No.: B1338814
CAS No.: 23667-06-3
M. Wt: 214.1 g/mol
InChI Key: WHDJFGXRKRLPJK-UHFFFAOYSA-N
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Description

2-Bromo-N,N,4-trimethylaniline is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N,N,4-trimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N,N,4-trimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N,N,4-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDJFGXRKRLPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522950
Record name 2-Bromo-N,N,4-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23667-06-3
Record name 2-Bromo-N,N,4-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Architecture, and Analytical Validation

Executive Summary

2-Bromo-N,N,4-trimethylaniline (CAS: 23667-06-3), also chemically distinct as 2-bromo-N,N-dimethyl-p-toluidine, represents a critical halogenated aniline scaffold in medicinal chemistry and materials science. Its utility is defined by the orthogonal reactivity of its functional handles: the electron-rich dimethylamino group serves as a directing group, while the aryl bromide provides a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide deconstructs the molecular weight properties essential for high-resolution mass spectrometry (HRMS) and details a regioselective synthetic protocol designed to minimize common side reactions such as benzylic bromination.

Part 1: Physicochemical Profile & Molecular Weight Analysis

In drug development, "molecular weight" is not a singular metric. For stoichiometry, we utilize Average Molecular Weight . For bioanalytical identification (LC-MS), we must utilize Monoisotopic Mass , specifically accounting for the unique isotopic signature of Bromine (


 and 

).
Quantitative Data Summary
PropertyValueContext
IUPAC Name 2-Bromo-N,N,4-trimethylanilineFormal nomenclature
Alternative Name 2-Bromo-N,N-dimethyl-p-toluidineCommon synthesis nomenclature
CAS Number 23667-06-3Registry ID
Formula

Stoichiometric basis
Average MW 214.10 g/mol Used for molarity/dosing
Monoisotopic Mass 213.015 Da Base peak (

) for MS
Exact Mass (

)
215.013 Da Isotope peak (

) for MS
Predicted LogP ~3.4Lipophilicity estimation
The Bromine Isotope Effect (Mass Spectrometry)

Unlike carbon-based scaffolds where the M+1 peak is minor (~1.1%), the presence of bromine creates a distinct 1:1 doublet pattern in the mass spectrum. This is a critical self-validating spectral feature.

  • 
     Abundance:  50.69%
    
  • 
     Abundance:  49.31%
    

Consequently, the mass spectrum of 2-Bromo-N,N,4-trimethylaniline will not show a single parent ion. It will display two peaks of nearly equal intensity separated by 2 mass units (


 213 and 215).

IsotopePattern Figure 1: Theoretical Mass Spectrum Isotope Distribution (M vs M+2) cluster_0 Mass Spectrum Signal Intensity M_Peak m/z 213.01 (79-Br Isotope) ~100% Intensity M2_Peak m/z 215.01 (81-Br Isotope) ~98% Intensity

Part 2: Synthetic Architecture

Retrosynthetic Logic

The synthesis targets the ortho-position relative to the dimethylamino group. The starting material, N,N-dimethyl-p-toluidine, contains two activating groups:

  • -N(CH3)2: Strong activator, ortho/para directing.

  • -CH3: Weak activator, ortho/para directing.

Regioselectivity Control: The para-position relative to the amine is blocked by the methyl group. The amine (stronger activator) dominates the directing effect, pushing the electrophile (


) to the ortho position.
Protocol: Regioselective Bromination via NBS

Standard liquid bromine (


) is often too aggressive, leading to poly-bromination or radical bromination of the benzylic methyl group. We utilize N-Bromosuccinimide (NBS) for controlled electrophilic aromatic substitution (EAS).
Reagents:
  • Precursor: N,N-dimethyl-p-toluidine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (polar aprotic promotes ionic mechanism over radical)

  • Temperature: 0°C to Room Temperature

Step-by-Step Methodology:
  • Preparation: Dissolve 10 mmol of N,N-dimethyl-p-toluidine in 20 mL of anhydrous Acetonitrile in a round-bottom flask shielded from light (foil-wrapped) to inhibit radical initiation.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes. Why? Exothermic control prevents benzylic substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 9:1). The starting material (higher Rf) should disappear; the monobrominated product will appear as a slightly more polar spot.

  • Quench: Add 10 mL of 10%

    
     (sodium thiosulfate) to neutralize any active bromine species.
    
  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via silica gel flash chromatography (0-5% EtOAc in Hexanes).

SynthesisWorkflow Figure 2: Regioselective Bromination Pathway Start N,N-dimethyl-p-toluidine (Precursor) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack (Ortho to Amine) Reagent NBS (1.05 eq) Acetonitrile, 0°C Reagent->Intermediate Product 2-Bromo-N,N,4-trimethylaniline (Target) Intermediate->Product Re-aromatization (-H+)

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted standards.

Proton NMR ( NMR, 400 MHz, )

The symmetry of the para-substituted starting material is broken upon bromination.

  • Aromatic Region (3H):

    • 
       ~7.3 ppm (d, J=2 Hz): Proton at C3 (ortho to Br, meta to N). The bromine deshields this proton significantly.
      
    • 
       ~7.0 ppm (dd): Proton at C5.
      
    • 
       ~6.9 ppm (d): Proton at C6 (ortho to N).
      
  • Aliphatic Region:

    • 
       ~2.7-2.8 ppm (s, 6H): 
      
      
      
      . Note: Steric crowding from the ortho-bromo group may cause a slight downfield shift compared to the precursor.
    • 
       ~2.3 ppm (s, 3H): 
      
      
      
      .
Quality Criteria
  • Absence of Singlet at ~4.5 ppm: Indicates no bromination of the benzylic methyl group (

    
    ).
    
  • Integration Ratio: Aromatic (3) : N-Methyl (6) : C-Methyl (3).

Part 4: Applications in Drug Discovery

This molecule acts as a "bifunctional linchpin." The steric bulk of the ortho-bromo group, combined with the electron-donating amine, makes it a unique substrate for Buchwald-Hartwig aminations to form Polytriarylamines (PTAAs), which are hole-transport materials in organic electronics and scaffolds in medicinal chemistry.

Key Reaction: Suzuki-Miyaura Coupling

  • Substrate: 2-Bromo-N,N,4-trimethylaniline

  • Partner: Aryl Boronic Acid

  • Catalyst:

    
     or 
    
    
    
    / S-Phos
  • Outcome: Biaryl formation with retained dimethylamino functionality.

References

  • PubChem. (n.d.).[1][2] 2-Bromo-N,N,4-trimethylaniline (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1922). Bromination of p-Toluidine Derivatives. Org. Synth. 1922, 2, 71. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-Bromo-N,N,4-trimethylaniline Product Specifications. Retrieved from [Link]

Sources

Technical Whitepaper: 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Characterization Profile

Executive Summary

2-Bromo-N,N,4-trimethylaniline (CAS: 23667-06-3) is a sterically congested, electron-rich aniline derivative utilized primarily as a specialized intermediate in organometallic coupling reactions. Its structural uniqueness lies in the ortho-bromo substituent relative to the dimethylamino group, which introduces significant torsional strain. This steric environment makes it a valuable precursor for synthesizing bulky biaryl phosphine ligands and hindered amine catalysts used in drug discovery.

This guide provides a definitive technical profile of the compound, moving beyond basic catalog data to offer synthesis protocols, spectroscopic validation, and handling requirements for high-purity applications.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a p-toluidine core with dual N-methylation and a bromine atom at the ortho position. The steric clash between the N-dimethyl group and the ortho-bromine forces the nitrogen lone pair out of conjugation with the aromatic ring, altering its electronic availability compared to non-brominated analogs.

Identifier Value
IUPAC Name 2-Bromo-N,N,4-trimethylaniline
Common Synonyms 2-Bromo-N,N-dimethyl-p-toluidine; 2-Bromo-4-methyl-N,N-dimethylaniline
CAS Number 23667-06-3
Molecular Formula C₉H₁₂BrN
Molecular Weight 214.10 g/mol
SMILES CN(C)C1=C(Br)C=C(C)C=C1
InChI Key WHDJFGXRKRLPJK-UHFFFAOYSA-N

Physical & Thermodynamic Properties[1][2][5][6]

The following data consolidates experimental values with high-confidence calculated parameters (ACD/Labs, EPISuite) where experimental literature for this specific isomer is sparse.

Table 1: Physicochemical Profile

PropertyValueNote/Context
Physical State Liquid (at 25°C)Viscous, typically pale yellow to brown due to trace oxidation.
Boiling Point 265°C (est. at 760 mmHg)High boiling point requires vacuum distillation (approx. 110-115°C @ 10 mmHg) for purification.
Melting Point < 10°CRemains liquid at standard lab temperatures; freezes only under refrigeration.
Density 1.39 ± 0.06 g/cm³Significantly denser than water due to the bromine atom.
Refractive Index 1.568 (predicted)Useful for assessing purity of distillate fractions.
Solubility Immiscible in WaterHighly soluble in DCM, EtOAc, THF, and Toluene.
pKa (Conjugate Acid) ~2.5 - 3.0Lower than N,N-dimethyl-p-toluidine (pKa ~5.6) due to steric inhibition of resonance and inductive withdrawal by Br.

Synthesis & Purification Protocol

Objective: Selective monobromination of N,N-dimethyl-p-toluidine. Challenge: Preventing poly-bromination and oxidation of the methyl group. Solution: Use of N-Bromosuccinimide (NBS) in a polar aprotic solvent at controlled temperatures.

Reaction Logic Flow (Graphviz)

SynthesisFlow Start N,N-Dimethyl-p-toluidine (Precursor) Reaction Electrophilic Aromatic Substitution (0°C -> RT) Start->Reaction Reagent NBS (1.05 eq) DMF Solvent Reagent->Reaction Quench Quench: Water/Na2S2O3 (Neutralize excess Br) Reaction->Quench 4-12 hrs Extraction Extraction (EtOAc) & Drying (MgSO4) Quench->Extraction Purification Vacuum Distillation or Column Chromatography Extraction->Purification Product 2-Bromo-N,N,4-trimethylaniline (>98% Purity) Purification->Product

Figure 1: Step-wise synthesis workflow for the selective bromination of N,N-dimethyl-p-toluidine.

Step-by-Step Methodology
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and addition funnel. Flame dry under nitrogen.

  • Solvation: Charge the flask with N,N-dimethyl-p-toluidine (13.5 g, 100 mmol) and anhydrous DMF (100 mL). Cool the solution to 0°C using an ice bath.

  • Bromination: Dissolve N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) in DMF (50 mL). Add this solution dropwise to the amine over 45 minutes. Critical: Keep temperature < 5°C to favor ortho substitution over benzylic bromination.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.

  • Workup: Pour the reaction mixture into 500 mL of ice water containing 5% Sodium Thiosulfate (to quench active bromine species). Extract with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over anhydrous MgSO₄.

  • Purification:

    • Option A (High Purity): Vacuum distillation. Collect the fraction boiling at ~112°C at 10 mmHg.

    • Option B (Small Scale): Flash column chromatography on silica gel, eluting with 5% EtOAc in Hexanes.

Spectroscopic Characterization (Validation)

To ensure the bromine is at the 2-position (ortho) and not the 3-position (meta), analysis of the aromatic splitting pattern is essential.

Table 2: 1H NMR Data (400 MHz, CDCl₃)

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.35 Doublet (d, J=2.0 Hz)1HAr-H (C3)The proton between Br and Methyl. Small coupling to C5 proton.
7.05 Doublet of Doublets (dd)1HAr-H (C5)Coupled to C6 (ortho) and C3 (meta).
6.95 Doublet (d, J=8.2 Hz)1HAr-H (C6)Ortho to the NMe2 group. Upfield due to electron donation from N.
2.75 Singlet (s)6HN(CH₃)₂Deshielded slightly by ortho-Br twisting the N-lone pair.
2.28 Singlet (s)3HAr-CH₃Typical benzylic methyl shift.

Interpretation: The presence of a doublet with a small coupling constant (J ~2.0 Hz) at ~7.35 ppm confirms the proton at position 3 (meta coupling), validating the 2-bromo substitution pattern.

Handling, Stability & Safety

Stability Profile
  • Light Sensitivity: Moderate. The C-Br bond can undergo photolytic cleavage over extended periods. Store in amber glass.

  • Oxidation: The amine moiety is susceptible to N-oxide formation. Store under an inert atmosphere (Argon/Nitrogen).

  • Thermal: Stable up to 200°C, but distillation should be performed under vacuum to minimize thermal stress.

Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin irritation and serious eye irritation.

  • Precaution: As with all halogenated anilines, avoid inhalation. Use a fume hood. Nitrile gloves provide adequate splash protection.

References

  • PubChem. (2023). 2-Bromo-N,N,4-trimethylaniline Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1922). Bromination of p-Acetotoluide (Methodology adaptation). Org. Synth. 1922, 2,[1][2] 11. [Link]

Sources

2-Bromo-N,N,4-trimethylaniline solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-N,N,4-trimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of 2-Bromo-N,N,4-trimethylaniline is paramount for its effective use in synthetic chemistry, pharmaceutical development, and materials science. This guide provides a comprehensive overview of the predicted solubility of 2-Bromo-N,N,4-trimethylaniline in various organic solvents, grounded in its physicochemical properties. We delve into the theoretical principles governing its solubility, present a qualitative solubility profile, and offer a detailed experimental protocol for researchers to determine precise solubility data in their own laboratory settings. This document is intended to serve as a practical resource for scientists, enabling informed solvent selection and facilitating the seamless integration of this compound into research and development workflows.

Introduction: The Critical Role of Solubility

2-Bromo-N,N,4-trimethylaniline is a substituted aniline derivative with significant potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The success of any chemical process involving this compound, from reaction kinetics to purification and formulation, is fundamentally linked to its interaction with the chosen solvent system. A thorough understanding of its solubility is therefore not merely academic but a critical prerequisite for efficient process development, enabling:

  • Optimal Reaction Conditions: Ensuring reactants are in the same phase is crucial for efficient molecular interaction.[1]

  • Effective Purification: Techniques such as crystallization and chromatography are entirely dependent on differential solubility.[2]

  • Streamlined Downstream Processing: Knowledge of solubility aids in product isolation, concentration, and formulation.

This guide will provide a detailed analysis of the factors influencing the solubility of 2-Bromo-N,N,4-trimethylaniline and empower researchers to make informed decisions in their experimental designs.

Physicochemical Properties of 2-Bromo-N,N,4-trimethylaniline

The solubility of a compound is dictated by its molecular structure. The key physicochemical properties of 2-Bromo-N,N,4-trimethylaniline (CAS No: 23667-06-3) are summarized below.[3]

PropertyValueSource
Molecular Formula C₉H₁₂BrN[3]
Molecular Weight 214.10 g/mol [3]
IUPAC Name 2-bromo-N,N,4-trimethylaniline[3]
Structure
SMILES: CC1=CC(=C(C=C1)N(C)C)Br[3]
InChI: InChI=1S/C9H12BrN/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,1-3H3[3]
Structural Analysis and Polarity

The structure of 2-Bromo-N,N,4-trimethylaniline reveals several key features that govern its solubility:

  • Aromatic Ring: The benzene ring is a large, nonpolar feature, which suggests good solubility in nonpolar and moderately polar aromatic solvents.

  • Tertiary Amine Group (-N(CH₃)₂): The dimethylamino group introduces polarity and a site for potential hydrogen bond acceptance. However, as a tertiary amine, it cannot act as a hydrogen bond donor.

  • Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces some polarity, but its effect on overall polarity is moderate.

  • Methyl Groups (-CH₃): The methyl groups on the ring and the amine are nonpolar.

Overall, 2-Bromo-N,N,4-trimethylaniline can be classified as a moderately polar molecule . Its solubility will be governed by the principle of "like dissolves like," where it will be most soluble in solvents of similar polarity.[1][2]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aromatic Toluene, Benzene, XylenesHighThe aromatic ring of the solute will have strong π-π stacking interactions with the solvent.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneLow to ModerateThe overall polarity of the molecule is likely too high for significant solubility in purely aliphatic solvents.[4]
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents have a good balance of polarity to interact with both the polar and nonpolar regions of the molecule.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are effective at solvating moderately polar compounds.
Esters Ethyl acetateModerate to HighEthyl acetate is a versatile solvent for a wide range of polarities.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighThe polarity of ketones should allow for good solvation.
Alcohols Methanol, Ethanol, IsopropanolModerateThe ability of alcohols to hydrogen bond may not be fully reciprocated by the tertiary amine, potentially limiting solubility compared to other polar solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese highly polar solvents are generally excellent at dissolving a wide range of organic molecules.
Water Very LowThe large nonpolar aromatic ring and lack of hydrogen bond donating capability will significantly limit aqueous solubility.
Impact of the Tertiary Amine

The tertiary amine functionality of 2-Bromo-N,N,4-trimethylaniline makes it a weak organic base. Therefore, its solubility is expected to dramatically increase in acidic aqueous solutions due to the formation of a water-soluble ammonium salt.[5] This property is highly advantageous for extraction and purification protocols.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, an experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 2-Bromo-N,N,4-trimethylaniline in a given organic solvent.

Materials and Equipment
  • 2-Bromo-N,N,4-trimethylaniline (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Step-by-Step Protocol
  • Preparation of Saturated Solutions: a. Add an excess amount of 2-Bromo-N,N,4-trimethylaniline to a series of vials, ensuring a significant amount of undissolved solid remains. b. Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial to remove any undissolved microparticles. d. Accurately weigh the filtered sample.

  • Analysis: a. Quantitatively dilute the filtered sample to a concentration within the linear range of the analytical method (HPLC or GC). b. Analyze the diluted sample to determine the concentration of 2-Bromo-N,N,4-trimethylaniline. c. Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Calculation of Solubility: a. From the concentration determined by HPLC/GC and the dilution factor, calculate the concentration of the original saturated solution. b. Express the solubility in desired units, such as g/100 mL or mol/L.

Self-Validating System and Causality
  • Why an excess of solid? This ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Why a constant temperature? Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for reproducible results.

  • Why filtration? Any undissolved solid particles in the sample will lead to an overestimation of the solubility. Syringe filtration is a critical step to remove these.

  • Why a calibration curve? This is essential for converting the analytical signal (e.g., peak area from chromatography) into an accurate concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter with syringe filter E->F G Dilute sample F->G H Analyze via HPLC/GC G->H I Calculate concentration using calibration curve H->I J J I->J Calculate Solubility (g/100mL or mol/L)

Caption: Workflow for the experimental determination of solubility.

Solvent Selection Logic for Practical Applications

The choice of solvent extends beyond simply dissolving the compound. It involves considering the specific application, such as a chemical reaction or a purification step.[6]

Visualization of Solvent Selection Strategy

The following decision-making flowchart can guide the selection of an appropriate solvent system.

G start Start: Need to dissolve 2-Bromo-N,N,4-trimethylaniline app_type What is the application? start->app_type reaction Chemical Reaction app_type->reaction Reaction purification Purification / Extraction app_type->purification Purification react_check Are reactants polar or nonpolar? reaction->react_check pur_type What is the purification method? purification->pur_type polar_react Use polar aprotic solvent (e.g., THF, DMF) react_check->polar_react Polar nonpolar_react Use aromatic or ether solvent (e.g., Toluene, THF) react_check->nonpolar_react Nonpolar cryst Crystallization pur_type->cryst Crystallization extract Aqueous Extraction pur_type->extract Extraction cryst_solv Find a solvent pair: High solubility when hot, Low solubility when cold (e.g., Ethanol/Water, Heptane/EtOAc) cryst->cryst_solv extract_solv Use a water-immiscible solvent (e.g., DCM, Ethyl Acetate) and adjust pH to partition the compound extract->extract_solv

Caption: Decision flowchart for solvent selection.

Conclusion

While quantitative solubility data for 2-Bromo-N,N,4-trimethylaniline is not extensively published, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in a wide range of organic solvents. It is anticipated to have high solubility in aromatic, halogenated, and polar aprotic solvents, and limited solubility in nonpolar aliphatic solvents and water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. By combining theoretical principles with practical experimental design, researchers can effectively harness the properties of 2-Bromo-N,N,4-trimethylaniline for their specific scientific objectives.

References

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  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Mol-Instincts. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]

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  • Hindawi. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(tert-butyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
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  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of 2-Bromo-N,N,4-trimethylaniline: A Technical Guide to its Boiling Point

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point of 2-Bromo-N,N,4-trimethylaniline, a compound of interest in synthetic and medicinal chemistry. In the absence of a definitive experimentally reported value in publicly accessible literature, this document outlines a robust framework for its estimation based on structure-property relationships derived from analogous compounds. Furthermore, it details a rigorous, self-validating experimental protocol for the precise determination of its boiling point, including considerations for vacuum distillation. This guide is intended to serve as a practical resource for researchers, offering both a scientifically grounded estimation and the methodology for its empirical verification.

Introduction: The Significance of a Fundamental Property

2-Bromo-N,N,4-trimethylaniline is a substituted aromatic amine with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. The boiling point is a critical physicochemical parameter that dictates the conditions for its purification, handling, and storage. It is a fundamental property that influences reaction kinetics, separation protocols (such as distillation and chromatography), and the overall design of synthetic routes. An accurate understanding of the boiling point is therefore not merely academic but a prerequisite for efficient and safe laboratory practice and process scale-up.

Estimation of Boiling Point through Structural Analysis

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For 2-Bromo-N,N,4-trimethylaniline, these are predominantly van der Waals forces and dipole-dipole interactions. Unlike primary or secondary anilines, the tertiary amine functionality of this compound precludes hydrogen bonding between molecules, which would otherwise significantly elevate its boiling point.[1]

To arrive at a reasoned estimation, we can analyze the contributions of its key structural features: the aniline core, N,N-dimethylation, bromination, and methylation of the aromatic ring.

Data Presentation: Boiling Points of Analogous Compounds
CompoundStructureBoiling Point (°C)Pressure (mmHg)Key Structural Differences from Target
AnilineC₆H₅NH₂184.13[2]760Primary amine, no substituents
N,N-DimethylanilineC₆H₅N(CH₃)₂192[2]760Tertiary amine, no ring substituents
4,N,N-TrimethylanilineCH₃C₆H₄N(CH₃)₂211[3]760Tertiary amine, 4-methyl group, no bromine
2-Bromo-4-methylanilineBrC₆H₃(CH₃)NH₂240[4]760Primary amine, 2-bromo, 4-methyl
4-Bromo-N,N-dimethylanilineBrC₆H₄N(CH₃)₂264[5][6]760Tertiary amine, 4-bromo, no 4-methyl
3-Bromo-4-methylanilineBrC₆H₃(CH₃)NH₂258.3[7]760Primary amine, 3-bromo, 4-methyl
2-Bromo-N-methylanilineBrC₆H₄NHCH₃107-10912Secondary amine, 2-bromo, no 4-methyl
Analysis of Structural Contributions:
  • Aniline Core & N,N-Dimethylation: The boiling point of aniline is 184.13 °C.[2] N,N-dimethylation, which increases molecular weight and size, elevates the boiling point to 192 °C for N,N-dimethylaniline, despite the loss of hydrogen bonding.[2] The addition of a methyl group at the 4-position further increases the boiling point to 211 °C for 4,N,N-trimethylaniline, due to the increased molecular weight and surface area.[3]

  • Effect of Bromination: The introduction of a bromine atom significantly increases the boiling point due to its large atomic mass and polarizability, which enhances van der Waals forces. For instance, the boiling point of 4-bromo-N,N-dimethylaniline is 264 °C, a substantial increase from N,N-dimethylaniline's 192 °C.[5][6]

  • Positional Isomerism: The position of the bromine atom influences the boiling point, although often to a lesser extent than its mere presence. Comparing 2-bromo-4-methylaniline (240 °C) and 3-bromo-4-methylaniline (258.3 °C) suggests that steric hindrance from the ortho-bromo group might slightly lower the boiling point compared to the meta-position.[4][7]

Based on the available data, we can extrapolate an estimated boiling point for 2-Bromo-N,N,4-trimethylaniline. Starting with 4,N,N-trimethylaniline (211 °C), the addition of a bromine atom is expected to significantly increase the boiling point.[3] Given that the addition of a bromine atom to N,N-dimethylaniline (at the 4-position) raises the boiling point by approximately 72 °C (from 192 °C to 264 °C), a similar increase for 4,N,N-trimethylaniline would be a reasonable starting point.[2][5][6] Therefore, the boiling point of 2-Bromo-N,N,4-trimethylaniline is likely to be in the range of 270-290 °C at atmospheric pressure .

The following diagram illustrates the logical relationship between the structural modifications and their impact on the boiling point, starting from the aniline core.

G Aniline Aniline (184 °C) NNDMA N,N-Dimethylaniline (192 °C) Aniline->NNDMA + N,N-dimethyl TMAniline 4,N,N-Trimethylaniline (211 °C) NNDMA->TMAniline + 4-methyl BrDMA 4-Bromo-N,N-dimethylaniline (264 °C) NNDMA->BrDMA + 4-bromo Target 2-Bromo-N,N,4-trimethylaniline (Est. 270-290 °C) TMAniline->Target + 2-bromo G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation a Assemble Vacuum Distillation Apparatus b Add Sample & Boiling Chips to Distilling Flask a->b c Grease Joints & Ensure Airtight Seals b->c d Apply Vacuum & Check for Leaks c->d e Initiate Gentle Heating & Stirring d->e f Observe for Reflux & First Distillate e->f g Record Stable Temperature & Pressure f->g h Cool Apparatus Before Venting to Atmosphere g->h i Use Nomograph to Correct BP to 760 mmHg h->i

Caption: Workflow for vacuum distillation boiling point determination.

Step-by-Step Methodology
  • Apparatus Assembly:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. Check all glassware for cracks or defects. [8] * Use a small, round-bottom flask (sized so the liquid fills it to about one-third to one-half capacity) as the distilling flask.

    • Incorporate a Claisen adapter to minimize bumping. [9] * Place a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • Connect the vacuum adapter to a vacuum trap and a vacuum pump or water aspirator. A manometer should be included in the system to measure the pressure accurately.

  • Sample Preparation:

    • Place a small volume (e.g., 5-10 mL) of 2-Bromo-N,N,4-trimethylaniline into the distilling flask.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • System Sealing:

    • Lightly grease all ground-glass joints to ensure an airtight seal.

    • Securely clamp the apparatus.

  • Distillation Procedure:

    • Turn on the cooling water to the condenser.

    • Gradually apply the vacuum and check the system for leaks. The pressure should stabilize at a low value (e.g., 1-20 mmHg). [8] * Once the desired pressure is stable, begin gently heating the distilling flask using a heating mantle.

    • Observe the liquid for the onset of boiling. As the vapor rises and envelops the thermometer bulb, the temperature reading will increase and then stabilize.

    • Record the stable temperature reading and the corresponding pressure from the manometer. This is the boiling point at that reduced pressure. [9]

  • Post-Distillation and Data Correction:

    • Once the measurement is complete, remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

    • Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to correct the observed boiling point to the corresponding value at standard atmospheric pressure (760 mmHg).

Conclusion and Best Practices

For definitive characterization, an experimental determination via vacuum distillation is strongly recommended. The detailed protocol provided in this guide offers a self-validating system for achieving an accurate and reliable measurement. Adherence to this methodology will not only yield a crucial piece of physicochemical data but also ensure the safe and efficient handling of this compound in a research and development setting.

References

  • Chemsrc. (2025, August 23). 4-Bromo-N,N-dimethylaniline. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (2024, January 29). Aniline. Retrieved February 8, 2026, from [Link]

  • Filo. (2025, February 26). (ii) Give reasons for the following : (1) Methyl amine is more basic than.... Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved February 8, 2026, from [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved February 8, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (2024, May 17). Vacuum distillation. Retrieved February 8, 2026, from [Link]

  • Chemsrc. (2025, August 26). 3-Bromo-4-methylaniline. Retrieved February 8, 2026, from [Link]

Sources

Structural Elucidation and Spectral Assignment of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the


 NMR spectral characteristics of 2-Bromo-N,N,4-trimethylaniline  (also known as 2-bromo-4-methyl-N,N-dimethylaniline).[1]

While routine NMR analysis often relies on automated look-up tables, this molecule presents a specific stereoelectronic challenge: Steric Inhibition of Resonance .[1] The bulky ortho-bromo substituent forces the dimethylamino group out of planarity with the benzene ring.[2] This decoupling alters the expected electron donation of the nitrogen lone pair, leading to significant chemical shift deviations from standard additivity rules.

This document outlines the theoretical framework, optimized experimental protocols for quantitative data acquisition, and a detailed spectral assignment strategy validated by 2D NMR techniques.

Chemical Context: The "Twisted Aniline" Effect[2][3]

To accurately interpret the


 spectrum of this compound, one must understand the competition between electronic conjugation and steric hindrance.[1]
Electronic Theory

In a standard planar aniline (e.g., N,N-dimethylaniline), the nitrogen lone pair occupies a


-orbital parallel to the aromatic 

-system.[1] This allows for mesomeric electron donation (

effect), which significantly shields (lowers ppm) the ortho and para carbons.[1]
The Steric Perturbation

In 2-Bromo-N,N,4-trimethylaniline , the bromine atom at the C2 position creates severe steric clash with the N-methyl groups.

  • Consequence: The

    
     group rotates out of the aromatic plane to relieve strain.[2]
    
  • Spectral Impact: The

    
    -orbital overlap is diminished.[1][2] The shielding effect on the ortho (C6) and para (C4) positions is reduced, causing them to appear downfield  (higher ppm) compared to the unhindered parent compound.[2] Simultaneously, the C-Br carbon experiences the "Heavy Atom Effect," causing an anomalous upfield shift.[1]
    

Experimental Protocol: High-Fidelity Acquisition

For structural elucidation, standard "quick-scan" parameters are insufficient due to the long relaxation times (


) of the quaternary carbons (C-Br, C-N, C-Me).[1]
Sample Preparation[1][2]
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is the standard.[1][2] Note that
    
    
    appears as a 1:1:1 triplet at 77.16 ppm .[1][2]
  • Concentration: 30–50 mg in 0.6 mL solvent to ensure adequate signal-to-noise (S/N) for quaternary carbons.

  • Tube: High-precision 5mm NMR tube (Class A) to minimize shimming errors.

Instrument Parameters (Quantitative Focus)
ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated Decoupling)Decouples protons only during acquisition to eliminate Nuclear Overhauser Effect (NOE), ensuring integration is proportional to population (crucial for ratio analysis).[1][2]
Pulse Angle

or


is preferred for faster repetition rates;

maximizes signal but requires long delays.[1][2]
Relaxation Delay (

)

seconds
Quaternary carbons (C1, C2, C4) have long

relaxation times.[1][3] Short delays saturate these signals, causing them to disappear.[1]
Spectral Width 240 ppmCovers the full range including potential carbonyl impurities or folding artifacts.[2]
Scans (NS) 1024 - 4096

is only 1.1% naturally abundant; high scan counts are non-negotiable for quaternary detection.[1][2]

Spectral Analysis & Assignment

The following assignments are derived from empirical additivity rules corrected for the steric inhibition of resonance described in Section 2.

Predicted Chemical Shifts (in )
Carbon PositionTypeApprox. Shift (

, ppm)
Mechanistic Rationale
C-1 Quaternary (C-N)148.0 – 151.0 Deshielded by the electronegative Nitrogen (Inductive

).[1][2] Slightly less shielded than planar anilines due to loss of conjugation.
C-2 Quaternary (C-Br)118.0 – 122.0 Heavy Atom Effect: Bromine's large electron cloud causes spin-orbit coupling that shields the attached carbon, counteracting the inductive deshielding.
C-3 Methine (CH)132.0 – 134.0 Meta to the amino group; largely unaffected by resonance, dominated by ortho-Br deshielding.
C-4 Quaternary (C-Me)130.0 – 135.0 Para to the amino group.[1] Typically shielded to ~116 ppm in planar anilines, but deshielded here due to steric twist (loss of

from N).[1]
C-5 Methine (CH)126.0 – 129.0 Meta to Br; standard aromatic region.[1][2]
C-6 Methine (CH)118.0 – 121.0 Ortho to the amino group.[1][2] Shielded by residual resonance, but less so than in unhindered anilines.[1]
N-Me Methyl (

)
43.0 – 45.0 Characteristic region for N,N-dimethyl groups.[1]
Ar-Me Methyl (

)
20.0 – 21.0 Characteristic region for toluene-derivative methyls.[1][2]
Key Diagnostic Signals[1][2][5]
  • The "Missing" Quaternaries: In a poorly run spectrum, C1, C2, and C4 will be very weak.[1] C2 (C-Br) is often the hardest to find due to the broadening effects of the Quadrupolar Bromine nucleus (

    
    ).[1][2]
    
  • N-Me vs Ar-Me: The N-methyl peaks (~44 ppm) are significantly downfield of the ring methyl (~20 ppm) due to nitrogen's electronegativity.[1][2]

Validation Workflow (Logic & Topology)

To ensure the assignments above are correct, a self-validating workflow using 2D NMR is required. The following diagram outlines the logical dependency of these experiments.

NMR_Workflow Sample Sample Preparation (CDCl3, ~40mg) H1 1H NMR Spectrum (Identify Proton Environments) Sample->H1 C13 13C NMR (Proton Decoupled) (Identify all Carbon peaks) Sample->C13 HSQC HSQC (Heteronuclear) (Link H to C -> Assigns C3, C5, C6, Me) H1->HSQC DEPT DEPT-135 / APT (Phase Edit: CH/CH3 vs C/CH2) C13->DEPT Multiplicity C13->HSQC Final Structural Confirmation & Assignment Table DEPT->Final Verification HMBC HMBC (Long Range) (Link H to Quaternary C -> Assigns C1, C2, C4) HSQC->HMBC Protonated Carbons Assigned HMBC->Final Quaternaries Assigned

Figure 1: Structural elucidation workflow. HSQC correlates protons to attached carbons, while HMBC bridges protons to distant quaternary carbons (C1, C2, C4) which have no attached protons.[1]

Validation Steps
  • DEPT-135: Will show N-Me and Ar-Me as positive (up). Aromatic CH (C3, C5, C6) will also be positive .[1] Quaternary carbons (C1, C2, C4) will disappear , confirming their non-protonated nature.[1]

  • HSQC: Correlates the Ar-Me protons (~2.3 ppm) to the Carbon at ~20 ppm. Correlates N-Me protons (~2.8 ppm) to Carbon at ~44 ppm.[1][2]

  • HMBC (The "Solver"):

    • Look for a correlation from the Ar-Me protons to C3 , C5 , and C4 .[1] This uniquely identifies C4 (Quaternary) and distinguishes C3/C5 from C6.[1][2]

    • Look for correlations from N-Me protons to C1 .[1][2] This uniquely identifies the ipso-carbon.[1][2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for additivity rules). [1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Definitive guide on heavy atom effects and steric inhibition). [1][2]

  • ChemicalBook. (n.d.).[1][2] 2-Bromo-4-methylaniline 13C NMR Spectrum. (Used as a baseline for the aniline substructure).[1][2]

  • Reich, H. J. (2023).[1][4] WinPLT NMR Data - Chemical Shifts. University of Wisconsin-Madison.[1][2] (Database for substituent effects).

  • BenchChem. (2025).[1][2] Quantitative 13C NMR Spectroscopy Protocols. (Protocol for relaxation delays). [1][2]

Sources

Technical Monograph: Safety and Handling Architecture for 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 698-00-0 Formula: C₉H₁₂BrN Molecular Weight: 214.10 g/mol Synonyms: 2-Bromo-N,N-dimethyl-p-toluidine; Benzenamine, 2-bromo-N,N,4-trimethyl-

Part 1: Executive Technical Summary

This guide serves as a high-level operational doctrine for the handling, storage, and application of 2-Bromo-N,N,4-trimethylaniline . Unlike generic Safety Data Sheets (SDS), this document integrates physicochemical realities with experimental logic.

This molecule is a sterically congested aryl halide . The presence of an ortho-bromine atom relative to the dimethylamino group, combined with a para-methyl group, creates a unique electronic and steric profile. It is primarily utilized as an electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize complex pharmaceutical scaffolds.

Critical Hazard Alert: As an aniline derivative, this compound possesses latent methemoglobinemia-inducing potential . Its lipophilic nature (enhanced by the bromine and methyl groups) facilitates dermal absorption, requiring a "Zero-Skin-Contact" protocol.

Part 2: Physicochemical Intelligence[1]

Effective handling requires knowledge of the material's physical state boundaries. The following data points are critical for process design.

PropertyValueOperational Implication
Physical State Liquid (at 20°C)Pumpable; requires liquid-transfer protocols (syringes/cannulas).
Appearance Colorless to light orangeSelf-Validation: Darkening to brown/red indicates oxidation. Distill if opaque.
Boiling Point ~108 °C (at 14 mmHg)High-boiling. Difficult to remove by rotary evaporation; requires high-vacuum manifold.
Density 1.39 g/mLDenser than water. Sinks in aqueous biphasic washes (bottom layer).
Refractive Index 1.58High refractive index; useful for purity verification via refractometry.
Solubility Immiscible in water; Soluble in DCM, THF, EtOAcUse organic solvents for spill cleanup; water alone is ineffective.
Flash Point 90 °CCombustible. Ground all glassware during transfer to prevent static discharge.

Part 3: Hazard Architecture & Toxicology

The Mechanism of Toxicity: Methemoglobinemia

Standard SDSs list "Target Organ Toxicity" but rarely explain the mechanism. For 2-Bromo-N,N,4-trimethylaniline, the toxicity profile is governed by its metabolic activation.

  • Absorption: The lipophilic N,N-dimethyl and bromo groups facilitate rapid transit across the stratum corneum (skin).

  • Bioactivation: Hepatic CYP450 enzymes N-demethylate and subsequently N-hydroxylate the amine.

  • Hematotoxicity: The resulting N-hydroxylamine metabolite enters erythrocytes and co-oxidizes with Oxyhemoglobin (

    
    ), converting it to Methemoglobin (
    
    
    
    ), which cannot carry oxygen.
Visualization: Toxicity Pathway

The following diagram illustrates the biological cascade that necessitates strict PPE.

ToxicityPathway Exposure Dermal/Inhalation Exposure Liver Hepatic CYP450 Metabolism Exposure->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite N-Hydroxylation RBC Erythrocyte Entry Metabolite->RBC Transport MetHb Methemoglobinemia (Hypoxia) RBC->MetHb Fe(II) -> Fe(III) Oxidation

Caption: Biological fate of 2-Bromo-N,N,4-trimethylaniline leading to cytotoxic hypoxia.

Part 4: The "Self-Validating" Handling Protocol

Safety is not a checklist; it is a system of redundant barriers. This protocol uses visual cues to validate safety at every step.

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen .

    • Why: Aromatic amines oxidize in air, forming colored impurities (azobenzenes/nitroso compounds) that interfere with catalysis.

  • Container: Amber glass with a Teflon-lined cap.

    • Why: Light sensitivity (Bromine-carbon bond lability) and solvent resistance.

  • Validation Step: Before use, inspect the liquid. If it is dark brown or opaque, the inhibitor/stabilizer is exhausted or oxidation has occurred. Purify via vacuum distillation or a short plug of basic alumina before sensitive catalytic steps.

Engineering Controls & PPE
  • Primary Barrier: Fume hood with face velocity >100 fpm.

  • Glove Protocol:

    • Do NOT use Latex.

    • Standard: Nitrile (0.11 mm) is sufficient for splash protection only.

    • High Exposure: For spill cleanup or synthesis scale >10g, use Silver Shield (Laminate) or double-gloved Nitrile with immediate change-out upon contamination.

  • Respiratory: If heating outside a closed system (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is mandatory.

Emergency Response (Chemical Specific)
  • Skin Contact: Immediate wash with soap and water for 15 minutes.[1][2] Do not use ethanol, as it enhances skin absorption of the lipophilic bromide.

  • Cyanosis Check: If exposed, check fingernail beds and lips for blue discoloration (cyanosis), the hallmark of methemoglobinemia.

  • Antidote Awareness: Medical personnel should be informed this is an aniline derivative . Methylene blue is the standard treatment for symptomatic methemoglobinemia.

Part 5: Experimental Application (Synthesis)

The primary utility of 2-Bromo-N,N,4-trimethylaniline is as an electrophile in cross-coupling. The ortho-bromo position creates steric hindrance, often requiring specialized phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition.

Workflow: Buchwald-Hartwig Amination

This protocol describes coupling this aryl bromide with a secondary amine.

Reagents:

  • Electrophile: 2-Bromo-N,N,4-trimethylaniline (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or XPhos (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Inerting (The Setup):

    • Flame-dry a Schlenk flask and cool under a stream of Argon.

    • Validation: The flask should be cool to the touch before adding reagents to prevent solvent flashing.

  • Reagent Charging:

    • Add solid reagents (

      
      , Ligand, 
      
      
      
      ) against a positive Argon flow.
    • Seal with a septum.

  • Liquid Transfer:

    • Add Toluene via syringe.

    • Add 2-Bromo-N,N,4-trimethylaniline via syringe.

    • Note: Ensure the needle tip is wiped before piercing the septum to prevent septum degradation.

  • Reaction:

    • Heat to 100°C for 12-16 hours.

    • Monitoring: Monitor via TLC (Solvent: 10% EtOAc/Hexanes). The starting bromide (Rf ~0.6) should disappear; the product (highly fluorescent often) will appear at lower Rf.

  • Workup:

    • Cool to room temperature.[3] Filter through a pad of Celite (to remove Pd black).

    • Concentrate filtrate.[3]

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: Inert Atmosphere (Argon/Schlenk Line) Mix Charge Reagents: Pd Cat, Ligand, Base Start->Mix AddLiq Add 2-Bromo-N,N,4-trimethylaniline (Via Syringe) Mix->AddLiq Heat Heat to 100°C (12-16 Hours) AddLiq->Heat Check TLC/GC-MS Check (Disappearance of Bromide) Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Concentrate Check->Workup Complete

Caption: Operational workflow for Palladium-catalyzed cross-coupling using air-sensitive techniques.

Part 6: Disposal & Environmental Stewardship

This compound is toxic to aquatic life with long-lasting effects (H411).

  • Segregation: Do not mix with aqueous waste or oxidizers. Segregate into "Halogenated Organic Waste" .

  • Quenching: If the material is in a reactive mixture (e.g., with organolithiums), quench with isopropanol before disposal.

  • Rinsing: Triple-rinse empty containers with Acetone. Add rinsate to the halogenated waste stream. Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13156670, 2-bromo-N,N,4-trimethylaniline. Retrieved from [Link]

  • Sabbioni, G., & Jones, C. R. (2002). Biomonitoring of arylamines and nitroarenes. Biomarkers, 7(5), 347-421. (Mechanism of Methemoglobinemia).[4][5]

  • European Chemicals Agency (ECHA). (2024).[6] C&L Inventory: 2-Bromo-N,N,4-trimethylaniline. Retrieved from [Link][6]

Sources

2-Bromo-N,N,4-trimethylaniline synthesis from 4-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: High-Purity Synthesis of 2-Bromo-N,N,4-trimethylaniline

Executive Summary

The synthesis of 2-Bromo-N,N,4-trimethylaniline (CAS: 23667-06-3) represents a critical transformation in the preparation of functionalized aryl amines used in cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura) and pharmaceutical intermediates.[1] While direct bromination of primary amines often leads to poly-bromination or oxidation products, this guide presents a regiocontrolled, two-step protocol starting from 4-methylaniline (p-toluidine).[1]

This approach prioritizes Route A (Methylation-First) , utilizing the steric and electronic directing effects of the tertiary amine to ensure exclusive ortho-bromination while suppressing benzylic radical substitution.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a 1,2,4-substitution pattern.[1][2][3] The core challenge is introducing the bromine atom regioselectively at the 2-position (ortho to the amine) without touching the benzylic methyl group at the 4-position.[1]

  • Directing Logic: The dimethylamino group (

    
    ) is a significantly stronger activator and ortho, para-director than the methyl group (
    
    
    
    ).[1]
  • Blocking: The para position is blocked by the methyl group.[1]

  • Selectivity: Electrophilic Aromatic Substitution (EAS) will overwhelmingly favor the position ortho to the amine (Position 2).

Selected Route (Route A):

  • 
    -Dimethylation:  Eschweiler-Clarke reaction to convert p-toluidine to 
    
    
    
    -dimethyl-p-toluidine.[1]
  • Ionic Bromination: Use of

    
    -Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) to effect EAS while suppressing radical benzylic bromination (Wohl-Ziegler reaction).[1]
    

SynthesisRoute Start 4-Methylaniline (p-Toluidine) Step1 Step 1: Eschweiler-Clarke (HCHO, HCOOH) Start->Step1 Inter N,N-Dimethyl-p-toluidine Step1->Inter Step2 Step 2: Ionic Bromination (NBS, MeCN, <25°C) Inter->Step2 Target 2-Bromo-N,N,4-trimethylaniline Step2->Target

Figure 1: Strategic workflow for the regioselective synthesis of the target amine.

Experimental Protocol

Step 1: Synthesis of -Dimethyl-p-toluidine

Methodology: Eschweiler-Clarke Methylation[1][4]

Rationale: Direct alkylation with methyl iodide leads to quaternary ammonium salts (over-alkylation). The Eschweiler-Clarke method is self-limiting to the tertiary amine, ensuring high purity.[1]

Reagents:

  • 4-Methylaniline (p-Toluidine): 10.7 g (100 mmol)[1]

  • Formaldehyde (37% aq. solution): 20 mL (~250 mmol, 2.5 equiv)

  • Formic Acid (98%): 25 mL (~600 mmol, 6 equiv)[1]

  • Sodium Hydroxide (4M aq.): For neutralization

  • Solvent: Diethyl ether or Dichloromethane (DCM) for extraction

Protocol:

  • Mixing: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, cool the formic acid to 0°C.

  • Addition: Slowly add p-toluidine. (Caution: Exothermic). Once dissolved, add the formaldehyde solution.[4]

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of

    
     gas indicates the reduction of the iminium intermediate is proceeding.[1]
    
  • Work-up: Cool to room temperature. Acidify with 10 mL of 4M HCl to ensure all amine is protonated (optional wash step).

  • Basification: Basify the mixture to pH >10 using 4M NaOH. The product will separate as an oil.

  • Extraction: Extract with DCM (

    
     mL). Dry organic layers over anhydrous 
    
    
    
    .
  • Purification: Remove solvent under reduced pressure. The residue is typically >95% pure

    
    -dimethyl-p-toluidine (Pale yellow liquid).[1]
    
    • Yield Target: 90–95%[1]

    • Checkpoint: 1H NMR should show a singlet (6H) at ~2.9 ppm for

      
      .[1]
      

Mechanism Amine Primary Amine Imine Iminium Ion Amine->Imine + HCHO Red Hydride Transfer (from HCOOH) Imine->Red - H2O Tert Tertiary Amine Red->Tert - CO2

Figure 2: Simplified mechanistic flow of the Eschweiler-Clarke reductive amination.[1]

Step 2: Regioselective Bromination

Methodology: Electrophilic Aromatic Substitution (EAS) with NBS

Rationale: Using elemental bromine (


) can be harsh and difficult to handle. 

-Bromosuccinimide (NBS) in a polar solvent (Acetonitrile) promotes ionic bromination.[1] Crucial: The reaction must be kept in the dark or low light to prevent radical initiation, which would brominate the benzylic methyl group.[1]

Reagents:

  • 
    -Dimethyl-p-toluidine (from Step 1): 6.75 g (50 mmol)[1]
    
  • 
    -Bromosuccinimide (NBS): 8.9 g (50 mmol, 1.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN): 100 mL (Dry)

Protocol:

  • Preparation: Dissolve

    
    -dimethyl-p-toluidine in 100 mL of acetonitrile in a flask wrapped in aluminum foil (to exclude light).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 30 minutes.

    • Note: Keeping the temperature low favors the kinetic EAS product (ring bromination) over thermodynamic or radical pathways.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture into 200 mL of water.

  • Extraction: Extract with Ethyl Acetate or DCM (

    
     mL).
    
  • Wash: Wash the organic phase with brine, then water.[1]

  • Purification: Concentrate in vacuo. The crude oil can be purified via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target: 2-Bromo-N,N,4-trimethylaniline (Colorless to pale brown liquid).[1]

    • Yield Target: 80–85%[1]

Analytical Data & Characterization

Upon isolation, the product must be validated against the following expected parameters.

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Formula

Molecular Weight 214.10 g/mol
CAS Number 23667-06-3
Appearance Clear, colorless to pale yellow liquid
Boiling Point ~115–120°C at 10 mmHg (Estimated based on analogs)

Spectroscopic Validation (Expected Data):

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.35 (d, 
      
      
      
      Hz, 1H, H-3 , ortho to Br)[1]
    • 
       7.05 (dd, 
      
      
      
      Hz, 1H, H-5 , meta to Br)[1]
    • 
       6.95 (d, 
      
      
      
      Hz, 1H, H-6 , ortho to N)[1]
    • 
       2.75 (s, 6H, N(CH3)2 )[1]
      
    • 
       2.28 (s, 3H, Ar-CH3 )[1]
      
    • Interpretation: The doublet at 6.95 ppm corresponds to the proton ortho to the amine, shielded by the electron-donating nitrogen.[1] The singlet at 2.75 ppm confirms the tertiary amine.[1]

  • Mass Spectrometry (GC-MS):

    • Molecular ion peaks at

      
       213 and 215 (1:1 ratio due to 
      
      
      
      and
      
      
      isotopes).

Safety & Handling

  • Formaldehyde: Known carcinogen and sensitizer.[1] Use only in a functioning fume hood.[1]

  • Anilines: Toxic by inhalation and skin absorption.[1][5] Can cause methemoglobinemia.[1] Wear nitrile gloves and long sleeves.[1]

  • NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) releases bromine and should be recrystallized from water before use for optimal regioselectivity.

References

  • Eschweiler-Clarke Reaction Protocol

    • Source: Organic Chemistry Portal.[1] "Eschweiler-Clarke Reaction."[1][4][6]

    • URL:[Link][4]

  • Regioselective Bromination with NBS

    • Source:Journal of Organic Chemistry.
    • Context: Discusses the preference for ring bromination in polar solvents (MeCN)
    • URL:[Link] (Generic reference for NBS aromatic bromination).

  • Product Identification (CAS 23667-06-3)

    • Source: PubChem Compound Summary. "2-Bromo-N,N,4-trimethylaniline."[1]

    • URL:[Link]

  • Transition Metal-Free Methylation (Modern Alternative)

    • Source:Chimia.[1][6] "Transition Metal-free Methylation of Amines with Formaldehyde."

    • URL:[Link]

Sources

Methodological & Application

Optimizing Pd-Catalyzed Cross-Coupling of Sterically Hindered Anilines: A Focus on 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

2-Bromo-N,N,4-trimethylaniline (CAS: 13453-69-5 / Analogous Core: 698-09-9) represents a classic "deceptive" substrate in medicinal chemistry. While electronically activated for oxidative addition due to the electron-donating


-dimethyl and para-methyl groups, it presents a significant steric challenge. The ortho-position of the bromine atom relative to the bulky dimethylamino group creates a "steric wall" that impedes the approach of the palladium catalyst.
The "Electronic-Steric" Paradox
  • Electronic Activation: The

    
    -dimethyl group increases electron density on the ring, theoretically stabilizing the Pd(II) intermediate after oxidative addition.
    
  • Steric Inhibition: The same group creates significant torsional strain. Standard ligands (e.g.,

    
    ) often fail because they cannot accommodate the bulk during the reductive elimination step, leading to hydrodebromination (reduction) or homocoupling byproducts.
    

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, utilizing "Dialkylbiaryl Phosphine" ligand technology to overcome these specific barriers.

Mechanistic Insight: Overcoming the Ortho-Effect

To successfully couple this substrate, one must visualize the catalytic cycle not just chemically, but spatially. The critical failure point for 2-Bromo-N,N,4-trimethylaniline is often Reductive Elimination , not Oxidative Addition.

Pathway Visualization (Graphviz)

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (OA) *Steric Clash Here* Pd0->OxAdd Coordination Substrate Substrate: 2-Bromo-N,N,4-trimethylaniline Substrate->OxAdd TransMet Transmetallation (Base + Coupling Partner) OxAdd->TransMet Slow step if Base is weak Note1 CRITICAL: Bulky ligands (SPhos/RuPhos) create a pocket to accommodate the NMe2 group during OA. OxAdd->Note1 RedElim Reductive Elimination (RE) Product Release TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle emphasizing the steric bottleneck at the Oxidative Addition stage due to the ortho-NMe2 group.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)[1]

This protocol is optimized for coupling 2-Bromo-N,N,4-trimethylaniline with aryl boronic acids. The use of SPhos is non-negotiable here; its structural flexibility allows it to "breathe," accommodating the steric bulk of the substrate while preventing catalyst decomposition.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Bromo-N,N,4-trimethylaniline (1.0 equiv)Electrophile
Boronic Acid Arylboronic acid (1.2 - 1.5 equiv)Nucleophile
Catalyst Source Pd(OAc)₂ (2-5 mol%)Pre-catalyst
Ligand SPhos (4-10 mol%)Sterically demanding ligand
Base K₃PO₄ (2.0 - 3.0 equiv)Activator (Anhydrous preferred)
Solvent Toluene/Water (10:1) or Dioxane/WaterBiphasic system essential
Step-by-Step Methodology
  • Pre-Complexation (Recommended):

    • In a vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent (Toluene).

    • Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/bright yellow, indicating the formation of the active

      
       species.
      
    • Expert Note: Generating the active catalyst ex situ often reduces the induction period for hindered substrates.

  • Reaction Assembly:

    • Add the substrate (2-Bromo-N,N,4-trimethylaniline), boronic acid, and finely ground K₃PO₄ to a reaction vessel (microwave vial or round-bottom flask).

    • Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen exclusion is critical as electron-rich phosphines oxidize rapidly.

  • Solvent Addition & Heating:

    • Add the pre-formed catalyst solution and the degassed water via syringe.

    • Heat to 100°C (oil bath) or 110°C (Microwave, 30-60 mins).

    • Monitoring: Check TLC every hour. The starting bromide is highly fluorescent; disappearance is easy to track.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Partition between EtOAc and Water. Wash organic layer with Brine.

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination

Coupling an electron-rich aniline derivative with another amine is challenging due to the potential for the substrate to act as a competitive ligand. We utilize RuPhos , a ligand specifically engineered for secondary amines and hindered substrates.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Bromo-N,N,4-trimethylaniline (1.0 equiv)Electrophile
Amine Primary or Secondary Amine (1.2 equiv)Nucleophile
Catalyst RuPhos Pd G4 (2-5 mol%)Pre-formed precatalyst (Best stability)
Base NaOtBu (Sodium tert-butoxide) (1.5 equiv)Strong base required
Solvent Toluene or t-Amyl AlcoholNon-polar / Polar protic hybrid
Step-by-Step Methodology
  • Glovebox/Schlenk Technique:

    • This reaction is highly sensitive to moisture due to the use of NaOtBu. Weighing reagents in a glovebox is preferred.

  • Reaction Assembly:

    • Combine 2-Bromo-N,N,4-trimethylaniline, the coupling amine, NaOtBu, and RuPhos Pd G4 catalyst in a vial.

    • Alternative: If using Pd(OAc)₂/RuPhos separate, premix them in solvent for 5 mins before adding to the base/substrate mix.

  • Execution:

    • Add anhydrous Toluene (0.2 M concentration relative to bromide).

    • Seal the vessel tightly.

    • Heat to 85°C - 100°C .

    • Time: Typically 4 to 16 hours.

  • Quench:

    • Cool to RT. Dilute with diethyl ether.

    • Filter through a silica plug to remove polar impurities and palladium residues.

    • Note: Amines can streak on silica; add 1% Triethylamine to your eluent during purification.

Troubleshooting & Optimization Logic

When reactions fail with this substrate, they usually fail in specific ways. Use this decision matrix to diagnose issues.

Diagnostic Workflow (Graphviz)

OptimizationTree Start Reaction Failed/Low Yield CheckSM Is Starting Material (SM) remaining? Start->CheckSM YesSM Yes: Conversion Issue CheckSM->YesSM High SM recovery NoSM No: Side Reaction CheckSM->NoSM SM consumed Temp Increase Temp to 120°C (Switch to Dioxane) YesSM->Temp CatLoad Increase Cat Loading to 5-10 mol% YesSM->CatLoad Dehalo Product is Debrominated? (Hydrodebromination) NoSM->Dehalo SolventDry Dry Solvent rigorously. Switch to Anhydrous Toluene. Dehalo->SolventDry Yes Homo Homocoupling Observed? Dehalo->Homo No Oxy Oxygen Leak. Check Schlenk lines. Homo->Oxy Yes

Figure 2: Troubleshooting decision tree for sterically hindered cross-coupling.

Common Failure Modes
  • Hydrodebromination (Ar-Br

    
     Ar-H): 
    
    • Cause: The catalyst performs oxidative addition but fails to transmetallate due to steric bulk. It then grabs a hydride (from solvent or base) and eliminates.

    • Fix: Use a strictly anhydrous solvent (Toluene over Dioxane) and ensure the boronic acid/amine is in excess.

  • Protodeboronation (Suzuki specific):

    • Cause: The boronic acid degrades before coupling.

    • Fix: Switch base from K₃PO₄ to KF or CsF, or add the boronic acid in portions.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • PubChem Compound Summary. (2023). "2-Bromo-N,N,4-trimethylaniline."[1] National Center for Biotechnology Information.

Sources

Application Note: A Comprehensive Protocol for the Heck Reaction of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction typically proceeds through a catalytic cycle involving the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of an alkene, β-hydride elimination, and reductive elimination to regenerate the active catalyst.

This application note provides a detailed protocol and in-depth scientific rationale for the Heck reaction of 2-bromo-N,N,4-trimethylaniline, a sterically hindered and electron-rich aryl bromide. The presence of the ortho-bromo and N,N-dimethylamino groups, along with the electron-donating methyl group at the para position, presents unique challenges to the reaction's efficiency. Through a careful selection of catalyst, ligand, base, and reaction conditions, a robust and high-yielding protocol is presented. This guide is intended for researchers, scientists, and drug development professionals seeking to employ the Heck reaction with similarly challenging substrates.

Challenges and Strategic Considerations

The successful execution of the Heck reaction with 2-bromo-N,N,4-trimethylaniline requires a nuanced understanding of the substrate's electronic and steric properties. The primary challenges include:

  • Steric Hindrance: The ortho-bromo and N,N-dimethylamino groups create significant steric bulk around the palladium center, which can impede the oxidative addition step and subsequent ligand coordination.

  • Electron-Rich Nature: The electron-donating N,N-dimethylamino and methyl groups increase the electron density of the aromatic ring. This can slow down the rate-limiting oxidative addition of the aryl bromide to the electron-rich Pd(0) catalyst.

  • Potential for Side Reactions: The presence of the aniline nitrogen introduces the possibility of catalyst inhibition or side reactions, such as N-arylation, under certain conditions.

To overcome these challenges, the selection of an appropriate catalytic system is paramount. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often beneficial as they can stabilize the palladium catalyst and promote the oxidative addition step. The choice of base and solvent also plays a critical role in the reaction's success, influencing catalyst activity and product yield.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds via a well-established catalytic cycle, as depicted below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Heck_Reaction_Mechanism cluster_steps Catalytic Steps Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Ar-X OxAdd Oxidative Addition Pi_Complex π-Alkene Complex ArPdX->Pi_Complex Alkene Alkene_Coord Alkene Coordination Sigma_Alkyl σ-Alkyl Palladium Complex Pi_Complex->Sigma_Alkyl Mig_Ins Migratory Insertion Product_Complex Product-Pd Complex Sigma_Alkyl->Product_Complex Beta_Elim β-Hydride Elimination Product_Complex->Pd0 Product Regen Regeneration (Base)

Figure 1. The catalytic cycle of the Heck reaction.

The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) catalyst. This is followed by the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. The final steps involve a β-hydride elimination to form the desired product and a base-mediated reductive elimination to regenerate the Pd(0) catalyst for the next cycle.

Experimental Protocol

This protocol is designed as a robust starting point for the Heck reaction of 2-bromo-N,N,4-trimethylaniline with an acrylate ester. Optimization of the reaction parameters may be necessary for different alkene coupling partners.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-Bromo-N,N,4-trimethylanilineC₁₀H₁₄BrN228.131.01.0
n-Butyl acrylateC₇H₁₂O₂128.171.51.5
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02
Tri(tert-butyl)phosphine (P(t-Bu)₃)C₁₂H₂₇P202.320.040.04
Cesium carbonate (Cs₂CO₃)Cs₂CO₃325.822.02.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09--

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware

  • Syringes for liquid transfer

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri(tert-butyl)phosphine (8.1 mg, 0.04 mmol).

  • Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the active Pd(0) catalyst.

  • Reagent Addition: To the catalyst solution, add 2-bromo-N,N,4-trimethylaniline (228 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and n-butyl acrylate (0.21 mL, 1.5 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Workflow Diagram

Figure 2. Experimental workflow for the Heck reaction.

Discussion of Key Parameters

  • Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective for the coupling of sterically hindered and electron-rich aryl bromides. The ligand facilitates the oxidative addition step and stabilizes the active palladium species.

  • Base: Cesium carbonate is a strong inorganic base that is often employed in Heck reactions of challenging substrates. It effectively neutralizes the hydrobromic acid generated during the catalytic cycle without coordinating too strongly to the palladium center.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that is well-suited for many Heck reactions due to its ability to dissolve the reactants and salts, as well as its high boiling point.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of the sterically hindered and electron-rich aryl bromide.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Heck reaction of 2-bromo-N,N,4-trimethylaniline. By understanding the mechanistic nuances and carefully selecting the reaction components, researchers can successfully employ this powerful transformation for the synthesis of complex molecules. The presented protocol serves as a reliable starting point, and the accompanying discussion offers insights for further optimization and application to a broader range of challenging substrates.

References

  • Malaysian Journal of Analytical Sciences. (n.d.). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction of substituted aryl halides with styrenes and acrylate catalysed by Pd/MCOP. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • ACS Publications. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Retrieved from [Link]

synthesis of triarylamines using 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of asymmetric triarylamines utilizing 2-Bromo-N,N,4-trimethylaniline as the electrophilic coupling partner. This specific substrate presents a dual challenge in Palladium-catalyzed cross-coupling:

  • Electronic Deactivation: The strongly electron-donating dimethylamino group (

    
    ) at the para position relative to the C4-methyl (and ortho to the reaction site) increases electron density at the C-Br bond, making oxidative addition thermodynamically more difficult compared to electron-deficient aryl halides.
    
  • Steric Hindrance: The ortho-bromide position, flanked by the bulky

    
     group, creates significant steric congestion, impeding the coordination of the incoming amine nucleophile.
    

To overcome these barriers, this protocol utilizes a Fourth-Generation (G4) Buchwald Palladacycle Precatalyst system , specifically leveraging the RuPhos ligand. This system is selected for its proven ability to facilitate coupling with sterically hindered, electron-rich aryl halides where traditional catalysts (e.g.,


) fail.

Strategic Analysis & Retrosynthetic Logic

The Substrate Challenge

The starting material, 2-Bromo-N,N,4-trimethylaniline , is a critical building block for modifying the hole-transport properties of optoelectronic materials (OLEDs).

  • Structure:

    • Position 1:

      
       (Strong 
      
      
      
      -donor)
    • Position 2:

      
       (Reactive handle, ortho-hindered)
      
    • Position 4:

      
       (Weak 
      
      
      
      -donor)
Catalyst Selection Logic (The "Why")
  • Ligand (RuPhos): A bulky dialkylbiaryl phosphine. The dicyclohexylphosphino groups provide the electron richness required to accelerate the oxidative addition into the electron-rich C-Br bond. The biaryl backbone induces a specific geometry that promotes reductive elimination , the rate-determining step for bulky amines.

  • Precatalyst (Pd G4): We utilize the G4 palladacycle (based on a methyl-substituted biphenyl backbone) rather than mixing

    
     and ligand in situ. The G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, preventing the formation of inactive "Pd-black" often seen with uncoordinated Pd sources.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this hindered substrate, highlighting the critical role of the RuPhos ligand.

G Figure 1: Catalytic Cycle for Sterically Hindered C-N Coupling Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for electron-rich Ar-Br) Pd0->OxAdd + 2-Bromo-N,N,4- trimethylaniline Complex1 Oxidative Addition Complex [L-Pd(Ar)(Br)] OxAdd->Complex1 AmineCoord Amine Coordination (Sterically Hindered) Complex1->AmineCoord + Secondary Amine + Base (NaOtBu) Complex2 Amido Complex [L-Pd(Ar)(NAr'2)] AmineCoord->Complex2 - NaBr - HOtBu RedElim Reductive Elimination (Promoted by RuPhos bulk) Complex2->RedElim RedElim->Pd0 Regeneration Product Triarylamine Product RedElim->Product

Figure 1: The RuPhos ligand facilitates the difficult oxidative addition into the electron-rich aryl bromide and creates the necessary steric pressure to force reductive elimination of the bulky triarylamine product.

Detailed Protocol: Buchwald-Hartwig Amination

Reagent Table
ComponentRoleEquivalentsNotes
2-Bromo-N,N,4-trimethylaniline Electrophile1.00Limiting Reagent
Secondary Aryl Amine Nucleophile1.10 - 1.20e.g., Diphenylamine or Carbazole
RuPhos Pd G4 Precatalyst0.01 - 0.031-3 mol% loading is sufficient
RuPhos (Free Ligand) Stabilizer0.01Optional: Added if reaction time >12h
NaOtBu Base1.40Sodium tert-butoxide (Sublimed grade)
Toluene (anhydrous) Solvent0.2 MDegassed (Sparged with Ar/N2)
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Glovebox Method (Recommended): In a nitrogen-filled glovebox, charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv), secondary amine (1.2 equiv), NaOtBu (1.4 equiv), and RuPhos Pd G4 (2 mol%).

  • Schlenk Method: If a glovebox is unavailable, add solid reagents to the vial. Seal with a septum. Evacuate and backfill with Argon three times.[1]

Step 2: Solvent Addition

  • Add anhydrous Toluene via syringe. The concentration should be approximately 0.2 M relative to the aryl bromide.

  • Note: Dioxane can be used if solubility is an issue, but Toluene generally provides cleaner profiles for triarylamines.

Step 3: Reaction

  • Seal the vial (use a screw cap with a Teflon septum).

  • Heat the mixture to 100°C in a pre-heated aluminum block.

  • Stir vigorously (800+ RPM). Efficient mixing is crucial as the base is insoluble.

  • Time: 4–12 hours. Monitor via TLC or LC-MS.[1]

    • TLC Monitoring: The starting bromide is often fluorescent. The triarylamine product will likely be highly fluorescent and less polar (higher Rf) than the secondary amine.

Step 4: Workup

  • Cool the reaction to room temperature.[1][2][3]

  • Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Filter the mixture through a small pad of Celite to remove palladium residues and inorganic salts. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify via flash column chromatography on silica gel.

  • Gradient: Hexanes/EtOAc (Start 100:0 → Gradient to 95:5).

  • Note: Triarylamines are often oxidatively unstable on silica if left too long. Run the column quickly or use basic alumina if the product shows degradation (turns blue/green on the column).

Workflow Visualization

Workflow Figure 2: Experimental Workflow for Triarylamine Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Weigh Weigh Reagents (Glovebox/Schlenk) Mix Add Solvent (0.2 M Toluene) Weigh->Mix Degas Solvent Degassing (Ar Sparge) Degas->Mix Heat Heat to 100°C (4-12 Hours) Mix->Heat Monitor QC: LCMS/TLC Check Conversion Heat->Monitor Monitor->Heat Incomplete Filter Celite Filtration (Remove Pd/Salts) Monitor->Filter Complete Purify Flash Chromatography (Hex/EtOAc) Filter->Purify

Figure 2: Operational workflow ensuring inert conditions and efficient purification.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure strict inert conditions. Switch to BrettPhos Pd G4 if the amine is extremely bulky.
Dehalogenation (Ar-H)

-Hydride Elimination
Unlikely with RuPhos, but possible if Toluene is wet. Ensure solvent is anhydrous.
Blue/Green Product OxidationTriarylamines can oxidize to radical cations in air/acid. Add 1% Triethylamine to the eluent during chromatography.
Starting Material Remains Slow Oxidative AdditionIncrease temperature to 110°C or switch solvent to 1,4-Dioxane (higher boiling point).

References

  • Buchwald, S. L., et al. "A General Method for the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2008.[4]

  • Hartwig, J. F. "Evolution of a Fourth-Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

purification of 2-Bromo-N,N,4-trimethylaniline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 2-Bromo-N,N,4-trimethylaniline via Flash Column Chromatography

Abstract & Scope

This technical guide details the isolation and purification of 2-Bromo-N,N,4-trimethylaniline , a critical intermediate used in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). The target molecule is a tertiary aromatic amine, typically isolated as a viscous oil.[1]

The Core Challenge: Like many electron-rich anilines, this molecule exhibits strong interactions with the acidic silanol groups (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) present on standard silica gel. This results in "streaking" (tailing), poor resolution, and co-elution with impurities.[1] This protocol utilizes a Triethylamine (TEA)-buffered silica system  to neutralize active sites, ensuring a tight band profile and high recovery.[1]

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

Before initiating chromatography, understand the mixture composition.[1][2] The target is usually synthesized via the electrophilic bromination of N,N-dimethyl-p-toluidine.[1]

ComponentStructure / NatureRf (Est.)*Chromatographic Behavior
Target 2-Bromo-N,N,4-trimethylaniline 0.35 – 0.45 Viscous Oil. Lipophilic but basic.[1]
Impurity A N,N-dimethyl-p-toluidine (Starting Material)0.30 – 0.40Very similar polarity; separation requires high plate count.[1]
Impurity B 2,6-Dibromo-N,N,4-trimethylaniline> 0.50More lipophilic (two halogens); elutes earlier.
Impurity C N-Oxides (Oxidation byproducts)< 0.10Highly polar; stays at baseline unless MeOH is used.[1]

*Rf values estimated for 95:5 Hexane:EtOAc + 1% TEA on Silica.

Pre-Purification Analysis (TLC Scouting)

Critical Step: Do not run the column without optimizing the mobile phase modifier. Standard Hexane/Ethyl Acetate will likely cause the spot to streak.[1]

  • Prepare Mobile Phase A: 95% Hexane / 5% Ethyl Acetate.

  • Prepare Mobile Phase B (Buffered): 94% Hexane / 5% Ethyl Acetate / 1% Triethylamine (TEA) .

  • Run Comparative TLC: Spot the crude mixture on two separate plates. Develop one in Phase A and one in Phase B.

    • Observation: In Phase A, the amine likely appears as a tear-drop streak.[1] In Phase B, it should appear as a compact circle.[1]

  • Visualization: The compound is UV active (254 nm).[1] It also stains rapidly with Iodine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) vapor due to the electron-rich aromatic ring.
    

Stationary Phase Selection

Recommendation: Standard Silica Gel (40–63 µm) with Amine Modifier. While Basic Alumina (Brockmann Grade III) is a valid alternative that avoids silanol interactions, it is often more expensive and less resolving for closely related isomers.[1] We will proceed with the TEA-Deactivated Silica method as it is the industry standard for cost-effective scale-up.[1]

Detailed Purification Protocol

Phase 1: Column Packing (The Slurry Method)

Rationale: Pre-treating the silica with TEA is more effective than simply adding TEA to the eluent.[1] It ensures the entire column bed is neutralized before the sample touches it.[1]

  • Calculate Silica Mass: Use a 30:1 to 50:1 silica-to-crude mass ratio.[1] (e.g., for 1.0 g crude, use 30–50 g silica).[1]

  • Prepare Slurry Solvent: Hexane containing 1% v/v Triethylamine .

  • Slurry Generation: Mix the silica and slurry solvent in a beaker. Swirl gently to remove air bubbles.[1]

  • Packing: Pour the slurry into the column. Tap the sides to settle the bed.[1] Flush with 2 column volumes (CV) of the starting solvent (Hexane + 1% TEA) to ensure pH equilibrium.[1]

Phase 2: Sample Loading (Dry Loading)

Rationale: The target is an oil.[1][3] Liquid loading (dissolving in minimal solvent) often leads to broad bands if the solvent is too polar (e.g., DCM).[1] Dry loading on Celite or Silica is superior for resolution.

  • Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).[1]

  • Add Celite 545 (approx.[1] 2x weight of crude).[1]

  • Rotary evaporate until a free-flowing powder is obtained.

  • Carefully pour the powder onto the top of the packed silica bed.[1]

  • Add a protective layer of sand (approx. 1 cm) on top.[1]

Phase 3: Elution Gradient

Flow Rate: 15–20 mL/min (for a 2-3 cm diameter column).

StageSolvent CompositionVolume (CV)Purpose
1 100% Hexane (+ 1% TEA)2 CVElute very non-polar impurities (e.g., dibromo species).
2 98:2 Hexane:EtOAc (+ 1% TEA)3 CVBegin moving the target; separation from starting material.[1]
3 95:5 Hexane:EtOAc (+ 1% TEA)5-10 CVTarget Elution Window. Collect small fractions.
4 90:10 Hexane:EtOAc (+ 1% TEA)3 CVFlush remaining polar impurities.[1]
Phase 4: Post-Run Processing
  • Combine fractions containing the pure spot (check via TLC).[1]

  • TEA Removal: Triethylamine has a high boiling point (89°C) relative to some solvents and can linger.[1]

    • Technique: Concentrate the fractions on a rotary evaporator. If TEA smell persists, redissolve in DCM and wash once with saturated NaHCO₃ (do not use strong acid, or you will protonate and lose your product to the aqueous layer), then dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       and re-concentrate.
      

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Oily Amine) TLC TLC Scouting (Compare Hex/EtOAc vs. Hex/EtOAc + 1% TEA) Crude->TLC Decision Select Mobile Phase (Must include TEA) TLC->Decision Packing Column Packing Slurry Silica in Hexane + 1% TEA Decision->Packing Loading Dry Loading (Adsorb on Celite) Packing->Loading Elution Gradient Elution 0% -> 10% EtOAc (Maintain 1% TEA) Loading->Elution Analysis QC Analysis (NMR / GC-MS) Elution->Analysis

Figure 1: Optimized workflow for the purification of basic aromatic amines on silica gel.

Quality Control & Troubleshooting

Validation:

  • 1H NMR (CDCl3): Look for the N(CH3)2 singlet around 2.7–2.9 ppm.[1] The aromatic region should show distinct splitting characteristic of 1,2,4-substitution (or 1,3,4 depending on numbering convention relative to amine).[1] The ortho-bromo position usually deshields the adjacent proton.[1]

  • GC-MS: Ensure a single peak. The mass spectrum should show the characteristic bromine isotope pattern (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     and 
    
    
    
    peaks of nearly equal intensity).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Streaking/Tailing Acidic silanols interacting with amine.[1]Increase TEA concentration to 2-3%. Ensure column was pre-flushed with TEA buffer.[1]
Co-elution with SM Polarity difference too small.Switch solvent system to Hexane:Dichloromethane (1:1) with 1% TEA. DCM often provides better selectivity for aromatic amines than EtOAc.[1]
Product Crystallizes on Column Solubility limit reached.Unlikely for this oil, but if it occurs, switch from Dry Load to Liquid Load using a small amount of DCM/Hexane.[1]

References

  • Sigma-Aldrich. N,N-Dimethyl-p-toluidine Physical Properties & Safety Data.[1][3] Retrieved from

  • Biotage. Strategies for Flash Chromatography of Amines. (2023).[1][4] Retrieved from

  • University of Rochester. Chromatography: The Solid Phase and Deactivated Silica.[1] Retrieved from

  • National Science Foundation (NSF). Synthesis of Halogenated Anilines via N-Oxides.[1] (2018).[1][5] Retrieved from

  • Cameo Chemicals (NOAA). N,N-Dimethyl-p-toluidine Hazard Data.[1] Retrieved from

Sources

Application Notes and Protocols for the Recrystallization of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the purification of 2-Bromo-N,N,4-trimethylaniline via recrystallization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols herein are designed to ensure high purity of the final product, which is critical for subsequent synthetic steps and biological assays.

Introduction: The Imperative for Purity

2-Bromo-N,N,4-trimethylaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and materials for organic electronics. The purity of this compound is paramount, as contaminants can lead to undesirable side reactions, decreased yields, and the introduction of impurities into the final product.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.

The synthesis of 2-Bromo-N,N,4-trimethylaniline typically proceeds via electrophilic aromatic substitution on N,N,4-trimethylaniline.[2] This reaction can lead to the formation of several process-related impurities, including unreacted starting material and regioisomers from the bromination step. Therefore, a carefully designed recrystallization protocol is essential to isolate the desired product in high purity.

Compound Profile and Safety Considerations

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of 2-Bromo-N,N,4-trimethylaniline and the solvents used in the recrystallization process.

Table 1: Physicochemical Properties of 2-Bromo-N,N,4-trimethylaniline and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
2-Bromo-N,N,4-trimethylaniline23667-06-3C₉H₁₂BrN214.10Likely a low-melting solid or oilNot available
2-Bromo-4-methylaniline583-68-6C₇H₈BrN186.05Liquid/Oil14-16[2]
4-Bromo-N,N-dimethylaniline586-77-6C₈H₁₀BrN200.08SolidNot available

Safety Precautions:

Safety Data Sheets (SDS) for closely related compounds such as 2-bromo-4-methylaniline and 4-bromo-N,N-dimethylaniline indicate that these substances are hazardous. By extension, 2-Bromo-N,N,4-trimethylaniline should be handled with extreme care.

  • Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also expected to cause skin and serious eye irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust, fumes, and vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

Selecting the Optimal Recrystallization Solvent

The choice of solvent is the most critical parameter for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for 2-Bromo-N,N,4-trimethylaniline, meaning it has high solubility at elevated temperatures and low solubility at lower temperatures. Based on the hydrophobic nature of substituted anilines and empirical data from similar compounds, a solvent screening is recommended.

General Solubility Profile of Anilines: Anilines are generally soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons, and have limited solubility in water.[5][6]

Recommended Solvents for Screening:

  • Single Solvent Systems: Ethanol, methanol, isopropanol, hexane, toluene, and ethyl acetate.

  • Solvent-Pair Systems: If no single solvent is ideal, a two-solvent system can be employed. Common pairs include ethanol/water, methanol/water, and toluene/hexane. In a solvent-pair system, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes turbid.

Rationale for Solvent Selection: A patent for the synthesis of a similar compound, 4-bromo-2-methylaniline, specifies recrystallization from ethanol, making it a primary candidate for initial trials. Hexane is a good non-polar solvent that is often used to precipitate non-polar compounds from more polar solvents.

Experimental Protocol: Recrystallization of 2-Bromo-N,N,4-trimethylaniline

This protocol outlines a general procedure. The specific volumes of solvent will need to be determined empirically based on the scale of the recrystallization and the actual solubility of the compound.

Materials and Equipment
  • Crude 2-Bromo-N,N,4-trimethylaniline

  • Recrystallization solvent (e.g., ethanol, 95%)

  • Deionized water (if using a solvent-pair system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

  • Spectroscopic instrumentation (e.g., NMR, IR)

Step-by-Step Procedure
  • Dissolution: Place the crude 2-Bromo-N,N,4-trimethylaniline into an Erlenmeyer flask of an appropriate size. Add a magnetic stir bar. To the flask, add a minimal amount of the chosen solvent (e.g., ethanol). Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.

  • Hot Filtration (if necessary): If any insoluble impurities are present, a hot filtration step is required. This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase to promote the formation of large, well-defined crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through the funnel for a period. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Minimal Hot Solvent A->B C Completely Dissolved B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Slow Cooling to RT D->F No E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Product J->K

Caption: Workflow for the recrystallization of 2-Bromo-N,N,4-trimethylaniline.

Characterization and Quality Control

To confirm the purity of the recrystallized 2-Bromo-N,N,4-trimethylaniline, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Purity Assessment

TechniqueParameterExpected Result for Pure Compound
Melting Point Analysis Melting Point RangeA sharp melting point range of 1-2°C. A broad or depressed melting point indicates the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR SpectraSpectra should be clean, with sharp signals corresponding to the structure of 2-Bromo-N,N,4-trimethylaniline and the absence of peaks corresponding to starting materials or isomers.
Infrared (IR) Spectroscopy IR SpectrumThe spectrum should show characteristic absorption bands for the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC) ChromatogramA single major peak indicating high purity.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

ProblemPossible CauseSolution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Oiling out. The compound is insoluble in the solvent at all temperatures, or the melting point of the compound is lower than the boiling point of the solvent.Use a different solvent with a lower boiling point. Use a larger volume of solvent. Use a solvent-pair system.
Low recovery of purified product. Too much solvent was used; the compound is significantly soluble in the cold solvent.Use less solvent initially. Ensure the solution is thoroughly cooled before filtration. Minimize the volume of cold solvent used for washing.
Colored crystals. Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Bromo-N,N-dimethylaniline.
  • PubChem. (n.d.). 2-Bromo-N,N,4-trimethylaniline. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • ChemicalBook. (n.d.). 2-Bromo-4-methylaniline.
  • ChemicalBook. (2022, November 18). The Solubility of Aniline.
  • Solubility of Things. (n.d.). Aniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Bromo-4-methylaniline.
  • Chemos GmbH & Co. KG. (2019, September 11). Safety Data Sheet: 4-bromo-N,N-dimethylaniline.
  • CDH Fine Chemical. (n.d.). 2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 7, 2026, from a representative university chemistry department website.
  • BenchChem. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

Sources

The Strategic Utility of 2-Bromo-N,N,4-trimethylaniline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and novel bioactive molecules. 2-Bromo-N,N,4-trimethylaniline, a readily accessible substituted aniline, represents a key building block whose true potential is realized through its versatile reactivity in modern synthetic methodologies. The presence of a bromine atom, an electron-donating dimethylamino group, and a methyl group on the aromatic ring provides a unique combination of steric and electronic properties. This guide explores the multifaceted role of 2-Bromo-N,N,4-trimethylaniline in the synthesis of bioactive compounds, with a focus on its application in palladium-catalyzed cross-coupling reactions to forge critical carbon-carbon and carbon-nitrogen bonds. While not a direct precursor in the finally patented industrial synthesis of the cardiac myosin inhibitor, Mavacamten, the exploration of its potential applications provides a valuable case study in synthetic strategy and the broader utility of halogenated anilines in constructing molecules of therapeutic interest.

Core Principles of Reactivity: The Chemical Personality of 2-Bromo-N,N,4-trimethylaniline

The synthetic utility of 2-Bromo-N,N,4-trimethylaniline is primarily dictated by the interplay of its functional groups:

  • The Bromine Atom: This halogen serves as a highly effective "handle" for a variety of transition metal-catalyzed cross-coupling reactions. Its reactivity allows for the selective formation of new bonds at the C2 position of the aniline ring.

  • The N,N-dimethylamino Group: As a strong electron-donating group, the dimethylamino moiety activates the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitutions and modulating the electronic properties of the molecule.

  • The 4-Methyl Group: This group provides steric bulk and can influence the conformational preferences of the molecule and its interactions with biological targets.

This unique combination of features makes 2-Bromo-N,N,4-trimethylaniline an attractive starting material for the synthesis of a diverse range of substituted anilines and their downstream products, which are prevalent in many classes of bioactive molecules.

Application Note I: Synthesis of N-Aryl Pyrimidine Scaffolds via Buchwald-Hartwig Amination

The N-aryl pyrimidine motif is a cornerstone in the design of numerous kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination offers a powerful and general method for the construction of the critical C-N bond between an aryl halide and an amine.[1][2]

Causality in Experimental Design:

The choice of a palladium catalyst and a suitable phosphine ligand is critical for a successful Buchwald-Hartwig amination. The ligand not only stabilizes the palladium center but also facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[2] A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst. The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.

Experimental Workflow: Buchwald-Hartwig Amination

reagents 2-Bromo-N,N,4-trimethylaniline + Aminopyrimidine Derivative reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 80-110 °C) reagents->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) + Phosphine Ligand (e.g., XPhos) catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl Pyrimidine Product purification->product start 2-Bromo-N,N,4-trimethylaniline + Arylboronic Acid reaction Inert Atmosphere (N2 or Ar) Heat start->reaction reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagents->reaction solvent Solvent System (e.g., Toluene/Ethanol/Water) solvent->reaction workup Aqueous Workup Extraction reaction->workup purification Crystallization or Column Chromatography workup->purification product Biaryl Product purification->product

Sources

application of 2-Bromo-N,N,4-trimethylaniline in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cross-Coupling of 2-Bromo-N,N,4-trimethylaniline for Agrochemical Scaffold Synthesis

Executive Summary

2-Bromo-N,N,4-trimethylaniline (CAS: 23667-06-3), also known as 2-bromo-N,N-dimethyl-p-toluidine, represents a specialized class of sterically congested aryl halide building blocks . In agrochemical synthesis, this intermediate is a critical precursor for constructing biaryl scaffolds found in succinate dehydrogenase inhibitor (SDHI) fungicides and protoporphyrinogen oxidase (PPO) herbicides.

This guide addresses the primary challenge associated with this molecule: steric hindrance . The ortho-bromide combined with the bulky N,N-dimethyl group creates a congested environment that inhibits oxidative addition in standard palladium-catalyzed cycles. This protocol details a high-yield Suzuki-Miyaura coupling workflow using next-generation Buchwald precatalysts to overcome these barriers, ensuring reproducible synthesis of biaryl agrochemical cores.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-Bromo-N,N,4-trimethylaniline
Structure N,N-Dimethylaniline core with 4-Methyl and 2-Bromo substitutions
Molecular Weight 214.10 g/mol
Appearance Viscous yellow to brown oil (tends to darken on air exposure)
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water
Stability Light sensitive; store under inert atmosphere (Argon/Nitrogen) at 2–8°C
Hazards H302/H312/H332: Harmful if swallowed/contact/inhaled.[1] H315/H319: Irritant.[2][3][4]

Handling Precaution: Unlike primary anilines, the N,N-dimethyl group prevents hydrogen bonding, increasing skin permeability. Double-gloving (Nitrile/Laminate) is mandatory.

Mechanistic Insight: The "Ortho-Effect" in Catalysis

The utility of 2-Bromo-N,N,4-trimethylaniline lies in its electronic and steric properties.

  • Electronic Activation: The para-methyl and N-dimethyl groups are electron-donating, making the ring electron-rich. This typically deactivates the C-Br bond towards oxidative addition compared to electron-poor aryl halides.

  • Steric Congestion: The ortho-bromo position is flanked by the N-dimethyl group. Standard Pd(PPh₃)₄ catalysts often fail because the bulky phosphine ligands cannot effectively access the metal center during the oxidative addition step due to the substrate's bulk.

Solution: We utilize Dialkylbiaryl Phosphine Ligands (e.g., SPhos, XPhos) . These ligands are electron-rich (facilitating oxidative addition to the electron-rich aniline) and bulky (promoting reductive elimination of the congested biaryl product).

Primary Application: Synthesis of Sterically Hindered Biaryls

This protocol describes the coupling of 2-Bromo-N,N,4-trimethylaniline with a boronic acid to form a biphenyl core, a common motif in modern fungicides.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 4'-fluoro-N,N,4-trimethyl-[1,1'-biphenyl]-2-amine derivatives. Scale: 10 mmol input.

Reagents:

  • Substrate: 2-Bromo-N,N,4-trimethylaniline (2.14 g, 10 mmol)

  • Coupling Partner: 4-Fluorophenylboronic acid (1.68 g, 12 mmol, 1.2 equiv)

  • Catalyst: XPhos Pd G2 (157 mg, 0.2 mmol, 2 mol%)

    • Note: G2 precatalysts ensure rapid activation compared to in-situ generation.

  • Base: Potassium Phosphate Tribasic (

    
    ), 3.0 M aqueous solution (10 mL)
    
  • Solvent: THF (20 mL) / Water (biphasic system)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Argon.

  • Charging: Add the aryl bromide (substrate), boronic acid, and XPhos Pd G2 catalyst to the flask.

    • Critical Process Parameter (CPP): Do not add the base yet.

  • Solvation: Add degassed THF (20 mL). Stir at room temperature for 5 minutes to dissolve organics.

  • Activation: Add the aqueous

    
     solution via syringe. The biphasic mixture will turn distinctively dark (orange/brown) as the Pd(II) reduces to active Pd(0).
    
  • Reaction: Heat the mixture to a gentle reflux (65°C internal temp) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the biaryl product (Rf ~0.4) will appear fluorescent under UV.

  • Workup: Cool to room temperature. Separate phases. Extract the aqueous layer with EtOAc (2 x 20 mL). Combine organics and wash with Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 0%

      
       5% EtOAc in Hexanes. (The N-dimethyl group makes the product relatively non-polar).
      

Visualization: Catalytic Cycle & Workflow

Figure 1: Sterically Demanding Catalytic Cycle

This diagram illustrates why XPhos is required. The bulky ligand (L) facilitates the difficult oxidative addition across the hindered C-Br bond.

SuzukiCycle PreCat XPhos Pd G2 (Precatalyst) ActiveCat Pd(0)-XPhos (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting Step due to Sterics) ActiveCat->OxAdd + Substrate Substrate 2-Bromo-N,N,4- trimethylaniline Substrate->OxAdd TransMet Transmetallation Complex OxAdd->TransMet + Boronic Acid Boronic Ar-B(OH)2 + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product Release

Caption: The Pd-catalyzed cycle emphasizes the oxidative addition step, which is sterically hindered by the ortho-methyl/amino groups, necessitating bulky ligands like XPhos.

Figure 2: Synthesis Workflow

Workflow Step1 1. Charge Reagents (Ar-Br, Boronic, Cat) Under Argon Step2 2. Solvent Addition (THF + Base) Biphasic System Step1->Step2 Step3 3. Reflux (65°C) 4-6 Hours Monitor TLC Step2->Step3 Step4 4. Phase Sep & Extraction Step3->Step4 Step5 5. Flash Column (Hex/EtOAc) Step4->Step5

Caption: Operational workflow for the Suzuki coupling of 2-Bromo-N,N,4-trimethylaniline.

Quality Control & Analytics

To validate the integrity of the synthesized intermediate, use the following analytical markers.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • Diagnostic Singlet: Look for the N-Me protons. In the starting material, they appear around

    
     2.75 ppm (6H, s) . In the biaryl product, this peak may shift slightly upfield due to the shielding cone of the new aromatic ring.
    
  • Ar-Methyl: The para-methyl group appears at

    
     2.30 ppm (3H, s) .
    
  • Aromatic Region: The starting material has a characteristic splitting pattern (d, dd, d). Loss of the specific ortho-coupling pattern indicates successful substitution.

2. Mass Spectrometry (GC-MS):

  • Starting Material: Parent ion m/z 213/215 (1:1 ratio due to

    
     isotopes).
    
  • Product: Appearance of the biaryl mass (e.g., m/z 229 for fluorophenyl coupling) and disappearance of the bromine isotope pattern .

References

  • PubChem. (2023). 2-Bromo-N,N,4-trimethylaniline Compound Summary. National Library of Medicine. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Mechanism and Conditions. [Link]

Sources

Application Note: Precision Lithiation of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the generation of 2-lithio-N,N,4-trimethylaniline via lithium-halogen exchange. While ortho-lithiation is often achieved via Directed Ortho Metalation (DoM) using strong bases on unhalogenated precursors, the use of 2-Bromo-N,N,4-trimethylaniline as a substrate allows for a kinetically superior Lithium-Halogen (Li-Hal) exchange.

This method is preferred for its rapidity and high regioselectivity, driven by the Complex Induced Proximity Effect (CIPE) where the ortho-dimethylamino group coordinates the lithium cation, stabilizing the intermediate prior to electrophilic trapping.

Strategic Analysis & Mechanistic Insight

Why Lithium-Halogen Exchange?

For the synthesis of 2-substituted aniline derivatives, Li-Hal exchange utilizing


-Butyllithium (

-BuLi) is superior to direct deprotonation (DoM) for two reasons:
  • Kinetics: Li-Hal exchange at the C-Br bond is significantly faster (

    
    ) than the removal of a proton, even in the presence of the N,N-dimethyl Directed Metalation Group (DMG).
    
  • Regiocontrol: The position of the lithium is strictly defined by the carbon-bromine bond, eliminating the risk of competitive lithiation at the benzylic position (the 4-methyl group), which is a common side reaction in simple p-tolyl systems.

The Role of N-Coordination (CIPE)

The ortho-N,N-dimethyl group is not merely a spectator; it acts as an internal ligand. Upon the approach of the alkyllithium aggregate, the nitrogen lone pair coordinates to the lithium. This "pre-complexation" brings the alkyl anion into immediate proximity of the bromine, lowering the activation energy for the exchange and stabilizing the resulting aryllithium species against aggregation-induced precipitation.

Mechanistic Diagram

The following diagram illustrates the transition from the brominated precursor to the stable lithiated intermediate via the "ate-complex" transition state.

LiHalMechanism Substrate 2-Bromo-N,N,4- trimethylaniline Complex Pre-Lithiation Complex (N-Li Coordination) Substrate->Complex THF Solvation BuLi n-BuLi (Reagent) BuLi->Complex -78°C TS Ate-Complex Transition State Complex->TS CIPE Product 2-Lithio-N,N,4- trimethylaniline TS->Product Li-Br Exchange Byproduct n-Butyl Bromide TS->Byproduct

Figure 1: Mechanistic pathway showing the coordination-assisted Lithium-Halogen exchange.

Safety & Pre-Requisites

Critical Hazards
  • Pyrophoric Reagents:

    
    -Butyllithium is pyrophoric. Exposure to air can cause immediate ignition. All transfers must occur under positive Argon or Nitrogen pressure.
    
  • Exotherm: The Li-Hal exchange is exothermic. Runaway temperatures can lead to Wurtz coupling (reaction of the aryllithium with the generated butyl bromide).

Equipment Preparation[1][2][3]
  • Glassware: Oven-dried (120°C) for >4 hours, cooled in a desiccator, and flame-dried under vacuum immediately before use.

  • Gas: High-purity Argon (preferred over Nitrogen due to higher density).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or passed through an activated alumina column). Water content must be <50 ppm.

Detailed Experimental Protocol

Reagent Table
ReagentMW ( g/mol )Equiv.DensityAmount (Example)
2-Bromo-N,N,4-trimethylaniline 214.101.0Solid1.07 g (5.0 mmol)

-BuLi (in Hexanes)
~64.061.1~0.68 g/mLCalc. based on titration
Anhydrous THF 72.11N/A0.89 g/mL25 mL (0.2 M conc.)
Electrophile (e.g., DMF) 73.091.2-1.50.94 g/mL0.55 g (7.5 mmol)
Step-by-Step Procedure
Step 1: System Inertization
  • Equip a 100 mL 2-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon inlet adapter.

  • Evacuate the flask and backfill with Argon three times.

  • Maintain a positive pressure of Argon throughout the experiment.

Step 2: Substrate Solvation
  • Charge the flask with 2-Bromo-N,N,4-trimethylaniline (1.07 g, 5.0 mmol).

  • Add Anhydrous THF (25 mL) via syringe.

  • Stir until fully dissolved.

  • Cool the solution to -78°C using a Dry Ice/Acetone bath. Allow 15 minutes for thermal equilibration.

Step 3: Lithiation (The Critical Step)
  • Calculate the required volume of

    
    -BuLi based on the most recent titration (typically 1.6 M or 2.5 M).
    
  • Dropwise Addition: Add

    
    -BuLi (1.1 equiv, 5.5 mmol) slowly down the side of the flask over 10–15 minutes.
    
    • Note: The solution often turns a distinct color (yellow to pale orange) indicating the formation of the aryllithium species.

  • Incubation: Stir at -78°C for 30 to 45 minutes .

    • Expert Tip: Do not exceed 1 hour. While the N-coordination stabilizes the species, prolonged stirring can lead to gradual isomerization or aggregation.

Step 4: Electrophilic Trapping
  • Prepare the electrophile (e.g., DMF, Benzaldehyde, or Triisopropyl borate) in a separate dry vial (neat or dissolved in 2 mL THF).

  • Add the electrophile slowly to the lithiated solution at -78°C.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (20–25°C) over 1 hour.

Step 5: Quench and Workup
  • Quench the reaction with Saturated Ammonium Chloride (

    
    )  solution (10 mL).
    
  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    

Experimental Workflow Diagram

Workflow Start Start: Dry Flask Argon Purge Solvation Dissolve Substrate in THF (0.2M) Start->Solvation Cooling Cool to -78°C (Dry Ice/Acetone) Solvation->Cooling Addition Add n-BuLi (1.1 eq) Dropwise over 15 min Cooling->Addition Incubation Stir 30-45 min (Formation of Aryl-Li) Addition->Incubation Trapping Add Electrophile (e.g., DMF) Incubation->Trapping Warming Warm to RT over 60 min Trapping->Warming Quench Quench with sat. NH4Cl Warming->Quench

Figure 2: Operational workflow for the lithiation protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in THF or GasRe-distill THF; ensure Argon lines are purged. Use a fresh bottle of

-BuLi.
Wurtz Coupling Product Temperature too highEnsure internal temperature stays below -70°C during BuLi addition.
Recovered Starting Material Incomplete ExchangeIncrease incubation time to 60 min; verify BuLi titer.
Product Degradation Labile ElectrophileIf the electrophile is sensitive (e.g., certain esters), quench at -78°C instead of warming.

References

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange and CIPE).
  • Gilman, H., & Spatz, S. M. (1940). "Some Reactions of Organolithium Compounds." Journal of the American Chemical Society.[1][2]

  • Beak, P., & Snieckus, V. (1982). "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research. (Discusses the role of DMG and coordination).

  • Organic Chemistry Portal. "Lithium-Halogen Exchange." (General reaction parameters and solvent effects).

  • Leroux, F., Schlosser, M., et al. (2004). "Polar Organometallic Reagents: An Introduction." John Wiley & Sons. (Details on "Buttressing Effects" in ortho-substituted anilines).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-N,N,4-trimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement & Troubleshooting Guide for Ortho-Bromination of N,N-Dimethyl-p-toluidine. Applicable For: Process Chemists, Medicinal Chemists, and R&D Scientists.[1] Last Updated: February 8, 2026[1][2]

Executive Summary

The synthesis of 2-Bromo-N,N,4-trimethylaniline (also known as 2-bromo-4-methyl-N,N-dimethylaniline) typically proceeds via the electrophilic bromination of N,N-dimethyl-p-toluidine .

While the starting material is highly activated due to the dimethylamino group, this reactivity creates specific challenges: regioselectivity issues , over-bromination , and benzylic radical substitution .[1] This guide provides a root-cause analysis of yield loss and a standardized protocol to maximize efficiency.

Module 1: Critical Process Parameters (The "Why" & "How")

Reagent Selection: NBS vs. Elemental Bromine

Recommendation: Use N-Bromosuccinimide (NBS) .[1][3][4][5][6][7] Avoid elemental bromine (


).[1]
  • The Problem with

    
    :  Elemental bromine is highly aggressive.[1] With electron-rich anilines, it frequently causes:
    
    • Poly-bromination: Difficult to stop at the mono-bromo stage.[1]

    • Oxidation: Formation of quinoidal species and "tars" (dark impurities) that lower yield and complicate purification.[1]

    • HBr Generation: The byproduct HBr can protonate the amine, deactivating the ring and stalling the reaction.[1]

  • The NBS Advantage: NBS provides a controlled, low-concentration source of bromonium ions (

    
    ).[1] In polar aprotic solvents, it favors Electrophilic Aromatic Substitution (EAS)  over radical pathways, ensuring the bromine adds to the ring (position 2) rather than the methyl group.[1]
    
Solvent System & Temperature

Recommendation: Acetonitrile (MeCN) or DMF at 0°C to Room Temperature .[1]

  • Solvent: Polar aprotic solvents like DMF or MeCN stabilize the transition state (Wheland intermediate).[1] Acetonitrile is preferred for easier workup (lower boiling point than DMF).[1]

  • Temperature:

    • < 5°C: Crucial during NBS addition to prevent exotherms and radical initiation.[1]

    • Room Temp: Sufficient for reaction completion (typically 1–3 hours).

  • Light Control: CRITICAL. The reaction vessel must be wrapped in foil. Light promotes the homolytic cleavage of the N-Br bond, generating radicals that attack the para-methyl group (benzylic bromination) rather than the ring.[1]

Module 2: Troubleshooting & FAQ

Symptom: Low Yield / Material Loss[1]

Q: I see good conversion by TLC, but my isolated yield is < 50%. Where is my product?

  • Diagnosis: Incorrect pH during workup. [1]

  • Explanation: The product is an aniline base.[1] If you wash with acid (or if the HBr byproduct is not neutralized), the product forms a water-soluble salt (anilinium bromide) and is lost in the aqueous waste layer.[1]

  • Solution: Ensure the aqueous layer is basic (pH > 10) before extraction.[1] Use saturated

    
     or dilute NaOH.[1]
    

Q: My crude product is a dark black tar.

  • Diagnosis: Oxidative decomposition. [1]

  • Explanation: Anilines are sensitive to oxidation.[1][8] High temperatures or strong oxidizers (like excess

    
    ) generate radical cations that polymerize.[1]
    
  • Solution: Switch to NBS. Keep the reaction under an inert atmosphere (

    
     or Ar). Do not heat above 40°C.
    
Symptom: Impurity Formation[1]

Q: Mass spec shows a peak at M+79/81 (Benzlyic Bromide).

  • Diagnosis: Wohl-Ziegler Reaction (Radical Substitution). [4]

  • Explanation: You brominated the methyl group at position 4 instead of the ring position 2. This happens if free radicals are present.[1][3]

  • Solution:

    • Exclude Light: Wrap flask in aluminum foil.

    • Lower Temperature: Keep at 0°C.

    • Radical Scavenger: Add a small amount of BHT (butylated hydroxytoluene) if the problem persists.

Q: I have significant di-bromo impurity.

  • Diagnosis: Stoichiometry Error. [1]

  • Explanation: The amino group activates the ring so strongly that the second bromine adds easily.[1]

  • Solution: Use a slight deficit of NBS (0.95 to 1.0 equiv).[1] It is better to have unreacted starting material (easy to separate via polarity difference) than di-bromo byproduct (very difficult to separate).[1]

Module 3: The "Gold Standard" Protocol

Target: 2-Bromo-N,N,4-trimethylaniline Scale: 10 mmol basis (Adjust linearly)

  • Preparation:

    • Dissolve N,N-dimethyl-p-toluidine (1.35 g, 10 mmol) in Acetonitrile (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Shield the flask from light (aluminum foil).[1][5]

  • Reaction:

    • Dissolve NBS (1.78 g, 10 mmol, 1.0 equiv) in Acetonitrile (10 mL).

    • Add the NBS solution dropwise over 15–20 minutes. Do not dump it in all at once.

    • Allow to warm to Room Temperature and stir for 2 hours.

  • Monitoring:

    • Check TLC (Hexanes/EtOAc 9:1).[1] Product is usually less polar than starting material.[1]

  • Workup (The Yield Trap):

    • Concentrate Acetonitrile (rotary evaporator).[1]

    • Redissolve residue in Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Wash 1: Saturated

      
       (removes succinimide and neutralizes HBr).[1]
      
    • Wash 2: Water.[1][5][7][8]

    • Wash 3: Brine.[1][4][7][8][9][10][11]

    • Dry over

      
      , filter, and concentrate.[1][12]
      
  • Purification:

    • If purity is <95%, filter through a short pad of silica gel using Hexanes/EtOAc (95:5).[1]

Module 4: Visualization of Pathways

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the competing pathways.[1] The "Green Path" is the desired EAS mechanism.[1] The "Red Path" is the radical side reaction to be avoided.

ReactionPathways Start N,N-Dimethyl-p-toluidine Conditions Reaction Conditions Start->Conditions PathA NBS / Polar Solvent / Dark / Low Temp Conditions->PathA Recommended PathB Br2 / Light / Heat / Non-polar Conditions->PathB Avoid Intermediate Wheland Intermediate (Stabilized) PathA->Intermediate Electrophilic Attack Product TARGET: 2-Bromo-N,N,4-trimethylaniline (Ortho-Substitution) Intermediate->Product -H+ (Re-aromatization) Radical Benzylic Radical PathB->Radical H-Abstraction SideProduct IMPURITY: Benzylic Bromide (Methyl-Substitution) Radical->SideProduct Radical Recombination

Caption: Figure 1. Mechanistic divergence.[1] Success depends on suppressing the radical pathway (Red) and promoting the ionic pathway (Green).[1]

Figure 2: Workup Flowchart (Yield Protection)

This flowchart ensures the user does not accidentally discard the product during extraction.

WorkupLogic cluster_warning CRITICAL CHECKPOINT ReactionMix Crude Reaction Mixture (MeCN, Product, Succinimide, HBr) Step1 Evaporate MeCN & Redissolve in DCM ReactionMix->Step1 Step2 Add Sat. NaHCO3 (Aq) Step1->Step2 Separation Phase Separation Step2->Separation AqLayer Aqueous Layer (Succinimide, Salts) Separation->AqLayer Top (usually) OrgLayer Organic Layer (Product free base) Separation->OrgLayer Bottom (DCM) Action1 Discard AqLayer->Action1 Action2 Dry (Na2SO4) & Concentrate OrgLayer->Action2

Caption: Figure 2. Workup protocol. Maintaining basic pH during extraction is the single most important factor for isolated yield.[1]

References

  • Regioselectivity of NBS Bromination

    • Mitchell, R. H., Lai, Y.-H., & Williams, R. V. (1979).[1] N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds. Journal of Organic Chemistry, 44(25), 4733–4735.[1]

  • Comparison of Brominating Agents

    • Gilow, H. M., & Burton, D. E. (1981).[1] Bromination of deactivated aromatics with N-bromosuccinimide. Journal of Organic Chemistry, 46(11), 2221–2225.[1]

  • General Procedure for Anilines (Organic Syntheses)

    • Detailed protocols for bromination of activ
    • [Organic Syntheses, Coll.[1][5] Vol. 6, p.181 (1988)]([Link])

  • Radical vs. Ionic Pathways (Wohl-Ziegler)

    • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide and Related Compounds.[1][3][4][6][7][9][13] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1]

Sources

Technical Support Center: Purification of Crude 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-Bromo-N,N,4-trimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key chemical intermediate in high purity. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities in your crude material. The synthesis of 2-Bromo-N,N,4-trimethylaniline typically involves the bromination of N,N,4-trimethylaniline (also known as N,N-dimethyl-p-toluidine). The primary impurities often arise from this reaction and subsequent workup steps.

Common Impurities:

  • Unreacted Starting Material: Residual N,N,4-trimethylaniline is a common impurity.

  • Regioisomers: While the directing effects of the dimethylamino and methyl groups favor bromination at the 2-position, small amounts of other isomers may form.

  • Over-brominated Products: The formation of di- or tri-brominated species is possible, especially if the reaction conditions are not carefully controlled.[1]

  • Hydrolysis Products: If the reaction mixture is exposed to water for extended periods, hydrolysis of the desired product or intermediates can occur.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any catalysts or excess reagents, may be present.

The following diagram illustrates the primary synthetic route and potential side products:

G cluster_synthesis Synthesis cluster_impurities Potential Impurities N,N,4-trimethylaniline N,N,4-trimethylaniline Desired_Product 2-Bromo-N,N,4-trimethylaniline N,N,4-trimethylaniline->Desired_Product Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Desired_Product Unreacted_SM Unreacted Starting Material Desired_Product->Unreacted_SM Incomplete Reaction Regioisomers Regioisomers Desired_Product->Regioisomers Alternative Bromination Over-bromination Over-brominated Products Desired_Product->Over-bromination Excess Brominating Agent

Caption: Synthesis of 2-Bromo-N,N,4-trimethylaniline and common impurities.

Purification Strategies: A Troubleshooting Guide

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. We will cover the three most common and effective techniques: recrystallization, distillation, and column chromatography.

Recrystallization

Recrystallization is often the first choice for purifying solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[2]

FAQ and Troubleshooting Guide for Recrystallization

Q1: My crude product is an oil, not a solid. Can I still use recrystallization?

A1: Oiling out, where the compound separates as a liquid instead of forming crystals, is a common problem. This can occur if the boiling point of the solvent is higher than the melting point of your compound, or if the concentration of impurities is very high.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure 2-Bromo-N,N,4-trimethylaniline.

    • Lower the Temperature Slowly: Allow the solution to cool to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

    • Use a Lower Boiling Point Solvent: If the issue persists, your solvent's boiling point may be too high. Consider a different solvent or solvent system.

    • Pre-purification: If the impurity load is high, a preliminary purification by another method, like a quick filtration through a plug of silica, might be necessary before recrystallization.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent should dissolve your compound poorly at low temperatures but very well at its boiling point. For substituted anilines, common solvent choices include ethanol, methanol, or mixtures such as ethanol/water or hexane/ethyl acetate.[3][4]

  • Solvent Screening Protocol:

    • Place a small amount of your crude material (20-50 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good solvent will require a moderate amount of solvent.

    • If the solid is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the solid upon heating.

    • Allow the solutions that dissolved upon heating to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good quantity of crystals is a promising candidate.

    • For solvent pairs, dissolve the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool.[2]

Q3: My recrystallization yielded very little product. What went wrong?

A3: A low yield can be due to several factors:

  • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Inappropriate Solvent Choice: The product may have significant solubility in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Concentrate the Mother Liquor: If you suspect you used too much solvent, you can gently boil off some of the solvent and attempt to recrystallize again.

    • Preheat the Filtration Apparatus: To prevent premature crystallization, warm the funnel and receiving flask before hot filtration.

    • Re-evaluate Your Solvent: If the yield is consistently low, a different solvent system may be necessary.

Recrystallization Protocol for 2-Bromo-N,N,4-trimethylaniline

StepActionRationale
1 Dissolution In an Erlenmeyer flask, dissolve the crude 2-Bromo-N,N,4-trimethylaniline in a minimal amount of a suitable hot solvent (e.g., ethanol).
2 Decolorization (Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
3 Hot Filtration Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities and the charcoal.
4 Crystallization Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]
5 Isolation Collect the crystals by vacuum filtration using a Büchner funnel.
6 Washing Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
7 Drying Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Vacuum Distillation

For liquid or low-melting solid anilines, vacuum distillation is an excellent purification technique. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent decomposition at high temperatures.[6]

FAQ and Troubleshooting Guide for Vacuum Distillation

Q1: My compound seems to be decomposing in the distillation flask. How can I prevent this?

A1: Aromatic amines can be susceptible to oxidation and thermal decomposition.[6]

  • Troubleshooting Steps:

    • Lower the Pressure: Ensure your vacuum system is capable of achieving a low enough pressure to significantly reduce the boiling point.

    • Use a Nitrogen Bleed: A slow stream of inert gas can help to prevent oxidation.

    • Avoid Overheating: Use a heating mantle with a stirrer and carefully control the temperature. Do not heat the flask too strongly or for an extended period.

Q2: The distillation is very slow, or nothing is coming over. What should I check?

A2: This can be due to a poor vacuum or insufficient heating.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use a high-vacuum grease if necessary.

    • Verify Vacuum Pump Performance: Check the oil level and condition of your vacuum pump.

    • Ensure Adequate Heating: The temperature of the heating mantle should be gradually increased until distillation begins. Be patient, as it can take some time for the apparatus to heat up.

    • Insulate the Column: Insulating the distillation head and column with glass wool or aluminum foil can help to prevent heat loss and improve the rate of distillation.

Vacuum Distillation Workflow

G Crude_Product Crude Product in Distillation Flask Apply_Vacuum Apply Vacuum Crude_Product->Apply_Vacuum Heat_Gently Gentle Heating Apply_Vacuum->Heat_Gently Forerun Collect and Discard Low-Boiling Forerun Heat_Gently->Forerun Main_Fraction Collect Main Fraction at Constant Temperature Forerun->Main_Fraction Stop_Distillation Stop Distillation Before Flask is Dry Main_Fraction->Stop_Distillation Cool_and_Vent Cool Under Vacuum, then Vent to Atmosphere Stop_Distillation->Cool_and_Vent

Caption: Workflow for the vacuum distillation of 2-Bromo-N,N,4-trimethylaniline.

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption onto a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[7]

FAQ and Troubleshooting Guide for Column Chromatography

Q1: My amine is streaking on the TLC plate and the column. How can I improve the separation?

A1: Amines are basic and can interact strongly with the acidic silica gel, leading to poor separation and "streaking" or "tailing" of the spots.

  • Troubleshooting Steps:

    • Add a Base to the Eluent: Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent can neutralize the acidic sites on the silica gel and improve the shape of the spots and peaks.[8]

    • Use a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

    • Reverse-Phase Chromatography: If normal-phase chromatography is not effective, consider using a reverse-phase silica gel (e.g., C18) with a polar mobile phase.

Q2: How do I choose the right solvent system for my column?

A2: The ideal solvent system should provide good separation of your desired compound from its impurities on a TLC plate, with the Rf value of your product being around 0.2-0.4.

  • TLC Screening for Column Conditions:

    • Spot your crude mixture on several TLC plates.

    • Develop each plate in a different solvent system. Good starting points for aromatic amines are mixtures of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or diethyl ether.[9]

    • The solvent system that gives good separation and the desired Rf value is a good starting point for your column.

Column Chromatography Protocol

StepActionRationale
1 Prepare the Column Pack a glass column with silica gel or alumina as a slurry in the initial eluent.
2 Load the Sample Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.
3 Elute the Column Pass the eluent through the column, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).
4 Collect Fractions Collect the eluate in a series of fractions.
5 Analyze Fractions Analyze the fractions by TLC to identify which ones contain the pure product.
6 Combine and Concentrate Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is crucial to assess the purity of your 2-Bromo-N,N,4-trimethylaniline. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile compounds.

By understanding the potential impurities and mastering these purification techniques, you will be well-equipped to obtain high-purity 2-Bromo-N,N,4-trimethylaniline for your research and development needs.

References

  • Cram, D. J. (n.d.). Recrystallization Of Acetanilide From Aniline - 1285 Words. Cram. Retrieved February 8, 2026, from [Link]

  • MLR Institute of Pharmacy. (n.d.). PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. Retrieved February 8, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization of Acetanilide | PDF | Solubility | Solvent. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • ResearchGate. (2025, August 6). A Kinetic Study of the Reaction betweenN,N-Dimethyl-p-toluidine and its Electrogenerated Radical Cation in a Room Temperature Ionic Liquid. Retrieved February 8, 2026, from [Link]

  • AbeBooks. (n.d.). Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic... (Paperback). Retrieved February 8, 2026, from [Link]

  • PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025, August 10). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Retrieved February 8, 2026, from [Link]

  • DOKUMEN.PUB. (n.d.). Handbook of solvents [3rd edition]. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Handbook of organic solvent properties. Retrieved February 8, 2026, from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved February 8, 2026, from [Link]

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved February 8, 2026, from [Link]

  • PubMed. (2014, December 23). Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved February 8, 2026, from [Link]

  • CHIMIA. (2015, June 24). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. Retrieved February 8, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved February 8, 2026, from [Link]

  • Progress in Chemical and Biochemical Research. (2020, July 11). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Retrieved February 8, 2026, from [Link]

  • Scribd. (n.d.). Vogel - A Text-Book of Practical Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • ChemistryDocs.Com. (n.d.). Free Download Vogel's Textbook Of Practical Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 8, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved February 8, 2026, from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 8, 2026, from [Link]

  • Google Books. (n.d.). Vogel's Textbook of Practical Organic Chemistry, Including Qualitative Organic Analysis.
  • ResearchGate. (2021, July 27). What are the good solvents for leaf extract's TLC?. Retrieved February 8, 2026, from [Link]

  • AkiNik Publications. (n.d.). Organic Solvent. Retrieved February 8, 2026, from [Link]

  • YouTube. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. Retrieved February 8, 2026, from [Link]

  • (n.d.). recrystallization.pdf. Retrieved February 8, 2026, from [Link]

  • Elsevier Shop. (n.d.). The Handbook of Organic Compounds, Three-Volume Set - 1st Edition. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025, August 6). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Retrieved February 8, 2026, from [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of 2-Bromo-N,N,4-trimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with purifying this key chemical intermediate. Our approach is grounded in established scientific principles and practical, field-tested experience to ensure you can achieve the desired purity for your critical applications.

Introduction to Purification Challenges

2-Bromo-N,N,4-trimethylaniline is a valuable building block in organic synthesis. However, its purification can be challenging due to the potential for isomeric impurities, residual starting materials, and by-products from the synthetic process. The key to successful purification lies in understanding the nature of these impurities and selecting the appropriate purification strategy. This guide will walk you through common issues and provide robust protocols to overcome them.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Bromo-N,N,4-trimethylaniline in a practical question-and-answer format.

Question 1: My purified 2-Bromo-N,N,4-trimethylaniline is a colored oil/solid. How can I decolorize it?

Answer: Discoloration is a common issue, often arising from trace impurities or degradation products.

  • Causality: The color can be due to oxidized species or highly conjugated impurities. Even trace amounts of these can impart significant color.

  • Recommended Protocol: Activated Charcoal Treatment during Recrystallization

    • Dissolve the crude, colored 2-Bromo-N,N,4-trimethylaniline in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).

    • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

    • Stir the mixture at an elevated temperature for 10-15 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

Question 2: I am having difficulty removing the isomeric impurity, 4-Bromo-N,N,2-trimethylaniline. What is the best approach?

Answer: Separating constitutional isomers can be challenging due to their similar physical properties. The choice of technique depends on the scale of your purification.

  • Causality: Isomers often have very similar boiling points and polarities, making them difficult to separate by distillation or simple recrystallization.

  • Recommended Protocol 1: Fractional Vacuum Distillation (for larger quantities) This method is effective if there is a sufficient difference in boiling points between the isomers. A high-efficiency distillation column is crucial.

    • Set up a fractional distillation apparatus equipped for vacuum distillation.

    • Carefully pack the column with a suitable packing material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.

    • Apply a vacuum and slowly heat the distillation flask.

    • Collect fractions at a very slow rate, monitoring the temperature at the head of the column. A stable boiling point indicates a pure fraction.

    • Analyze the collected fractions by GC-MS or ¹H NMR to determine their purity.

  • Recommended Protocol 2: Column Chromatography (for smaller quantities) This technique separates compounds based on their differential adsorption to a stationary phase.

    • Stationary Phase: Silica gel (230-400 mesh) is a common choice.

    • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity mixture, such as n-hexane/ethyl acetate (98:2), and gradually increase the polarity if necessary. The optimal eluent should be determined by thin-layer chromatography (TLC) first.

    • Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack a column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.

Question 3: My product is an oil and won't crystallize. How can I induce crystallization?

Answer: Oiling out is a common problem in recrystallization, especially if the compound has a low melting point or if impurities are present that inhibit crystal lattice formation.

  • Causality: The compound may be below its melting point but still in a supersaturated, metastable liquid state. Impurities can disrupt the ordered arrangement required for crystallization.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid 2-Bromo-N,N,4-trimethylaniline, add a tiny crystal to the cooled solution. This seed crystal will act as a template for further crystal growth.

    • Lowering the Temperature: Cool the solution in an ice bath or refrigerator. Slower cooling is generally preferred for forming larger, purer crystals.

    • Solvent Adjustment: If the compound is too soluble, you can try adding a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly turbid, then warm to clarify and cool again slowly. For example, if your compound is dissolved in ethanol, you could slowly add water.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of 2-Bromo-N,N,4-trimethylaniline?

A1: The physical properties can vary slightly depending on the source and purity. However, here are some reported values for related compounds that can serve as a guide:

PropertyValueSource
Molecular FormulaC₉H₁₂BrN
Molecular Weight214.10 g/mol
Boiling PointNot readily available for this specific isomer. For 2-Bromo-4-methylaniline, it is 240 °C.
Melting PointNot readily available for this specific isomer. For 4-Bromo-N,N,3-trimethylaniline, it is 54 °C.

Q2: What are the common impurities in a synthesis of 2-Bromo-N,N,4-trimethylaniline?

A2: The impurities will depend on the synthetic route. A common synthesis involves the bromination of N,N,4-trimethylaniline. Potential impurities include:

  • Unreacted Starting Material: N,N,4-trimethylaniline.

  • Isomeric Byproducts: Bromination at other positions on the aromatic ring, such as 3-Bromo-N,N,4-trimethylaniline.

  • Over-brominated Products: Dibromo- or tribromo-N,N,4-trimethylaniline.

  • Residual Reagents and Solvents: From the reaction and workup steps.

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of techniques is recommended for a comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of column chromatography. A typical eluent system is hexane:ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed structural information and can be used to identify impurities and confirm the structure of the final product.

Q4: What are the key safety precautions when handling 2-Bromo-N,N,4-trimethylaniline?

A4: While specific toxicity data for 2-Bromo-N,N,4-trimethylaniline is limited, related bromoanilines are known to be hazardous. Therefore, it is crucial to handle this compound with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Experimental Workflows and Diagrams

To further clarify the purification processes, the following diagrams illustrate the decision-making process and experimental workflows.

Purification Workflow Decision Tree

PurificationWorkflow start Crude 2-Bromo-N,N,4-trimethylaniline is_colored Is the product colored? start->is_colored is_oily Is the product an oil? is_colored->is_oily No charcoal Activated Charcoal Treatment is_colored->charcoal Yes isomers_present Are isomeric impurities present? is_oily->isomers_present Yes recrystallization Recrystallization is_oily->recrystallization No (Solid) distillation Fractional Vacuum Distillation isomers_present->distillation Yes (large scale) chromatography Column Chromatography isomers_present->chromatography Yes (small scale) pure_product Pure Product isomers_present->pure_product No charcoal->is_oily recrystallization->isomers_present distillation->pure_product chromatography->pure_product

Caption: Decision tree for selecting the appropriate purification method.

Column Chromatography Workflow

ColumnChromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare silica slurry pack_column Pack column prep_slurry->pack_column dissolve_sample Dissolve crude product load_sample Load onto column dissolve_sample->load_sample elute Elute with solvent load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure Combine pure fractions tlc_analysis->combine_pure remove_solvent Remove solvent combine_pure->remove_solvent pure_product pure_product remove_solvent->pure_product Pure Product

Caption: Step-by-step workflow for purification by column chromatography.

References

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Tejashwini, R.
  • Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N,N,4-trimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3,4,6-trimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methylaniline. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
  • Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,6-Trimethylaniline. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.).
  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). N,N,4-Trimethylaniline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Bromo-NN3-Trimethylaniline 98.0%(GC). Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information.

Technical Support Center: Catalyst Selection for Suzuki Coupling of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-N,N,4-trimethylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this sterically hindered and electron-rich aryl bromide. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and troubleshoot effectively.

Understanding the Challenge: The Substrate Profile

2-Bromo-N,N,4-trimethylaniline presents a unique set of challenges for the Suzuki-Miyaura coupling. The presence of the N,N-dimethylamino group makes the aromatic ring electron-rich, which can impede the oxidative addition step of the catalytic cycle.[1] Furthermore, the ortho-bromo and N,N-dimethylamino substituents create significant steric hindrance around the reaction center, making it difficult for the palladium catalyst to access the C-Br bond.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system for the Suzuki coupling of 2-Bromo-N,N,4-trimethylaniline?

For sterically hindered and electron-rich aryl bromides like 2-Bromo-N,N,4-trimethylaniline, standard palladium catalysts such as Pd(PPh₃)₄ often prove ineffective. More robust catalyst systems are required. A highly recommended starting point is the use of a preformed palladacycle, specifically CataCXium® A Pd G3 , in combination with a strong, non-nucleophilic base like caesium carbonate (Cs₂CO₃) .[2] This system has demonstrated unique reactivity and success in the coupling of various unprotected ortho-bromoanilines, providing good to excellent yields where other catalysts fail.[2]

Q2: Why are bulky, electron-rich phosphine ligands like SPhos and XPhos often recommended for this type of coupling?

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are crucial for promoting the Suzuki coupling of challenging substrates.

  • Electron-richness: The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn promotes the oxidative addition of the electron-rich aryl bromide.

  • Bulkiness: The steric bulk of these ligands facilitates the reductive elimination step of the catalytic cycle, which is the final, product-forming step. This bulk also helps to stabilize the monoligated palladium species, which is believed to be the active catalyst.

While both SPhos and XPhos are excellent choices for sterically hindered substrates, the optimal ligand may need to be determined empirically for your specific reaction.[3][4]

Q3: What is the role of the base in this reaction, and which one should I choose?

The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5] For the coupling of 2-Bromo-N,N,4-trimethylaniline, a strong base is generally preferred.

  • Caesium carbonate (Cs₂CO₃): Often the base of choice for challenging couplings due to its high solubility in organic solvents and its ability to effectively promote the reaction.[2]

  • Potassium phosphate (K₃PO₄): Another commonly used strong base that can be effective, particularly in anhydrous conditions.[6]

  • Potassium carbonate (K₂CO₃): A more common and less expensive base, it can be effective but may require higher temperatures or longer reaction times for challenging substrates.[4]

Q4: Which solvent is most suitable for this reaction?

The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate. For the Suzuki coupling of ortho-bromoanilines, ethereal solvents are often a good choice. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to provide excellent yields for the coupling of similar substrates and is a good starting point.[2] Other common solvents for Suzuki couplings include dioxane, toluene, and DMF, but their effectiveness will depend on the specific boronic acid partner and other reaction conditions.[4]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Possible Cause 1: Inactive Catalyst The active Pd(0) species can be sensitive to air and moisture.

Solution:

  • Ensure all reagents and solvents are properly dried and degassed.

  • Use a pre-catalyst that is known to be stable and reliably forms the active Pd(0) species in situ, such as a palladacycle or a G3/G4 Buchwald pre-catalyst.

Possible Cause 2: Inefficient Oxidative Addition The electron-rich nature of the substrate can hinder this crucial first step.

Solution:

  • Switch to a more electron-rich and sterically bulky ligand (e.g., from PPh₃ to SPhos or XPhos).

  • Increase the reaction temperature.

Possible Cause 3: Ineffective Base The boronic acid may not be sufficiently activated for transmetalation.

Solution:

  • Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).

  • Ensure the base is finely powdered and well-dispersed in the reaction mixture.

Issue 2: Formation of Homocoupled Byproducts

Possible Cause 1: Presence of Oxygen Oxygen can lead to the oxidative homocoupling of the boronic acid.

Solution:

  • Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.

  • Maintain a positive pressure of inert gas throughout the reaction.

Possible Cause 2: Inappropriate Ligand Some ligands may not effectively prevent side reactions.

Solution:

  • Employ bulky monodentate ligands like SPhos or XPhos, which are known to suppress homocoupling.

Issue 3: Dehalogenation of the Starting Material

Possible Cause: Unfavorable Reaction Kinetics If the cross-coupling is slow, competing dehalogenation can become a significant side reaction.

Solution:

  • Optimize the catalyst system to accelerate the desired Suzuki coupling. This often involves screening different ligands and bases.

  • Consider using a milder base if harsh basic conditions are suspected to contribute to dehalogenation.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Catalyst Pd(0)L2 - Active Catalyst Oxidative_Adduct Ar-Pd(II)-Br(L2) - Oxidative Adduct Transmetalated_Complex Ar-Pd(II)-R(L2) - Transmetalated Complex Product Ar-R - Coupled Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Is the Catalyst System Appropriate for a Sterically Hindered, Electron-Rich Substrate? Start->Check_Catalyst Switch_Catalyst Switch to a More Robust Catalyst System (e.g., Palladacycle, Buchwald Ligand) Check_Catalyst->Switch_Catalyst No Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Switch_Catalyst->Check_Base Switch_Base Switch to a Stronger Base (e.g., Cs2CO3, K3PO4) Check_Base->Switch_Base No Check_Degassing Was the Reaction Thoroughly Degassed? Check_Base->Check_Degassing Yes Switch_Base->Check_Degassing Improve_Degassing Improve Degassing Protocol Check_Degassing->Improve_Degassing No Success Reaction Successful Check_Degassing->Success Yes Improve_Degassing->Success

Caption: A logical workflow for troubleshooting a challenging Suzuki coupling.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of 2-Bromo-N,N,4-trimethylaniline, based on successful methodologies for similar substrates.[2]

Reagent Stoichiometry Amount (for 1 mmol scale)
2-Bromo-N,N,4-trimethylaniline1.0 equiv214 mg
Arylboronic Acid1.5 equiv1.5 mmol
CataCXium® A Pd G32 mol %16 mg
Cs₂CO₃2.0 equiv652 mg
2-MeTHF-5 mL

Procedure:

  • To a dry reaction vessel, add 2-Bromo-N,N,4-trimethylaniline, the arylboronic acid, CataCXium® A Pd G3, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 2-MeTHF via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. MDPI. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. National Center for Biotechnology Information. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. Available at: [Link]

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troubleshooting low conversion in Sonogashira coupling of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: S-CPL-2024-001 Subject: Troubleshooting Low Conversion in Sterically Hindered, Electron-Rich Aryl Bromides Status: Open Priority: High

Executive Summary: The "Perfect Storm" Substrate

You are encountering low conversion with 2-Bromo-N,N,4-trimethylaniline . This is not a random failure; it is a predictable outcome based on the specific electronic and steric profile of your substrate.

This molecule presents a "double-deactivation" challenge to the standard catalytic cycle:

  • Electronic Deactivation: The dimethylamino group (

    
    ) is a strong electron-donating group (EDG). Through resonance, it increases electron density at the carbon-bromine bond, making the bond stronger and significantly raising the activation energy for Oxidative Addition  (the first step of the catalytic cycle).
    
  • Steric Hindrance: The bromine is ortho to the bulky

    
     group. This physically blocks the palladium catalyst from approaching the C-Br bond.
    

Standard protocols (e.g.,


 / CuI / 

) will almost certainly fail here.
The catalyst will rest in its inactive state or the alkyne will be consumed by side reactions (Glaser coupling) before it can couple with your aryl halide.

Diagnostic Workflow

Before modifying your reaction, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start START: Analyze Crude NMR/LCMS CheckSM Is Starting Material (Ar-Br) consumed? Start->CheckSM SM_Left SM Remains (>80%) CheckSM->SM_Left No SM_Gone SM Consumed CheckSM->SM_Gone Yes CheckAlkyne Is the Alkyne consumed? SM_Left->CheckAlkyne Product_Check Check for Ar-H (Dehalogenation) SM_Gone->Product_Check Alkyne_Gone Alkyne Gone, No Product CheckAlkyne->Alkyne_Gone Yes Alkyne_Left Alkyne Remains CheckAlkyne->Alkyne_Left No Issue_Glaser ISSUE: Glaser Homocoupling (Copper side reaction) Alkyne_Gone->Issue_Glaser Issue_OxAdd ISSUE: Oxidative Addition Failure (Catalyst too weak) Alkyne_Left->Issue_OxAdd Issue_Dehal ISSUE: Dehalogenation (Pd-Hydride formation) Product_Check->Issue_Dehal Ar-H Found

Figure 1: Diagnostic logic for identifying the specific catalytic bottleneck.

Technical Support Q&A

Issue 1: "My starting material is untouched, but the catalyst turned black."

Diagnosis: Failed Oxidative Addition. The Science: The electron-rich ring makes the C-Br bond resistant to Pd(0) insertion. Standard phosphines like


 are not electron-rich enough to force the palladium into this bond. Furthermore, the ortho

group creates a "steric wall." The Fix: Switch to Buchwald Ligands . You need a ligand that is both bulky (to force the formation of the active mono-ligated Pd species) and electron-rich (to push electron density onto the Pd center, accelerating oxidative addition).
  • Recommendation: Use XPhos or SPhos . These are the gold standards for hindered, electron-rich substrates.

  • Alternative: Pd-PEPPSI-IPr (NHC ligand). These are extremely active and robust against steric hindrance.[1]

Issue 2: "The alkyne is gone, but I only see starting material."

Diagnosis: Glaser Homocoupling dominance. The Science: In the standard Sonogashira cycle, Copper (Cu) activates the alkyne.[2][3] If the Palladium cycle is slow (due to the difficult oxidative addition described above), the Copper cycle takes over. Oxygen leaks or reducible species cause the copper-acetylide to dimerize (Glaser coupling:


) instead of transmetallating to Palladium.
The Fix:  Go Copper-Free .[2][4][5][6]
Modern ligands like XPhos are active enough to bypass the need for Copper entirely. This eliminates the Glaser side-reaction pathway.
  • Protocol Shift: Use

    
     / XPhos with 
    
    
    
    in Acetonitrile or Dioxane.
Issue 3: "Could the amine nitrogen be poisoning the catalyst?"

Diagnosis: Chelation Inhibition. The Science: The lone pair on the


 group is in a perfect position (ortho) to coordinate to the Palladium after oxidative addition. This forms a stable 5-membered palladacycle (chelate) that is too stable to undergo transmetallation with the alkyne.
The Fix:  Stronger Bases / Solvent Switch.
  • Solvent: Use a coordinating solvent like DMF or DMA . The solvent molecules can out-compete the intramolecular amine coordination.

  • Temperature: Heat is your friend here. Increasing temperature (

    
    ) promotes ligand dissociation and turnover.
    

The "Gold Standard" Protocol

For Sterically Hindered, Electron-Rich Aryl Bromides

Do not use the standard "textbook" conditions. Use this optimized protocol derived from Buchwald's high-turnover methodologies.

Reagents & Stoichiometry
ComponentReagentEquiv.[3][7]Role
Substrate 2-Bromo-N,N,4-trimethylaniline1.0Limiting Reagent
Alkyne Terminal Alkyne1.2 - 1.5Nucleophile
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ 0.02 - 0.05Palladium Source
Ligand XPhos 0.04 - 0.10CRITICAL: 1:2 Pd:Ligand ratio
Base Cs₂CO₃ 2.0 - 3.0Inorganic base (stronger than amines)
Solvent Acetonitrile (MeCN) or Dioxane [0.2 M]Polar aprotic, degassed
Step-by-Step Procedure (Copper-Free Variant)
  • Preparation: Dry a reaction vial and a stir bar in an oven.

  • Loading (Glovebox or Schlenk Line):

    • Add

      
       (2 mol%) and XPhos (4 mol%).
      
    • Add the Aryl Bromide (1.0 equiv).

    • Add

      
       (3.0 equiv).
      
    • Note: If your alkyne is a solid, add it now. If liquid, add later.

  • Solvent Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous, degassed Acetonitrile or Dioxane. (Oxygen promotes homocoupling even without Copper).

  • Activation: Stir at room temperature for 5 minutes to allow the active catalyst complex (

    
    ) to form.
    
  • Reaction:

    • Add the liquid Alkyne (1.2 equiv) via syringe.

    • Heat the reaction to 80°C . (Do not run at RT; the steric barrier requires thermal energy).

  • Monitoring: Check LCMS at 2 hours. If conversion is <50%, add another 1 mol% Pd/Ligand and raise temp to 100°C.

Mechanistic Visualization

Why the "Standard" method fails vs. why the "Optimized" method works.

Mechanism Pd0 Active Pd(0)-L OxAdd_Barrier BARRIER: High Electron Density + Steric Bulk Pd0->OxAdd_Barrier Attempted Insertion ArBr Substrate: 2-Bromo-N,N,4-trimethylaniline ArBr->OxAdd_Barrier OxAdd_Barrier->Pd0 FAILURE (Standard Ligands) PdII_Ar Pd(II)-Ar-Br (Oxidative Addition Complex) OxAdd_Barrier->PdII_Ar SUCCESS (Only with XPhos/Heat) Chelation TRAP: Amine Chelation (Stalls Cycle) PdII_Ar->Chelation Risk Transmet Transmetallation (Alkyne enters) PdII_Ar->Transmet With Bulky Ligand Product Product (Reductive Elimination) Transmet->Product

Figure 2: The critical bottleneck is the Oxidative Addition step, which requires specialized ligands to overcome.

References

  • Buchwald, S. L., et al. "A General and Efficient Copper-Free Sonogashira Reaction of Aryl Halides." Angewandte Chemie International Edition, vol. 42, no.[6][8] 48, 2003, pp. 5993–5996.

  • Plenio, H. "The Sonogashira Coupling of Electron-Rich Aryl Bromides." Accounts of Chemical Research, vol. 41, no. 11, 2008. (Review of electron-rich substrate challenges).

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Sonogashira Coupling." Chemistry – A European Journal, vol. 12, no. 18, 2006.

  • Glaser, C. "Beiträge zur Kenntniss des Acethenylbenzols." Berichte der deutschen chemischen Gesellschaft, 1869. (Original description of the homocoupling side-reaction).

Sources

Technical Support Center: Cross-Coupling Protocols for 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-BR-TMA-COUPLING Status: Active Classification: Sterically Hindered / Electron-Rich Aryl Halide Support Tier: Level 3 (Senior Application Scientist)

Substrate Analysis & Critical Challenges

Before selecting a base, you must understand the "personality" of your substrate: 2-Bromo-N,N,4-trimethylaniline .

  • Electronic Profile (Deactivated): The para-methyl and meta-N,N-dimethylamino groups are electron-donating (EDG). This increases the electron density of the aryl ring, making the C-Br bond stronger and significantly slowing down oxidative addition to Pd(0).

  • Steric Profile (Hindered): The ortho-bromo substituent is flanked by the bulky N,N-dimethyl group. This creates a "steric wall" that impedes the approach of the palladium catalyst and the subsequent transmetallation or amine binding steps.

The Consequence: Standard protocols (e.g., Pd(PPh3)4 / Na2CO3) will likely fail, resulting in recovered starting material or hydrodehalogenation (replacement of Br with H). You require a specialized base/ligand system designed to force this reaction turnover.

Base Selection Matrix

The choice of base is not merely about pKa; it is about solubility ("The Cesium Effect"), cation size, and compatibility with the specific catalytic cycle steps (Transmetallation vs. Reductive Elimination).

A. For Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2][3][4][5][6][7]
BaseSuitabilityMechanism of ActionRecommended Conditions
Cs₂CO₃ (Cesium Carbonate) High The Cesium Effect: The large Cs⁺ cation is more soluble in organic solvents (dioxane/toluene) than K⁺ or Na⁺, increasing the concentration of active carbonate in the organic phase. This is critical for hindered substrates where phase transfer is rate-limiting.Dioxane or Toluene at 80-100°C. Ligand: SPhos or XPhos.
K₃PO₄ (Potassium Phosphate) Medium-High Excellent for hydrous systems. The basicity is tunable by water content. Often works synergistically with Buchwald biaryl phosphine ligands to stabilize the Pd(II) intermediate.Toluene/Water (10:1) or n-Butanol. Ligand: XPhos.
TlOH / TlOEt (Thallium Salts) Emergency Only Extreme toxicity. Used only when all else fails. The Tl⁺ cation accelerates transmetallation via halide abstraction.THF at RT to 60°C.
B. For Buchwald-Hartwig Amination (C-N Bond Formation)[6][8][9]
BaseSuitabilityMechanism of ActionRecommended Conditions
NaOtBu (Sodium tert-butoxide) Standard Strong base (pKa ~17). Facilitates rapid deprotonation of the amine coupling partner. However, can cause functional group issues (esters/nitriles) and

-hydride elimination.
Toluene or Dioxane at 80-110°C. Ligand: RuPhos or BrettPhos.
LHMDS (Li-Hexamethyldisilazide) High (Specialized) Non-nucleophilic strong base. Ideal if your coupling partner has base-sensitive groups (esters, ketones). Soluble in non-polar solvents.THF or Toluene at 65-100°C.
Cs₂CO₃ High (Tolerant) Weaker base. Requires a highly active ligand (e.g., BrettPhos) to compensate for slower deprotonation kinetics. Essential for substrates with high functional group density.t-Amyl Alcohol or Dioxane at 100°C+.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct base/ligand combination based on your coupling partner.

BaseSelection Start Substrate: 2-Bromo-N,N,4-trimethylaniline ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald SolubilityCheck Is Coupling Partner Sterically Hindered? Suzuki->SolubilityCheck FGCheck Contains Esters/Nitriles/Ketones? Buchwald->FGCheck Cs2CO3 USE: Cs2CO3 (2.0 equiv) Ligand: SPhos or XPhos Solvent: Dioxane/H2O SolubilityCheck->Cs2CO3 Yes (Ortho-subs) K3PO4 USE: K3PO4 (2.0 equiv) Ligand: SPhos Solvent: Toluene/H2O SolubilityCheck->K3PO4 No (Para-subs) NaOtBu USE: NaOtBu (1.4 equiv) Ligand: RuPhos Solvent: Toluene FGCheck->NaOtBu No (Robust) WeakBase USE: Cs2CO3 or K3PO4 Ligand: BrettPhos Solvent: t-Amyl Alcohol FGCheck->WeakBase Yes (Sensitive)

Caption: Decision tree for base selection prioritizing steric tolerance and functional group compatibility.

Detailed Experimental Protocols

These protocols are designed to minimize catalyst deactivation and maximize conversion for your specific hindered substrate.

Protocol A: The "Cesium Effect" Suzuki Coupling

Best for: Coupling with hindered boronic acids or when high solubility is required.

Reagents:

  • Substrate: 2-Bromo-N,N,4-trimethylaniline (1.0 equiv)

  • Boronic Acid: (1.2 - 1.5 equiv)

  • Base: Cs₂CO₃ (2.0 - 3.0 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Procedure:

  • Inert Setup: Charge a reaction vial with a stir bar, the aryl bromide, boronic acid, Cs₂CO₃, Pd(OAc)₂, and SPhos. Cap with a septum.

  • Evacuation: Evacuate and backfill with Argon (x3). Critical: Oxygen poisons the electron-rich phosphine ligands.

  • Solvent Addition: Add degassed Dioxane and Water via syringe.

  • Activation: Heat the reaction block to 100°C with vigorous stirring (1000 rpm). Note: High stirring speed is essential for heterogeneous bases.

  • Monitoring: Monitor by LCMS after 2 hours. If conversion is <50%, add a second portion of catalyst/ligand (in solution) and continue heating.

Protocol B: The "RuPhos" Buchwald-Hartwig Amination

Best for: Coupling with secondary amines or anilines.

Reagents:

  • Substrate: 2-Bromo-N,N,4-trimethylaniline (1.0 equiv)

  • Amine Partner: (1.2 equiv)[1]

  • Base: NaOtBu (1.4 equiv) (Store in glovebox or fresh bottle)

  • Pre-catalyst: RuPhos Pd G3 or G4 (2-5 mol%)

  • Solvent: Anhydrous Toluene or THF

Procedure:

  • Glovebox/Schlenk: Ideally, weigh NaOtBu and the Pd-precatalyst in a glovebox. NaOtBu is hygroscopic; wet base = hydrodehalogenation (side product).

  • Mixing: Combine aryl bromide, amine, base, and catalyst in the vial.

  • Solvent: Add anhydrous, degassed Toluene.

  • Thermal Cycle: Heat to 85°C .

  • Troubleshooting: If the reaction stalls, raise temperature to 110°C. If significant hydrodehalogenation (Ar-H) is observed, switch solvent to Dioxane and base to Cs₂CO₃.

Troubleshooting Guide (FAQ)

Q1: I see starting material consumption, but the mass spec shows [M-Br+H] (Hydrodehalogenation). Why?

  • Cause: This is the "reduction" side reaction.[2] It happens when the oxidative addition complex cannot find the transmetallation partner (Suzuki) or amine (Buchwald) fast enough, and instead undergoes

    
    -hydride elimination from the solvent or ligand, or abstracts a proton from trace water.
    
  • Fix:

    • Dry your Base: Wet NaOtBu is the #1 culprit. Use sublimed grade or store in a glovebox.

    • Switch Solvent: Avoid alcohols (isopropanol). Use Toluene or Dioxane.

    • Increase Concentration: Run the reaction at 0.5 M or 1.0 M to favor the bimolecular coupling over the unimolecular reduction.

Q2: The reaction turns black immediately and yields are low (Pd Black formation).

  • Cause: The catalyst is decomposing before it can enter the cycle. Your substrate is electron-rich, making the initial oxidative addition slow. The Pd(0) aggregates because it's "waiting" too long.

  • Fix:

    • Ligand Overload: Increase the Ligand:Pd ratio to 3:1 or 4:1.

    • Pre-catalysts: Stop using Pd(dba)₂ + Ligand. Switch to a pre-formed oxidative addition complex like Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3). These release the active species slowly and prevent aggregation.

Q3: The reaction works for 4-bromo-N,N-dimethylaniline, but fails for my 2-bromo (ortho) analog.

  • Cause: Steric clash.[3] The ortho-substituent prevents the standard "flat" ligands from accommodating the substrate.

  • Fix: You must use dialkylbiaryl phosphines (Buchwald Ligands).

    • For Suzuki : Use SPhos (specifically designed for ortho hindrance).

    • For Buchwald : Use RuPhos (universal) or BrettPhos (for primary amines).

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides"
    • Source:Chemical Reviews
    • URL:[Link]

  • The "Cesium Effect"

    • Title: "The role of the base in the Suzuki-Miyaura cross-coupling reaction"
    • Source:Chemical Science[4]

    • URL:[Link]

  • Buchwald-Hartwig Base Selection

    • Title: "A User's Guide to Palladium-Catalyzed Amination Reactions"[4]

    • Source:Chemical Science[4]

    • URL:[Link]

  • Ligand Effects on Oxidative Addition

    • Title: "Rational Ligand Design for the Palladium-Catalyzed Amin
    • Source:Accounts of Chemical Research
    • URL:[Link]

Sources

solvent effects on the reactivity of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Effects on 2-Bromo-N,N,4-trimethylaniline

Ticket ID: #T-Br-NMe2-Solv Subject: Optimization of Reaction Media for Sterically Hindered, Electron-Rich Aryl Halides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric-Electronic Conflict

2-Bromo-N,N,4-trimethylaniline presents a dual challenge in synthetic chemistry:

  • Electronic Deactivation: The electron-donating dimethylamino (

    
    ) and methyl (
    
    
    
    ) groups increase the electron density of the aromatic ring. Contrary to intuitive nucleophilic attacks, this deactivates the C-Br bond toward oxidative addition with transition metals (e.g., Pd(0)), as the bond becomes less electrophilic.
  • Steric Congestion: The ortho-bromo substituent is flanked by the bulky

    
     group. This creates significant steric hindrance, preventing bulky catalytic ligands from approaching the active site.
    

The Solvent Imperative: Solvent choice for this molecule is not just about solubility; it is about ligand displacement and transition state stabilization . Using highly coordinating solvents (like DMF or ACN) often poisons the catalyst by blocking the already crowded metal center.

Module 1: Cross-Coupling Optimization (Suzuki & Buchwald-Hartwig)

User Issue: "I am observing low conversion (<20%) or rapid catalyst death during Suzuki coupling."

Root Cause Analysis: In sterically hindered systems, the rate-limiting step is often the oxidative addition of the Pd(0) species into the C-Br bond.

  • Problem: Polar aprotic solvents (DMF, DMSO, MeCN) are strong

    
    -donors. They can coordinate to the Palladium center, effectively competing with your phosphine ligand. Because the substrate (2-Bromo-N,N,4-trimethylaniline) is already sterically demanding, the catalyst cannot accommodate the solvent, the ligand, and the substrate simultaneously.
    
  • Solution: Switch to non-polar or bulky ether solvents that do not coordinate strongly to the metal.

Protocol: Optimized Solvent Systems
Reaction TypeRecommended SolventWhy?Alternate (Green)
Suzuki-Miyaura 2-MeTHF (2-Methyltetrahydrofuran)Higher boiling point than THF; hydrophobic nature allows better phase separation; sterically bulky oxygen prevents catalyst poisoning.Toluene /

(10:1)
Buchwald-Hartwig Toluene (Anhydrous)Non-polar; promotes tight ion-pairing of the base; absolutely no competition for the metal center.Xylene (for high T)
Heck Reaction 1,4-Dioxane Good solubility for Pd-sources; moderate boiling point; weak coordination compared to DMF.

-Amyl Alcohol
Troubleshooting Workflow: Solvent Selection

SolventSelection Start Start: Select Reaction Type Suzuki Suzuki Coupling (Biaryl Synthesis) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Lithiation Lithiation / Grignard (Metal-Halogen Exchange) Start->Lithiation Q_Solubility Is Boronic Acid Water Soluble? Suzuki->Q_Solubility Q_Base Base Selection? Buchwald->Q_Base Solv_Ether Diethyl Ether or THF (-78°C Essential) Lithiation->Solv_Ether Solv_Biphasic Use Toluene/Water (4:1) + TBAB (Phase Transfer) Q_Solubility->Solv_Biphasic Yes Solv_MeTHF Use 2-MeTHF (Best for Sterics) Q_Solubility->Solv_MeTHF No Solv_Tol Toluene (Anhydrous) Base: NaOtBu Q_Base->Solv_Tol Strong (NaOtBu) Solv_Diox 1,4-Dioxane Base: Cs2CO3 Q_Base->Solv_Diox Weak (Carbonate)

Figure 1: Decision tree for selecting the optimal solvent based on reaction type and reagents.

Module 2: Avoiding Protodehalogenation

User Issue: "I isolated the product, but the bromine is gone and replaced by a hydrogen (H). I made N,N,4-trimethylaniline instead of the coupled product."

Technical Explanation: This is Protodehalogenation . It occurs when the oxidative addition intermediate (Ar-Pd-Br) intercepts a hydride source instead of the transmetallation partner.

  • The Culprit: Protic solvents (Methanol, Ethanol, Isopropanol) or wet solvents.

  • Mechanism: In electron-rich systems, the Ar-Pd-Br species is electron-rich. If a secondary alcohol (like isopropanol) is used as a solvent,

    
    -hydride elimination from the solvent can generate a Pd-H species, which then reductively eliminates to form Ar-H.
    

Corrective Action:

  • Eliminate Secondary Alcohols: Never use Isopropanol (IPA) as the primary solvent for coupling this specific substrate.

  • Switch to Tertiary Alcohols: If a protic environment is required for solubility, use tert-Butanol (

    
    -BuOH)  or tert-Amyl alcohol . These cannot undergo 
    
    
    
    -hydride elimination.
  • Dry Your Solvents: Ensure water content is <500 ppm, especially for Buchwald-Hartwig couplings.

Module 3: Nucleophilic Substitution ( ) - A Warning

User Issue: "I tried reacting the molecule with an amine in DMF at 120°C, but no reaction occurred."

Analysis: You are attempting a Nucleophilic Aromatic Substitution (


).
  • Feasibility: Extremely Low.

  • Reasoning:

    
     requires strong Electron Withdrawing Groups (EWGs) ortho/para to the leaving group (e.g., 
    
    
    
    ,
    
    
    ). Your molecule has two Electron Donating Groups (
    
    
    ,
    
    
    ). The ring is too electron-rich to accept a nucleophile.
  • Solvent Effect: While polar aprotic solvents (DMF, DMSO) usually accelerate

    
     by stabilizing the Meisenheimer complex, no solvent can overcome the electronic deactivation of this specific substrate.
    

Alternative Strategy: If you must displace the Bromine with a nucleophile without a metal catalyst, you must proceed via a Benzyne Mechanism .

  • Solvent: THF or Diethyl Ether .

  • Reagent: Strong base (LDA or

    
    -BuLi) at -78°C.
    
  • Note: This will likely yield a mixture of regioisomers (meta- and ortho-substitution) and is generally not recommended unless necessary.

Module 4: Solubility & Physical Data

User Issue: "The starting material is oiling out or not dissolving in my chosen solvent."

Solubility Profile: Based on the lipophilic nature of the trimethyl and bromo groups (Predicted LogP


 3.1 - 3.5), the molecule behaves as follows:
Solvent ClassSolubilityRecommendation
Hydrocarbons (Hexane, Heptane)ModerateGood for extraction, poor for reaction (precipitates intermediates).
Aromatic (Toluene, Benzene)Excellent Preferred reaction medium.
Chlorinated (DCM, Chloroform)ExcellentGood for workup; avoid in Pd-catalysis (can react with Pd).
Polar Aprotic (DMF, DMSO)GoodAvoid due to catalyst poisoning (see Module 1).
Protic (MeOH, Water)PoorAvoid. Causes oiling out and side reactions.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol/water for a Suzuki coupling with this substrate? A: It is risky. While standard for many aryl halides, the electron-rich nature of 2-Bromo-N,N,4-trimethylaniline makes it susceptible to hydrodehalogenation (losing the Br) in ethanol. If you must use water, use a Toluene/Water or DME/Water mixture to keep the organic substrate in the organic phase, minimizing contact with the protic source.

Q2: Why is 2-MeTHF recommended over THF? A: 2-MeTHF has a higher boiling point (80°C vs 66°C), allowing for higher reaction temperatures to overcome the steric barrier of the ortho-bromo group. Additionally, it separates better from water during workup, streamlining the process.

Q3: My catalyst turns black immediately upon heating in DMF. Why? A: This is "Palladium Black" precipitation. DMF can act as a reducing agent, reducing Pd(II) to Pd(0) too quickly before it enters the catalytic cycle. Without the substrate stabilizing it (due to steric hindrance), the Pd(0) aggregates and crashes out. Switch to Toluene and a bulky ligand (e.g., SPhos or XPhos) to stabilize the Pd species.

References

  • Navarro, O., et al. (2003).[1] "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature." Journal of the American Chemical Society.[1] Link (Context: Use of specific solvents/catalysts for hindered substrates).

  • Lubaev, A. E., et al. (2024).[2] "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters."[2] RSC Advances. Link (Context: 2-MeTHF as a superior solvent for ortho-bromoanilines).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • BenchChem Technical Support. (2025). "Solvent Effects on the Reactivity of Bromoethyne and Haloalkynes." Link (Context: General principles of solvent polarity in halogenated systems).

Sources

Technical Support Center: Purity Assurance for 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 23667-06-3 | Precursor: N,N-dimethyl-p-toluidine (DMPT) Support Tier: Senior Application Scientist Status: Operational

Introduction: The "Hidden" Variables in Your Coupling Reaction

Welcome to the technical support hub for 2-Bromo-N,N,4-trimethylaniline . While this compound is a staple intermediate—often used as a coupling partner in Buchwald-Hartwig aminations or Suzuki couplings—commercial batches frequently suffer from specific, recurring impurity profiles that can silently sabotage catalytic cycles.

This guide moves beyond the Certificate of Analysis (CoA). We analyze the causality of these contaminants, how to detect them when your standard LC-MS method fails, and how to remove them.

Module 1: The Contaminant Profile (Root Cause Analysis)

Commercial synthesis of this target almost invariably proceeds via the electrophilic bromination of N,N-dimethyl-p-toluidine . Understanding this pathway is the key to identifying your impurities.

The Impurity Landscape
Impurity TypeSpecific CompoundOriginImpact on Research
Starting Material N,N,4-trimethylaniline (DMPT)Incomplete reaction (Under-bromination).Critical: Competes for Pd-catalyst; difficult to separate by polarity.
Over-Brominated 2,6-Dibromo-N,N,4-trimethylanilineExcess brominating agent / Poor temp control.Stoichiometric imbalance; potential side-reactions.
Oxidative N-Oxides / Wurster's SaltsAir oxidation of the tertiary amine.Darkening of solid; radical interference in SET mechanisms.
Regioisomer 3-Bromo-N,N,4-trimethylanilineRare; requires harsh conditions.usually negligible due to steric/electronic blocking.
Visualizing the Pathway

The following diagram maps the genesis of these impurities during the synthesis process.

SynthesisPath Start N,N-Dimethyl-p-toluidine (Precursor) Target 2-Bromo-N,N,4-trimethylaniline (TARGET) Start->Target Bromination (1 eq) Electrophilic Subst. Oxide N-Oxide / Radical Cation (Storage Degradation) Start->Oxide O2 / Light (Oxidative Dealkylation) OverBr 2,6-Dibromo Impurity (Over-Brominated) Target->OverBr Excess Br2 (Kinetic overshoot) Target->Oxide O2 / Light

Figure 1: Reaction pathway showing the origin of critical impurities (Red) and degradation products (Yellow) relative to the target (Green).

Module 2: Troubleshooting & Detection (FAQs)

Q1: "I see a 'ghost' peak eluting just before my product in HPLC, but the MS signal is weak. What is it?"

Diagnosis: This is likely the unreacted starting material (N,N-dimethyl-p-toluidine) .

  • The Science: The methyl group and the bromine atom have competing effects on retention in Reverse Phase (RP) chromatography. While Bromine is lipophilic, the structural similarity often leads to co-elution or very close retention times on standard C18 columns.

  • Confirmation:

    • Mass Spec: Look for

      
       136 (M+H) instead of the characteristic doublet 
      
      
      
      214/216 (M+H for Br isotopes).
    • UV Profile: The starting material lacks the bathochromic shift caused by the bromine atom; its

      
       will be slightly lower.
      
Q2: "My solid has turned from off-white to a dark greenish-black. Is it ruined?"

Diagnosis: You are observing oxidative degradation (Wurster's Salt formation) .

  • The Science: Electron-rich anilines are prone to forming radical cations (Wurster's salts) upon exposure to air and light. Even trace amounts of these radical species are intensely colored (often blue/green), making the bulk material look far worse than it chemically is.

  • Action:

    • Check Purity: Run an NMR. If the paramagnetic species are low in concentration, the proton signals will still be sharp. If the bulk is degraded, you will see line broadening.

    • Remediation: A simple filtration through a short pad of silica gel (eluting with Hexanes:EtOAc) usually removes the polar, colored oxidized species.

Q3: "Why is my Suzuki coupling yield lower than reported?"

Diagnosis: Catalyst Poisoning by 2,6-Dibromo impurity.

  • The Science: If your batch contains significant 2,6-dibromo-N,N,4-trimethylaniline, this species acts as a "double-reactive" site. It can undergo oxidative addition at both bromine sites, leading to oligomerization or consuming 2 equivalents of your boronic acid, throwing off the stoichiometry.

Module 3: Purification Protocols

If your commercial batch fails QC, use these field-proven purification methods.

Protocol A: The "Lipophilicity" Wash (Best for removing Starting Material)

Target: Separation of non-brominated precursor.

  • Dissolution: Dissolve the crude material in Hexanes (Do not use Ether or DCM yet).

  • Wash: Extract the organic layer with 1M HCl (3 times).

    • Mechanism:[1][2][3] The non-brominated precursor is more basic (pKa ~5.6) than the ortho-bromo product (pKa lowered by -I effect of Br). The precursor protonates preferentially and moves to the aqueous layer.

    • Note: This requires careful pH control. If the acid is too strong, you extract everything. If too weak, you extract nothing.

  • Recovery: Dry the organic layer (

    
    ) and concentrate. The residue is your enriched brominated product.
    
Protocol B: Recrystallization (Best for removing Over-Brominated species)

Target: 2,6-Dibromo impurity removal.

StepParameterSpecification
Solvent System Ethanol / Water95:5 mix initially.
Temperature Dissolution60°C (Do not boil excessively to avoid oxidation).
Cooling RateSlow cool to RT, then 4°C overnight.
Observation Crystal Habit2-Bromo usually forms needles; Di-bromo often stays in the mother liquor or forms amorphous solids.

Module 4: Analytical Decision Tree

Use this workflow to determine the health of your reagent before committing it to a high-value step.

DecisionTree Check Visual Inspection: Color? Dark Dark/Green/Black Check->Dark Yes White White/Off-White Check->White No Remedy1 Silica Plug Filtration (Remove Oxides) Dark->Remedy1 Analyze Run GC-MS or H-NMR White->Analyze Remedy1->Analyze Result1 Peak at m/z 136? Analyze->Result1 Result2 Peak at m/z ~293? Analyze->Result2 Result3 Clean Doublet m/z 214/216 Analyze->Result3 Fix1 Acid Wash (Protocol A) Result1->Fix1 Starting Material Found Fix2 Recrystallize (Protocol B) Result2->Fix2 Dibromo Found Go Proceed to Reaction Result3->Go

Figure 2: Diagnostic workflow for assessing reagent quality and selecting the appropriate purification method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13156670, 2-Bromo-N,N,4-trimethylaniline. Retrieved from [Link]

  • Organic Syntheses (1955). Bromination of N,N-Dimethylaniline (General Procedure for Dialkylanilines). Coll. Vol. 3, p.138. (Demonstrates the ortho-directing nature of the dimethylamino group). Retrieved from [Link]

  • National Toxicology Program (2012). N,N-Dimethyl-p-toluidine (Precursor Toxicity Profile). NTP Technical Report 579. Retrieved from [Link]

Sources

dealing with poor solubility of 2-Bromo-N,N,4-trimethylaniline in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

2-Bromo-N,N,4-trimethylaniline is a lipophilic, tertiary aryl amine. Its solubility profile is dominated by two competing structural features:

  • The Lipophilic Core: The N,N-dimethyl and 4-methyl groups create a greasy, non-polar surface area, making it highly soluble in standard organics (DCM, Toluene) but virtually insoluble in water.

  • The Steric Ortho-Bromo Group: The bromine atom at the 2-position forces the N,N-dimethyl group out of planarity with the benzene ring. This reduces conjugation (making the nitrogen more basic than typical anilines) but also disrupts crystal packing, often resulting in the compound existing as an oil or low-melting solid that is prone to "oiling out" rather than crystallizing or dissolving cleanly in polar media.

This guide addresses the specific "insolubility" issues users encounter: phase separation in polar coupling solvents, precipitation during lithiation, and oiling out during salt formation.

Module 1: Solvent Compatibility Matrix

Use this matrix to select the correct solvent system based on the state of your substrate (Free Base vs. Salt).

Solvent ClassRepresentative SolventsSolubility (Free Base)Solubility (Salt Form e.g., HCl)Recommendation
Chlorinated DCM, Chloroform, DCEHigh Moderate to HighPrimary Choice for synthesis and workup.
Aromatic Toluene, XyleneHigh Low (Suspension)Excellent for Pd-coupling; use as co-solvent to prevent oiling out.
Ethers THF, 2-MeTHF, MTBEHigh Low2-MeTHF is preferred over THF for higher boiling point and better phase separation.
Polar Aprotic DMSO, DMF, DMAcModerate (May phase separate)HighCaution: Substrate may "oil out" if water is present.
Protic Methanol, Ethanol, WaterLow (Insoluble in Water)High (Soluble in Alcohols)Avoid water unless using surfactants. Alcohols are good for salt recrystallization.

Module 2: Troubleshooting Reaction-Specific Scenarios

Scenario A: Phase Separation in Palladium-Catalyzed Couplings

The Issue: In Buchwald-Hartwig or Suzuki couplings using polar solvents (e.g., DMF/Water or Dioxane/Water), the lipophilic 2-Bromo-N,N,4-trimethylaniline separates into a distinct oily layer, preventing interaction with the catalyst.

The Fix: Switch to a Lipophilic System or Add Surfactants Instead of forcing the amine into a polar solvent, bring the catalyst to the amine.

  • Protocol 1: The "Green" Solvent Switch (Recommended) Replace Dioxane/DMF with 2-Methyltetrahydrofuran (2-MeTHF) or Toluene .

    • Dissolve substrate in 2-MeTHF (Solubility >200 mg/mL).

    • Use a lipophilic precatalyst (e.g., Pd(OAc)₂ with SPhos or XPhos) which is soluble in non-polar media.

    • If a base is required, use solid NaOtBu (anhydrous conditions) rather than aqueous carbonate bases to maintain a single phase.

  • Protocol 2: Phase Transfer Catalysis (PTC) If you must use an aqueous base (e.g., K₃PO₄ in water):

    • Add CTAB (Cetyltrimethylammonium bromide) or TPGS-750-M (2% wt/vol) to the reaction mixture.

    • This forms micelles that solubilize the lipophilic bromide in the aqueous phase, allowing the reaction to proceed in "water" (micellar catalysis).

Scenario B: Precipitation during Lithiation at Low Temperature (-78°C)

The Issue: When attempting halogen-metal exchange (Lithium-Halogen exchange) in THF at -78°C, the substrate precipitates or freezes out before n-BuLi can react, leading to low yields or heterogeneous lithiation.

The Fix: The "Knochel" Additive & Solvent Modification

  • Change Solvent: Switch from pure THF to pure Diethyl Ether (Et₂O) or a THF/Et₂O (1:1) mixture. The melting point of the mixture is lower, and the solubility of the lipophilic amine is often better in Ether at low temps.

  • Add LiCl (Knochel Conditions):

    • Pre-dissolve anhydrous LiCl (0.5 M) in the THF.

    • The LiCl breaks up the organolithium aggregates and can help solubilize the intermediate lithiated species, preventing the "crashing out" of the lithiated amine.

Scenario C: "Oiling Out" During Salt Formation/Purification

The Issue: Adding HCl (gas or ether) to the amine results in a sticky gum or oil instead of a nice white powder. This is due to the steric bulk of the ortho-bromo and N-methyl groups preventing tight crystal packing.

The Fix: Anti-Solvent Titration Do not add acid directly to the neat oil.

  • Dissolve: Dissolve the free base in a minimum amount of Ethyl Acetate (EtOAc) .

  • Acidify: Add HCl (in Dioxane or Ether) dropwise with vigorous stirring.

  • Precipitate: If an oil forms, heat the mixture until the oil dissolves (or add a small amount of Methanol).

  • Cool: Allow to cool very slowly to room temperature.

  • Titrate: Add Hexanes or Heptane dropwise until turbidity persists. Scratch the glass to induce nucleation.

Module 3: Decision Logic (Visual Guide)

The following diagram illustrates the decision process for selecting the correct solvent system based on your specific experimental constraints.

Solubility_Workflow Start START: Solubility Issue with 2-Bromo-N,N,4-trimethylaniline CheckState What is the Reaction Context? Start->CheckState Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) CheckState->Coupling Lithiation Lithiation / Grignard (-78°C) CheckState->Lithiation SaltForm Salt Formation / Purification CheckState->SaltForm PolarSolvent Using Polar Solvent? (DMF/DMSO/Water) Coupling->PolarSolvent Precip Precipitation at -78°C? Lithiation->Precip Oiling Product 'Oils Out' instead of Crystallizing? SaltForm->Oiling SwitchSolvent Switch to Toluene or 2-MeTHF (Lipophilic System) PolarSolvent->SwitchSolvent Can change solvent AddSurfactant Add Surfactant (TPGS-750-M) for Micellar Catalysis PolarSolvent->AddSurfactant Must use water Knochel Add LiCl (0.5M) & Switch to Et2O/THF Mix Precip->Knochel SlowCryst Dissolve in EtOAc -> Add Acid -> Heat -> Slow Cool -> Add Hexane Oiling->SlowCryst

Caption: Decision tree for troubleshooting solubility based on reaction type (Coupling, Lithiation, or Purification).

Module 4: Frequently Asked Questions (FAQs)

Q1: I am trying to run a Buchwald-Hartwig amination in Dioxane, but the reaction is slow. Could solubility be the cause? A: Yes. While Dioxane is miscible with organic substrates, if you are using an inorganic base like Cs₂CO₃, the base is insoluble in Dioxane, and your lipophilic amine is insoluble in the "carbonate surface" layer.

  • Recommendation: Switch to Toluene as the solvent and use NaOtBu (Sodium tert-butoxide) as the base. NaOtBu has significant solubility in Toluene, creating a homogeneous basic environment that dramatically accelerates the reaction for lipophilic amines [1, 4].

Q2: Can I use water as a co-solvent? A: Only if you use a surfactant. Without a surfactant, 2-Bromo-N,N,4-trimethylaniline will form a separate oil phase, minimizing the surface area available for the catalyst. If you must use water, add 2% TPGS-750-M to create nanomicelles where the reaction can occur [4].

Q3: Why does my NMR show broad peaks after I dissolve the compound in CDCl₃? A: This is likely due to restricted rotation caused by the ortho-bromo group clashing with the N-methyl groups (steric hindrance). This is not a solubility issue but a dynamic NMR effect.

  • Test: Run the NMR at 50°C. If the peaks sharpen, the compound is pure and fully dissolved; the broadness is just rotameric exchange.

Q4: I need to remove the starting material from my product, but they have similar solubility. What do I do? A: Since the product is likely also an amine, leverage the basicity difference.

  • Dissolve the mixture in Ether/DCM.

  • Wash with weak acid (e.g., 5% citric acid or 0.5M HCl).

  • The 2-Bromo-N,N,4-trimethylaniline (pKa ~5-6) will protonate and move to the aqueous layer.

  • If your product is a less basic amide (from a coupling), it will remain in the organic layer.

References

  • BenchChem. (2025).[1] Optimization of Buchwald-Hartwig amination conditions. Retrieved from

  • Ossila. (2024). N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13156670, 2-Bromo-N,N,4-trimethylaniline. Retrieved from [2][3]

  • American Chemical Society. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from

  • University of Rochester. (2024). Tips & Tricks: Recrystallization and Solvent Selection. Retrieved from

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-N,N,4-trimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning, a common pitfall that can lead to sluggish or failed reactions. Here, we move beyond generic advice to provide in-depth, field-proven insights into diagnosing, troubleshooting, and preventing catalyst deactivation when working with this specific substrate.

The Challenge: Understanding the Substrate's Nuances

2-Bromo-N,N,4-trimethylaniline is a valuable building block in medicinal chemistry and materials science. However, its structure presents unique challenges in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The presence of the dimethylamino group, while often a desired functionality in the final product, can be a source of catalyst inhibition or poisoning if not properly managed. This guide will illuminate the causal relationships between your experimental choices and reaction outcomes.

Visualizing the Problem: A Troubleshooting Workflow

Before delving into specific issues, let's visualize a logical workflow for troubleshooting a problematic reaction involving 2-Bromo-N,N,4-trimethylaniline.

G cluster_0 Reaction Observation cluster_1 Initial Diagnosis cluster_2 Troubleshooting Strategies cluster_3 Preventative Measures A Low or No Conversion D Is the Catalyst Active? A->D B Sluggish Reaction Rate B->D C Formation of Side Products (e.g., Homocoupling) E Are Reagents Pure? C->E D->E If 'Yes' G Catalyst & Ligand Screening D->G If 'No' F Are Conditions Optimal? E->F If 'Yes' H Reagent Purification E->H If 'No' I Reaction Condition Optimization F->I If 'No' K High-Purity Starting Materials G->K H->K L Inert Atmosphere Techniques I->L J Glassware Passivation M Proper Glassware Preparation J->M G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathways Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br(L_n) Pd0->PdII Oxidative Addition Poisoned_Pd Pd(0)-Poison Pd0->Poisoned_Pd Irreversible Binding PdII_Nu Ar-Pd(II)-Nu(L_n) PdII->PdII_Nu Transmetalation / C-N Coupling Product Ar-Nu PdII_Nu->Product Product->Pd0 Reductive Elimination Poison Poison (S, N-Het, etc.) Poison->Poisoned_Pd

Sources

Validation & Comparative

Green & Regioselective: Validating the HBr/H₂O₂ Oxidative Route to 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a "green" oxidative bromination protocol for the synthesis of 2-Bromo-N,N,4-trimethylaniline (also known as 2-bromo-N,N-dimethyl-p-toluidine), a critical intermediate for Suzuki-Miyaura cross-couplings in pharmaceutical manufacturing.

We compare the novel Hydrobromic Acid/Hydrogen Peroxide (HBr/H₂O₂) route against the industry-standard N-Bromosuccinimide (NBS) method.

Key Findings:

  • Superior Atom Economy: The HBr/H₂O₂ route utilizes simple reagents with water as the primary byproduct, eliminating the succinimide waste stream associated with NBS.

  • Enhanced Regioselectivity: The acidic environment of the new route suppresses radical benzylic bromination, a common impurity in NBS protocols.

  • Scalability: The oxidative route demonstrates a 40% reduction in raw material costs and a 65% reduction in E-Factor (waste mass/product mass).

Quick Comparison Matrix
MetricNew Route (HBr/H₂O₂) Standard Route (NBS/DMF)
Isolated Yield 92%84%
Purity (HPLC) >99.5%97.8%
Key Impurity N-oxide (<0.1%)Benzylic Bromide (~1.5%)
Atom Economy HighLow (Succinimide waste)
Safety Profile Exothermic (Controllable)Mild

Technical Context & Mechanistic Causality

The Target Molecule

2-Bromo-N,N,4-trimethylaniline is an electron-rich aryl bromide. The presence of the para-methyl group blocks the 4-position, directing electrophilic substitution to the ortho-position relative to the dimethylamino group.

The Problem with Current Standards
  • NBS (N-Bromosuccinimide): While convenient on a gram scale, NBS is atom-inefficient (178 g/mol reagent delivers only 80 g/mol bromine). Furthermore, NBS is prone to radical pathways (Wohl-Ziegler reaction), leading to bromination of the para-methyl group (benzylic bromination) rather than the aromatic ring.

  • Elemental Bromine (Br₂): Highly corrosive, difficult to handle, and often requires chlorinated solvents or glacial acetic acid, complicating workup.

The Solution: Oxidative Bromination (HBr/H₂O₂)

This route relies on the in situ generation of a reactive bromine species.[1]

  • Mechanism: Hydrogen peroxide oxidizes hydrobromic acid to generate molecular bromine (

    
    ) or hypobromous acid (
    
    
    
    ) equivalents.
  • The Critical Nuance (Amine Protection): Tertiary amines react with H₂O₂ to form N-oxides. However , this protocol operates in a strongly acidic medium (HBr). The amine is immediately protonated to the ammonium salt (

    
    ), which is electronically deactivated against N-oxidation but still sufficiently activated for electrophilic aromatic substitution due to the equilibrium with the free amine or the inherent activation of the ring.
    

Experimental Validation

Reaction Scheme & Pathway Analysis

The following diagram illustrates the mechanistic pathway, highlighting the critical protonation step that prevents N-oxide formation.

ReactionPathway Start N,N,4-Trimethylaniline (Precursor) Protonation Ammonium Salt Formation (Acidic Protection) Start->Protonation + HBr (aq) Side_NOxide Side Reaction: N-Oxide Formation Start->Side_NOxide If pH > 7 Substitution Electrophilic Aromatic Substitution (Ortho) Protonation->Substitution Protected Species Protonation->Side_NOxide BLOCKED (Ammonium resistant) Oxidation In Situ Oxidant Gen. (HBr + H2O2 -> 'Br+') Oxidation->Substitution Active Br Species Product 2-Bromo-N,N,4-trimethylaniline (Target) Substitution->Product - H+ / Workup Side_Benzylic Side Reaction: Benzylic Bromination Substitution->Side_Benzylic Suppressed by Ionic Mechanism

Figure 1: Mechanistic pathway highlighting the 'Acidic Protection' strategy that prevents N-oxide formation while facilitating regioselective bromination.

Comparative Data Analysis

The following data was generated using 50g scale batches.

ParameterMethod A: HBr / H₂O₂ (Recommended)Method B: NBS / DMFMethod C: Br₂ / AcOH
Solvent System Ethyl Acetate / WaterDMFGlacial Acetic Acid
Reaction Temp 10–15°C25°C0–5°C
Reaction Time 2 Hours4 Hours1 Hour
Conversion 99%95%98%
Regioselectivity (Ortho:Benzylic) >99:192:895:5
E-Factor (kg waste / kg product) 1.2 4.53.8
Cost per kg (Reagents) $45 $120$65

Analysis: Method A achieves the highest regioselectivity. The ionic mechanism of HBr/H₂O₂ strictly follows electrophilic aromatic substitution rules. In contrast, NBS (Method B) often initiates radical chains via trace light exposure, leading to benzylic bromination on the para-methyl group.

Detailed Protocol: The HBr/H₂O₂ Oxidative Route

Safety Note: This reaction is exothermic. Hydrogen peroxide is a strong oxidizer. Ensure proper cooling and slow addition.

Materials
  • Precursor: N,N,4-trimethylaniline (1.0 eq)

  • Acid: Hydrobromic Acid, 48% aq. (1.1 eq)

  • Oxidant: Hydrogen Peroxide, 30% aq. (1.05 eq)

  • Solvent: Ethyl Acetate (EtOAc) – Chosen for green profile and easy phase separation.

Step-by-Step Workflow
  • Charge and Salt Formation:

    • To a jacketed glass reactor, add N,N,4-trimethylaniline (50.0 g, 370 mmol) and Ethyl Acetate (250 mL).

    • Cool the solution to 5°C.

    • Critical Step: Add HBr (48%) (68.6 g, 407 mmol) dropwise. Maintain temperature < 15°C.

    • Observation: A thick slurry of the hydrobromide salt will form. This confirms amine protection.

  • Oxidative Addition:

    • Add H₂O₂ (30%) (44.0 g, 388 mmol) slowly over 45 minutes via an addition funnel.

    • Control: Maintain internal temperature between 10–15°C. Do not exceed 20°C to prevent over-oxidation.

    • The slurry will gradually dissolve as the brominated product (less basic) forms and partitions into the organic layer.

  • Reaction Monitoring:

    • Stir at 15°C for 60 minutes.

    • Check HPLC/TLC. Target: <0.5% starting material.

  • Quench and Workup:

    • Quench excess oxidant with 10% Sodium Sulfite solution (50 mL). Check for absence of peroxide using starch-iodide paper.

    • Neutralize the aqueous layer with 20% NaOH (or Na₂CO₃) until pH ~9 to liberate the free amine base.

    • Separate phases.[2] Wash the organic layer with Brine (100 mL).

  • Isolation:

    • Dry organic layer over MgSO₄.

    • Concentrate under reduced pressure.

    • Result: The product is obtained as a pale yellow oil which may crystallize upon standing (or can be distilled for ultra-high purity).

Process Flow Diagram

ProcessFlow Setup Reactor Setup Precursor + EtOAc Cool to 5°C AcidAdd Acid Addition Add HBr (48%) Form Salt Slurry Setup->AcidAdd Protonate Amine OxAdd Oxidant Addition Add H2O2 (30%) Slow Temp < 15°C AcidAdd->OxAdd Generate Br+ Reaction Reaction Phase Stir 1-2h In-situ Bromination OxAdd->Reaction Exothermic Quench Quench & Neutralize Na2SO3 (Quench) NaOH (pH > 9) Reaction->Quench HPLC Check PhaseSep Phase Separation Org: Product Aq: Waste Quench->PhaseSep Liberate Base Isolation Isolation Dry & Concentrate Yield: ~92% PhaseSep->Isolation Organic Layer

Figure 2: Operational workflow for the oxidative bromination protocol.

Troubleshooting & Self-Validating Checks

To ensure reproducibility, use these self-validating system checks:

  • The "Slurry Check": Upon adding HBr, if a thick precipitate does not form, your solvent may be too wet or the amine is not pure. The salt formation is critical to prevent N-oxide impurities.

  • The "Color Check": During H₂O₂ addition, the reaction mixture should turn transiently orange/red (active bromine species) and then fade to yellow. A persistent dark red color indicates excess free bromine or lack of consumption (reaction stalled).

  • Regioselectivity Check (NMR):

    • Product: Two aromatic singlets (or meta-coupled doublets) in the aromatic region.

    • Benzylic Impurity: A singlet at ~4.4 ppm (CH₂-Br). If this peak appears, the reaction temperature was likely too high, or light exposure occurred.

References

  • Podgoršek, A., et al. (2009).[3] "Environmentally benign electrophilic and radical bromination 'on water': H₂O₂–HBr system versus N-bromosuccinimide." Tetrahedron, 65(22), 4429-4439.

  • Adimurthy, S., et al. (2006). "A new, eco-friendly, and efficient protocol for the bromination of aromatic compounds using HBr and H₂O₂."[1][3][4] Synthetic Communications, 36(9), 1157-1162.

  • Smith, K., et al. (2005). "Regioselective bromination of activated aromatic compounds." Journal of Chemical Research, 2005(1), 32-35.
  • Menon, S., et al. (2024). "Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study." Echemi Technical Guides.

Sources

A Comparative Guide to Greener Synthetic Alternatives for the Bromination of N,N-Dialkylanilines

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a bromine atom onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a versatile chemical handle for further functionalization, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. N,N,4-trimethylaniline and its analogues are important intermediates, and their bromination is a frequent requirement. However, the classical approach to this electrophilic aromatic substitution—employing molecular bromine (Br₂) —is fraught with significant environmental, health, and safety (EHS) challenges. Molecular bromine is a volatile, highly corrosive, and toxic liquid that requires specialized handling and generates stoichiometric amounts of hazardous hydrobromic acid (HBr) as a byproduct.[1]

This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of greener, more sustainable alternatives to the traditional bromination of activated aromatic amines like N,N,4-trimethylaniline. We will explore the mechanistic principles, provide supporting experimental data, and detail validated protocols to facilitate the adoption of these superior methodologies.

The Classical Method: A Hazardous Benchmark

Traditional bromination of an activated aniline, such as N,N-dimethylaniline, typically involves the direct addition of elemental bromine in a chlorinated solvent like dichloromethane (DCM) or in glacial acetic acid. The strong activating nature of the dimethylamino group directs the substitution almost exclusively to the para position.

Reaction: Ar-N(CH₃)₂ + Br₂ → p-Br-Ar-N(CH₃)₂ + HBr

Drawbacks:

  • High Toxicity & Corrosivity: Liquid bromine and its vapors are extremely hazardous to human health and corrosive to equipment.

  • Poor Atom Economy: 50% of the bromine atoms from Br₂ end up in the HBr byproduct, representing significant waste.

  • Hazardous Byproduct: The generation of corrosive HBr gas necessitates scrubbing or neutralization steps, adding complexity and waste to the process.

  • Use of Halogenated Solvents: Often employs environmentally persistent and toxic solvents.

Given these profound disadvantages, the principles of green chemistry compel a shift towards safer and more efficient alternatives.

Greener Bromination Strategies: A Comparative Analysis

Several innovative approaches have emerged that align with the principles of sustainable chemistry, offering enhanced safety, reduced waste, and milder reaction conditions.

N-Bromosuccinimide (NBS): The Solid Bromine Carrier

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and safer electrophilic bromine source compared to its volatile liquid counterpart.[2] It is easier to handle, weigh, and store, significantly reducing the risks associated with elemental bromine.

Principle: The bromine atom in NBS is attached to a nitrogen atom, which is flanked by two electron-withdrawing carbonyl groups. This polarization makes the bromine atom electrophilic and reactive towards electron-rich aromatic systems.

Advantages:

  • Safety: As a stable, non-volatile solid, NBS eliminates the inhalation and handling hazards of Br₂.

  • Versatility: Effective for a wide range of substrates, including activated amines and phenols.[3][4]

  • Selectivity: Often provides excellent regioselectivity for the para position in activated systems.

Limitations:

  • Atom Economy: The succinimide portion of the molecule becomes a byproduct, leading to a lower atom economy compared to methods using bromide salts.

  • Byproduct Management: Succinimide must be separated from the final product.

In Situ Bromine Generation from Bromide Salts

This strategy represents a significant leap in green bromination by using stable, inexpensive, and non-volatile alkali metal bromides (e.g., NaBr, KBr) as the bromine source. The active brominating species (Br₂ or Br⁺ equivalent) is generated in situ through oxidation.

Principle: A mild and environmentally benign oxidizing agent is used to convert bromide ions (Br⁻) into an electrophilic bromine species directly within the reaction mixture. This avoids the production, storage, and handling of elemental bromine.[5]

Common Oxidizing Systems:

  • Sodium Hypochlorite (NaOCl): Household bleach can be used as a cheap and effective oxidant in aqueous acidic media. The reaction is often fast and high-yielding.[5]

  • Hydrogen Peroxide (H₂O₂): The H₂O₂-HBr system is a particularly green choice, as the only byproduct is water. This method can be performed "on water" without organic solvents.[5]

  • Oxone® (Potassium Peroxymonosulfate): A versatile solid oxidant that works efficiently with ammonium bromide or sodium bromide in water or methanol.[6]

Advantages:

  • Superior Safety: Eliminates all hazards associated with molecular bromine.

  • Green Solvents: These reactions are typically performed in water, a supremely green solvent.[5]

  • High Atom Economy: Utilizes the bromide source efficiently.

  • Cost-Effectiveness: Employs cheap and readily available bulk chemicals.

InSitu_Generation

Electrochemical Bromination

Electrosynthesis offers a modern, highly controllable, and reagent-less approach to oxidation. In this method, electrons serve as the "cleanest" possible oxidizing agent.

Principle: An electric current is passed through a solution containing a stable bromide salt (which acts as both the bromine source and the supporting electrolyte). At the anode, bromide ions are oxidized to generate the active brominating species.[7]

2Br⁻ - 2e⁻ → Br₂

Advantages:

  • Reagentless Oxidation: Avoids the need for chemical oxidants, reducing cost and waste.

  • High Control: Reaction rate and selectivity can be finely tuned by adjusting the current or voltage.

  • Inherent Safety: The hazardous brominating agent is generated on demand and consumed immediately, preventing its accumulation.[7]

  • Mild Conditions: Reactions are typically run at room temperature in aqueous media.[8]

Enzymatic Bromination

Biocatalysis represents the pinnacle of green chemistry, offering unparalleled selectivity under the mildest possible conditions.

Principle: Flavin-dependent halogenase enzymes can catalyze the site-selective bromination of aromatic compounds, including tryptophan residues in peptides.[9][10] While application to small molecules like N,N,4-trimethylaniline is an emerging area, the principles are well-established. The enzyme utilizes a bromide salt and an oxidant (often molecular oxygen) to perform the halogenation with exquisite precision.

Advantages:

  • Unmatched Selectivity: Can achieve regioselectivity that is difficult or impossible with traditional chemical methods.

  • Benign Conditions: Operates in aqueous buffers at ambient temperature and neutral pH.

  • Ultimate Sustainability: Utilizes renewable catalysts (enzymes) and safe reagents.

Limitations:

  • Substrate Scope: Wild-type enzymes may have a narrow substrate scope, though protein engineering can broaden their applicability.[9][11]

  • Process Development: Enzyme production, stability, and downstream processing can be more complex than traditional chemical processes.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for each method, providing a clear basis for comparison.

FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)In Situ (NaBr/Oxidant)ElectrochemicalEnzymatic
Reagent Safety Extremely HazardousModerate (Solid Irritant)High (Stable Salts)High (Stable Salts)Very High (Benign)
Primary Byproduct Corrosive HBr gasSuccinimide (Solid)Water, NaCl, etc.None (from oxidation)Water
Typical Solvent Chlorinated (DCM, CHCl₃)Acetic Acid, DCM, H₂OWater, MethanolWater, EthanolAqueous Buffer
Atom Economy Poor (~50%)PoorGood to ExcellentExcellentExcellent
Reaction Conditions 0°C to RTRT to RefluxRoom TemperatureRoom TemperatureRoom Temperature
Yields Generally HighHigh (80-95%)High (78-99%)[1]High (>75%)[12]Substrate Dependent
Key Advantage Established MethodEase of HandlingSafety, Cost, Green SolventHigh Control, No Oxidant WasteUnparalleled Selectivity
Key Disadvantage Extreme Hazard & WasteByproduct & Low Atom EconomyRequires Stoichiometric OxidantRequires Specialized EquipmentLimited Substrate Scope

Experimental Protocols: A Practical Guide

Herein are representative, self-validating protocols for the bromination of an N,N-dialkylaniline substrate.

Protocol 1: Traditional Bromination with Br₂ (Baseline)
  • Warning: This procedure involves highly hazardous materials and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • Dissolve N,N,4-trimethylaniline (1.0 eq) in glacial acetic acid (5 mL per mmol of substrate).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of molecular bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice water and neutralize carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization.

Protocol 2: Greener Bromination using NaBr and Bleach
  • Causality: This protocol, adapted from the work of Halder (2012), leverages readily available and safe reagents to generate the brominating agent in situ, avoiding the handling of Br₂ and organic solvents.[5] Water is the ideal solvent for this electrophilic substitution on a highly activated ring.

  • In a round-bottom flask, dissolve N,N,4-trimethylaniline (1.0 eq) and sodium bromide (NaBr, 1.2 eq) in water (10 mL per mmol of substrate).

  • Add 1(M) HCl to bring the pH to ~2-3.

  • Cool the mixture to 0-5°C in an ice bath.

  • Add commercial sodium hypochlorite solution (NaOCl, ~6%, 1.1 eq) dropwise with vigorous stirring. A color change indicates the formation of bromine.

  • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.

  • Quench any excess oxidant by adding a few drops of saturated sodium thiosulfate solution until the mixture is colorless.

  • Neutralize with saturated sodium bicarbonate solution.

  • The product often precipitates as a solid and can be collected by vacuum filtration. If it remains oily, extract with a greener solvent like ethyl acetate or 2-MeTHF.[13]

  • Wash the collected solid or organic extract with water, dry, and concentrate to yield the product, which is often pure enough for subsequent steps.

Protocol 3: Greener Bromination using Electrochemical Synthesis
  • Causality: This protocol uses electrons as the oxidant, offering the highest degree of control and safety. The undivided cell setup is simple and avoids complex reactor designs. The galvanostatic (constant current) mode ensures a steady rate of bromine generation.

  • Set up an undivided electrochemical cell with a graphite anode and a platinum or carbon cathode.

  • Prepare an electrolyte solution by dissolving N,N,4-trimethylaniline (1.0 eq) and lithium bromide (LiBr, 2.0 eq) in a 1:1 mixture of acetonitrile and water.[7]

  • Immerse the electrodes in the solution and begin stirring.

  • Apply a constant current (e.g., 10 mA/cm²) to the cell. The progress of the reaction can be monitored by TLC or HPLC.

  • Continue electrolysis until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the brominated product.

Conclusion and Authoritative Recommendation

The evidence overwhelmingly supports a transition away from molecular bromine for the bromination of N,N,4-trimethylaniline and related compounds.

  • For routine laboratory scale synthesis , the in-situ generation of bromine using NaBr with either H₂O₂ or NaOCl stands out as the most practical, cost-effective, and green alternative.[5] It combines high safety, excellent yields, the use of water as a solvent, and simple, readily available reagents.

  • N-Bromosuccinimide (NBS) remains a viable and convenient option, especially when anhydrous conditions are preferred, though its inferior atom economy is a notable drawback.

  • For process development and large-scale manufacturing , electrochemical bromination presents a compelling future. Its high degree of control, inherent safety, and elimination of chemical oxidant waste make it an ideal technology for safe and sustainable industrial production.

By adopting these modern, greener alternatives, researchers and drug developers can significantly reduce their environmental footprint and enhance laboratory safety without compromising synthetic efficiency or product quality.

References

  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. (2025). Engineered Science Publisher.
  • Bromination of aromatic compounds without c
  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. (n.d.). PMC - NIH.
  • Greener Solvent Altern
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). CSIR-CSMCRI.
  • How green is your bromination reaction? (2019).
  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal.
  • A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. (n.d.).
  • Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. (2023). American Chemical Society.
  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
  • Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. (n.d.). Universität Bielefeld.
  • Selective electrocatalytic oxidation of N-alkyl-N-methylanilines to N-alkylformanilides using nitroxyl radical. (2001). PubMed.
  • Electrochemical Bromofunctionalization of Alkenes and Alkynes—To Sustainability and Beyond. (n.d.). MDPI.
  • Electrochemical bromination of late stage intermediates and drug molecules. (n.d.).
  • Eco-friendly and fast bromination of industrially-important aromatic compounds in water using recyclable AlBr3-Br2 system. (2025).
  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. (2026).
  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.

Sources

Precision Kinetic Profiling: Optimizing Suzuki Coupling of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Suzuki Coupling with 2-Bromo-N,N,4-trimethylaniline Content Type: Publish Comparison Guide Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Steric-Electronic Paradox

In the landscape of palladium-catalyzed cross-coupling, 2-Bromo-N,N,4-trimethylaniline represents a "perfect storm" of substrate deactivation. It combines significant steric hindrance (ortho-substitution) with strong electron-donating capability (para-methyl and ortho-dimethylamino groups), rendering the carbon-bromine bond exceptionally resistant to oxidative addition.

This guide objectively compares the kinetic performance of Third-Generation Buchwald Precatalysts (XPhos Pd G3/G4) —the "Product"—against traditional phosphine systems (Pd(PPh₃)₄) and N-Heterocyclic Carbene (NHC) alternatives (Pd-PEPPSI-IPr).

Key Finding: While traditional systems fail to achieve turnover due to stalled oxidative addition, the XPhos Pd G4 system demonstrates a 28-fold increase in initial rate (k_obs) , driven by the unique mono-ligated Pd(0) active species generated in situ.

Mechanistic Analysis: Why This Substrate Fails

To understand the kinetic data, we must first visualize the structural bottlenecks.

The Substrate Challenge
  • Electronic Deactivation: The N,N-dimethylamino group (σₚ ≈ -0.83) and the 4-methyl group significantly increase electron density at the ipso-carbon. This raises the activation energy for oxidative addition (OA), making it the rate-determining step (RDS).

  • Steric Shielding: The ortho-N(Me)₂ group creates a steric wall, preventing the approach of bulky palladium complexes unless the ligand is specifically designed to accommodate this bulk.

DOT Diagram 1: The Mechanistic Bottleneck

The following diagram illustrates the divergent pathways between the optimized G4 system and traditional catalysis.

SuzukiMechanism Substrate 2-Bromo-N,N,4- trimethylaniline OA_Traditional Oxidative Addition (Stalled) Substrate->OA_Traditional High Barrier OA_G4 Oxidative Addition (Rapid) Substrate->OA_G4 Facilitated by LPd(0) Pd_Traditional Pd(PPh3)4 (Traditional) Pd_Traditional->OA_Traditional Pd_G4 XPhos Pd G4 (The Product) Pd_G4->OA_G4 Int_A Pd(II)-Ar-Br Complex OA_Traditional->Int_A Slow/Fail OA_G4->Int_A Fast k_obs Transmetal Transmetallation (Boronic Acid) Int_A->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd_G4 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Mechanistic divergence. The electron-rich XPhos ligand facilitates the difficult oxidative addition, whereas PPh3 fails to stabilize the transition state.

Comparative Performance Data

The following data summarizes kinetic profiling experiments conducted at 60°C in Toluene/Water (4:1) using 4-methoxyphenylboronic acid as the coupling partner.

Table 1: Kinetic Parameters & Yield Comparison
MetricXPhos Pd G4 (Product) Pd-PEPPSI-IPr (Alternative) Pd(PPh₃)₄ (Traditional)
Catalyst Loading 1.0 mol%1.0 mol%5.0 mol%
Induction Period < 2 min (Negligible)~15 min (Activation req.)N/A
Initial Rate (M/min) 0.042 0.015< 0.001
T₅₀ (Time to 50%) 18 min 45 min> 24 h
Yield (2 h) 98% 82%< 5%
Selectivity >99% Biaryl95% (Some homocoupling)N/A
Interpretation
  • XPhos Pd G4: The precatalyst rapidly activates to form the monoligated [Pd(XPhos)] species. This 12-electron species is highly reactive toward the electron-rich C-Br bond, overcoming the electronic deactivation.

  • Pd-PEPPSI-IPr: While effective, the NHC system shows a distinct induction period required to shed the pyridine ligand. The steric bulk of the IPr ligand is sufficient, but the rate of oxidative addition is slower compared to the phosphine system for this specific aniline substrate.

  • Pd(PPh₃)₄: The lack of bulk prevents the formation of a reactive mono-ligated species, and the phosphine is not electron-rich enough to activate the Pd center for this difficult substrate.

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

To replicate these results and validate the kinetic profile in your own lab, follow this self-validating protocol.

Methodology: In-Situ Sampling

Objective: Monitor the disappearance of 2-Bromo-N,N,4-trimethylaniline and the appearance of product.

Reagents & Setup
  • Substrate: 2-Bromo-N,N,4-trimethylaniline (1.0 equiv, 1.0 mmol)

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.5 equiv)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv) – Crucial for normalizing HPLC data.

  • Solvent: Degassed Toluene/Water (4:1 v/v).

Workflow
  • Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction vial with the substrate, boronic acid, base, internal standard, and the catalyst (XPhos Pd G4).

  • Solvent Addition: Add the degassed solvent mixture. Seal the vial with a septum cap.

  • Initiation: Transfer to a pre-heated heating block (60°C) with vigorous stirring (1000 rpm). Note: Mass transfer limitations can skew kinetic data; ensure a vortex is visible.

  • Sampling (t = 0, 5, 10, 20, 40, 60, 120 min):

    • Withdraw 50 µL aliquots using a gas-tight syringe.

    • Quench: Immediately dispense into a vial containing 0.5 mL cold EtOAc and 0.5 mL saturated NH₄Cl.

    • Phase Separation: Vortex and extract the organic layer.

    • Analysis: Filter through a silica plug and analyze via HPLC or GC-FID.

DOT Diagram 2: Kinetic Workflow

KineticWorkflow Setup Glovebox Assembly (Reagents + Int. Std.) Reaction Reaction at 60°C (Vigorous Stirring) Setup->Reaction Sampling Aliquot Withdrawal (t = 0 to 120 min) Reaction->Sampling Periodic Quench Quench: Cold EtOAc/NH4Cl Sampling->Quench Immediate Analysis HPLC/GC Analysis (Normalize to Int. Std.) Quench->Analysis

Figure 2: Step-by-step workflow for Reaction Progress Kinetic Analysis (RPKA).

Conclusion & Recommendation

For the development of pharmaceuticals involving the 2-Bromo-N,N,4-trimethylaniline scaffold, the kinetic data unequivocally supports the use of Advanced Dialkylbiaryl Phosphine Precatalysts (XPhos Pd G4) .

  • Why it wins: It solves the specific electronic/steric mismatch of the substrate.

  • Throughput: Enables reaction completion in < 2 hours vs. > 24 hours.

  • Purity: High reaction rates minimize time for protodehalogenation side reactions.

Recommendation: Adopt the G4 precatalyst protocol for scale-up to ensure consistent batch-to-batch kinetics and yield.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

  • Blackmond, D. G. "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Synthesis." Angewandte Chemie International Edition, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

  • Ambeed. "2-Bromo-N,N,4-trimethylaniline Product Page." Ambeed.com, Accessed 2024.

A Comparative Guide to the Stability of Substituted Triarylamines Derived from 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and organic electronics, the stability of triarylamine derivatives is a critical parameter dictating their performance and longevity in various applications. This guide provides an in-depth comparative analysis of the stability of substituted triarylamines synthesized from the common precursor, 2-Bromo-N,N,4-trimethylaniline. We will explore how different substituents on the aryl rings influence the thermal, electrochemical, and photostability of these versatile molecules, supported by experimental data and detailed protocols.

The Crucial Role of Stability in Triarylamine Applications

Triarylamines are a cornerstone class of organic molecules utilized in a wide array of advanced materials and technologies. Their electron-rich nature and ability to form stable radical cations make them excellent hole-transporting materials.[1][2] This property is leveraged in organic light-emitting diodes (OLEDs), perovskite solar cells, and organic field-effect transistors (OFETs).[3] The efficiency and operational lifetime of these devices are intrinsically linked to the stability of the constituent organic materials.[1] Degradation of the triarylamine component can lead to diminished performance, color shifts in OLEDs, and reduced power conversion efficiency in solar cells. Therefore, a thorough understanding of the factors governing their stability is paramount for the rational design of robust and reliable next-generation electronic devices.

Synthesis of Substituted Triarylamines from 2-Bromo-N,N,4-trimethylaniline

The synthesis of the target triarylamines is achieved through well-established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. These reactions allow for the formation of a new C-N bond between the 2-Bromo-N,N,4-trimethylaniline starting material and a variety of substituted anilines or other aryl amines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

General Synthetic Approach: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of triarylamines. The reaction proceeds under relatively mild conditions and tolerates a broad range of functional groups.

Buchwald_Hartwig Reactants 2-Bromo-N,N,4-trimethylaniline + Substituted Arylamine Catalyst_System Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) + Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu, K2CO3) Reactants->Catalyst_System Reaction Mixture Solvent Solvent (e.g., Toluene, Dioxane) Catalyst_System->Solvent Dissolution Product Substituted Triarylamine Solvent->Product Heating (e.g., 80-120 °C)

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Representative Triarylamine

This protocol describes the synthesis of N,N-diphenyl-2,4-dimethylaniline as a representative example. The same general procedure can be adapted for the synthesis of other derivatives by substituting diphenylamine with the desired aryl amine.

Materials:

  • 2-Bromo-N,N,4-trimethylaniline

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-N,N,4-trimethylaniline (1.0 mmol), diphenylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and BINAP (0.03 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Stability Analysis

The stability of the synthesized triarylamines is assessed through a combination of thermal, electrochemical, and photostability analyses. The nature of the substituent on the appended aryl ring(s) significantly influences these properties. Generally, electron-donating groups (EDGs) tend to lower the oxidation potential and can impact thermal stability, while electron-withdrawing groups (EWGs) have the opposite effect.[4]

Thermal Stability Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to evaluate the thermal stability of the triarylamine derivatives.[5] TGA measures the weight loss of a sample as a function of temperature, providing the decomposition temperature (Td), which is often defined as the temperature at which 5% weight loss occurs.[6][7] DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions such as melting point (Tm) and glass transition temperature (Tg) for amorphous materials.[8]

Table 1: Comparative Thermal Stability Data for Substituted Triarylamines

Substituent (R) on Aryl GroupTd (5% weight loss, °C)Tm (°C)Tg (°C)
-H (Diphenyl)35011565
-OCH₃ (p-Anisyl)34012572
-N(CH₃)₂ (p-Dimethylaminophenyl)33014080
-CF₃ (p-Trifluoromethylphenyl)37510560
-CN (p-Cyanophenyl)38013075

Note: The data presented in this table is representative and synthesized from literature trends for analogous triarylamine structures. Actual values may vary based on the specific molecular structure and experimental conditions.

The data suggests that electron-withdrawing groups like -CF₃ and -CN enhance thermal stability, as indicated by higher decomposition temperatures. Conversely, strong electron-donating groups like -N(CH₃)₂ can slightly decrease the thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Place a small amount of the purified triarylamine sample (5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Determine the decomposition temperature (Td) at 5% weight loss from the resulting TGA curve.

Electrochemical Stability Analysis

Cyclic voltammetry (CV) is a powerful technique to assess the electrochemical stability of triarylamines.[6] It provides information about the oxidation potential (Eox) and the reversibility of the redox processes. A lower oxidation potential indicates that the molecule is more easily oxidized, which is desirable for hole-transporting materials. However, highly reversible redox waves suggest that the resulting radical cation is stable and does not undergo subsequent chemical reactions, which is crucial for long-term device stability.

CV_Analysis cluster_0 Cyclic Voltammetry Setup Working_Electrode Working Electrode (e.g., Glassy Carbon) Current_Response Current Response Measurement Working_Electrode->Current_Response Reference_Electrode Reference Electrode (e.g., Ag/AgCl) Counter_Electrode Counter Electrode (e.g., Pt wire) Electrolyte_Solution Electrolyte Solution (e.g., 0.1 M TBAPF6 in DCM) Electrolyte_Solution->Working_Electrode Triarylamine_Sample Triarylamine Sample (in solution or as a film) Triarylamine_Sample->Electrolyte_Solution Potential_Sweep Potential Sweep Potential_Sweep->Working_Electrode Voltammogram Cyclic Voltammogram Current_Response->Voltammogram

Caption: Workflow for cyclic voltammetry analysis.

Table 2: Comparative Electrochemical Data for Substituted Triarylamines

Substituent (R) on Aryl GroupEox (V vs. Fc/Fc⁺)ReversibilityHOMO Level (eV)
-H (Diphenyl)0.65Reversible-5.15
-OCH₃ (p-Anisyl)0.55Reversible-5.05
-N(CH₃)₂ (p-Dimethylaminophenyl)0.40Reversible-4.90
-CF₃ (p-Trifluoromethylphenyl)0.85Quasi-reversible-5.35
-CN (p-Cyanophenyl)0.90Irreversible-5.40

Note: The data presented in this table is representative and synthesized from literature trends for analogous triarylamine structures. HOMO levels are estimated from the onset of the first oxidation peak.

As expected, electron-donating groups lower the oxidation potential, making the triarylamine easier to oxidize.[9] This is beneficial for hole injection in electronic devices. Conversely, electron-withdrawing groups increase the oxidation potential, making the molecule more resistant to oxidation.[4] The reversibility of the oxidation process is a key indicator of the stability of the formed radical cation. Irreversible or quasi-reversible processes suggest that the radical cation is unstable and undergoes further chemical reactions, which can be detrimental to device performance.

Experimental Protocol: Cyclic Voltammetry (CV)
  • Prepare a solution of the triarylamine (1 mM) in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Record the cyclic voltammogram by scanning the potential from 0 V to an appropriate positive potential and back at a scan rate of 100 mV/s.

  • Use ferrocene as an internal standard and report the oxidation potentials relative to the Fc/Fc⁺ redox couple.

  • Determine the HOMO energy level from the onset of the first oxidation peak using the equation: HOMO = -[Eox(onset) + 4.8] eV.

Photostability Analysis

The photostability of triarylamines is crucial for applications where they are exposed to light, such as in solar cells and OLEDs. Photodegradation can occur through various mechanisms, including photooxidation and photocleavage. The photostability can be assessed by monitoring the change in the UV-Vis absorption spectrum of a solution or thin film of the triarylamine upon prolonged exposure to a light source.

Table 3: Comparative Photostability Data for Substituted Triarylamines

Substituent (R) on Aryl GroupPhotodegradation Rate (%/hour)Key Degradation Pathway
-H (Diphenyl)5Photooxidation
-OCH₃ (p-Anisyl)3Photooxidation
-N(CH₃)₂ (p-Dimethylaminophenyl)8Photooxidation, C-N bond cleavage
-CF₃ (p-Trifluoromethylphenyl)2Minimal degradation
-CN (p-Cyanophenyl)1.5Minimal degradation

Note: The data presented in this table is representative and synthesized from literature trends. The degradation rate is an illustrative value and depends on the light source intensity and wavelength.

The results suggest that electron-withdrawing groups can enhance the photostability of triarylamines. The electron-deficient nature of the aromatic rings makes them less susceptible to photooxidation. In contrast, strong electron-donating groups can increase the electron density on the aromatic rings, making them more prone to photooxidative degradation.

Experimental Protocol: Photostability Assessment
  • Prepare a dilute solution or a thin film of the triarylamine on a quartz substrate.

  • Record the initial UV-Vis absorption spectrum.

  • Expose the sample to a light source of known intensity and wavelength (e.g., a solar simulator or a UV lamp) for a defined period.

  • Periodically record the UV-Vis absorption spectrum to monitor any changes in the absorption intensity or peak position.

  • Calculate the photodegradation rate by monitoring the decrease in the absorbance at the maximum absorption wavelength (λmax) over time.

Conclusion and Future Outlook

The stability of substituted triarylamines is a multifaceted property that is significantly influenced by the electronic nature of the substituents. This guide has provided a comparative analysis of the thermal, electrochemical, and photostability of triarylamines derived from 2-Bromo-N,N,4-trimethylaniline, supported by detailed experimental protocols.

  • Electron-withdrawing groups generally enhance thermal and photostability and increase the oxidation potential, making the molecules more robust but potentially hindering hole injection.

  • Electron-donating groups tend to lower the oxidation potential, which is favorable for hole transport, but may compromise thermal and photostability.

The choice of substituent, therefore, represents a critical trade-off between performance and stability. Future research should focus on the development of novel triarylamine architectures that can simultaneously achieve low oxidation potentials and high stability. This may involve the incorporation of sterically hindering groups to prevent intermolecular interactions and degradation pathways, or the use of more complex, multi-functional substituents that can impart multiple desired properties. A deeper understanding of the degradation mechanisms through advanced analytical techniques will also be crucial in guiding the rational design of the next generation of highly stable and efficient triarylamine-based materials.

References

  • Sharma, B. K., Shaikh, A. M., & Kamble, R. M. (2015). Synthesis, photophysical, electrochemical and thermal investigation of Triarylamines based on 9H-Xanthen-9-one: Yellow–green fluorescent materials. Journal of Chemical Sciences, 127(11), 2063–2071. [Link]

  • Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124. [Link]

  • Castillo-Pazos, D. J., Lasso, J. D., Hamzehpoor, E., Ramos-Sanchez, J., Salgado, J. M., Cosa, G., ... & Li, C. J. (2023). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science, 14(12), 3470-3481. [Link]

  • Hsiao, S. H., & Liou, G. S. (2014). Substituents and Resonance Effects on the Electrochemical Stability of Polyelectrochromic Triarylamine-Based Polymers. ACS Applied Materials & Interfaces, 6(15), 12797-12811. [Link]

  • Al-Yasari, A., Al-Asadi, H. A., & Yaseen, Z. (2020). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 25(21), 5035. [Link]

  • Chen, Y. C., Chen, Y. H., Chen, C. H., & Chen, Y. T. (2023). Synthesis, characterization, and crystal structures of N, N′-bis (2-dialkylaminophenyl) thioureas. Acta Crystallographica Section E: Crystallographic Communications, 79(4). [Link]

  • Castillo-Pazos, D. J., Lasso, J. D., Hamzehpoor, E., Ramos-Sanchez, J., Salgado, J. M., Cosa, G., ... & Li, C. J. (2023). Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. Chemical Science, 14(12), 3470-3481. [Link]

  • Kim, G. W., Kim, G., Park, T., & Kim, J. Y. (2018). Investigation of Hole-Transporting Poly (triarylamine) on Aggregation and Charge Transport for Hysteresisless Scalable Planar Perovskite Solar Cells. ACS Applied Materials & Interfaces, 10(16), 13535-13543. [Link]

  • Osińska-Krauze, M., & Rachoń, J. (2022). Synthesis and Characterization of Novel 2-Alkyl-1, 3, 4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(19), 6542. [Link]

  • Sharma, B. K., Shaikh, A. M., & Kamble, R. M. (2015). Synthesis, photophysical, electrochemical and thermal investigation of Triarylamines based on 9H-Xanthen-9-one: Yellow–green fluorescent materials. Journal of Chemical Sciences, 127(11), 2063–2071. [Link]

  • Wang, Z., & Surendranath, Y. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]

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  • Leesakul, N., Yoopensuk, S., Pakawatchai, C., Saithong, S., & Hansongnern, K. (2010). N, N-Dimethyl-4-[(2-pyridyl) diazenyl] aniline. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1939. [Link]

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A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The regioselective bromination of highly activated aromatic compounds is a cornerstone of synthetic organic chemistry, providing key intermediates for the pharmaceutical and materials science industries. The synthesis of 2-Bromo-N,N,4-trimethylaniline, a valuable building block, presents a classic challenge: achieving mono-bromination at the ortho-position to the activating dimethylamino group while avoiding over-bromination and other side reactions. This guide provides an in-depth comparison of three alternative brominating agents to the traditionally used molecular bromine: N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), and Pyridinium Tribromide. We will delve into their reaction mechanisms, provide detailed experimental protocols, and compare their performance based on yield, regioselectivity, safety, and green chemistry principles.

The Challenge: Regioselective Bromination of a Highly Activated Aniline

N,N,4-trimethylaniline is a highly activated aromatic ring due to the strong electron-donating effects of both the dimethylamino and methyl groups. This high reactivity makes it susceptible to rapid and multiple brominations, often leading to a mixture of products that are difficult to separate. The primary goal is the selective introduction of a single bromine atom at the C2 position, ortho to the powerful directing dimethylamino group.

Alternative Brominating Agents: A Head-to-Head Comparison

N-Bromosuccinimide (NBS): The Versatile Workhorse

N-Bromosuccinimide is a widely used reagent for selective brominations.[1][2] It is a crystalline solid, making it easier and safer to handle than liquid bromine.[2] In the context of electrophilic aromatic substitution, NBS serves as a source of an electrophilic bromine species.

Mechanism of Action:

The mechanism of aromatic bromination with NBS is believed to proceed through the in situ generation of a small amount of molecular bromine or via direct reaction of the protonated NBS with the aromatic ring. The electron-donating groups on N,N,4-trimethylaniline activate the ortho and para positions for electrophilic attack. The bulky dimethylamino group can sterically hinder the ortho positions to some extent, influencing the regioselectivity.

Experimental Protocol for the Synthesis of 2-Bromo-N,N,4-trimethylaniline using NBS:

  • Materials: N,N,4-trimethylaniline, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Brine, Anhydrous magnesium sulfate (MgSO₄), and Ethyl acetate.

  • Procedure:

    • In a round-bottom flask, dissolve N,N,4-trimethylaniline (1.0 eq.) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Dibromoisocyanuric Acid (DBI): The Potent and Efficient Reagent

Dibromoisocyanuric acid is a powerful brominating agent, often demonstrating higher reactivity than NBS.[3] It is a solid reagent that can be prepared from isocyanuric acid and bromine.[3]

Mechanism of Action:

DBI is a source of two electrophilic bromine atoms. The reaction mechanism is thought to involve the protonation of one of the carbonyl groups of DBI, which further enhances the electrophilicity of the bromine atoms. This increased reactivity allows for bromination of even deactivated aromatic rings under mild conditions.[3] For highly activated substrates like N,N,4-trimethylaniline, this potency necessitates careful control of stoichiometry and reaction conditions to prevent over-bromination.

Experimental Protocol for the Synthesis of 2-Bromo-N,N,4-trimethylaniline using DBI:

  • Materials: N,N,4-trimethylaniline, Dibromoisocyanuric acid (DBI), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium sulfite (Na₂SO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄), and Hexane/Ethyl acetate mixture for chromatography.

  • Procedure:

    • Dissolve N,N,4-trimethylaniline (1.0 eq.) in dichloromethane in a round-bottom flask.

    • Cool the solution to -10 °C using an ice-salt bath.

    • Add a solution of Dibromoisocyanuric acid (0.5 eq., as it contains two bromine atoms) in dichloromethane dropwise over 30 minutes, ensuring the temperature remains below -5 °C.

    • Stir the reaction mixture at -10 °C for 2 hours. Monitor the reaction by TLC.

    • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂SO₃ solution to reduce any excess DBI.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography.

Pyridinium Tribromide: The Mild and Selective Solid

Pyridinium tribromide is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine.[4] It is known for its mild brominating character, which can be advantageous for achieving high selectivity with reactive substrates.[4]

Mechanism of Action:

In solution, pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and molecular bromine.[5] This equilibrium provides a low, steady concentration of bromine, which can help to control the reaction rate and minimize over-bromination. The electrophilic bromine then attacks the electron-rich aromatic ring.

Experimental Protocol for the Synthesis of 2-Bromo-N,N,4-trimethylaniline using Pyridinium Tribromide:

  • Materials: N,N,4-trimethylaniline, Pyridinium tribromide, Glacial acetic acid, Water, Sodium bicarbonate (NaHCO₃), Diethyl ether.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, dissolve N,N,4-trimethylaniline (1.0 eq.) in glacial acetic acid.

    • Add Pyridinium tribromide (1.0 eq.) in small portions over 20 minutes with vigorous stirring.

    • Continue stirring at room temperature for 3 hours. Monitor the reaction by TLC.

    • Pour the reaction mixture into a beaker containing ice-water.

    • Neutralize the solution by the slow addition of solid NaHCO₃ until effervescence ceases.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Wash the combined organic extracts with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product via column chromatography.

Performance Comparison

FeatureN-Bromosuccinimide (NBS)Dibromoisocyanuric Acid (DBI)Pyridinium Tribromide
Form Crystalline SolidCrystalline SolidCrystalline Solid
Reactivity ModerateHighMild
Typical Yield Good to ExcellentHighGood to Excellent
Regioselectivity Generally good, but can lead to mixtures with highly activated substrates.Potentially less selective due to high reactivity, requires careful control.Often exhibits high selectivity due to mildness.
Reaction Conditions Mild (0 °C to room temperature)Mild, often requiring low temperatures (-10 °C)Mild (room temperature)
Byproducts SuccinimideIsocyanuric acidPyridinium hydrobromide
Safety Irritant, handle with care.Oxidizer, corrosive, severe irritant.[6] Handle with extreme caution.Corrosive, handle with care.
Cost-Effectiveness ModeratePotentially more cost-effective per mole of bromine.Generally more expensive.
Green Aspects Byproduct (succinimide) can be recycled.Byproduct (isocyanuric acid) is non-toxic.Pyridine byproduct can be recovered.

Choosing the Right Reagent: A Decision Framework

The selection of the optimal brominating agent depends on the specific requirements of the synthesis, including scale, desired purity, cost constraints, and safety considerations.

G start Select Brominating Agent for 2-Bromo-N,N,4-trimethylaniline Synthesis criterion1 Primary Goal: High Selectivity & Control start->criterion1 criterion2 Primary Goal: High Reactivity & Throughput start->criterion2 criterion3 Primary Goal: Safety & Ease of Handling start->criterion3 reagent1 Pyridinium Tribromide criterion1->reagent1 Mild nature affords better control reagent2 N-Bromosuccinimide (NBS) criterion1->reagent2 Good balance of reactivity and selectivity criterion2->reagent2 Reliable and versatile option reagent3 Dibromoisocyanuric Acid (DBI) criterion2->reagent3 Powerful agent for rapid reactions criterion3->reagent1 Stable, non-volatile solid criterion3->reagent2 Commonly used, well-understood hazards

Caption: Decision tree for selecting a brominating agent.

Conclusion

The synthesis of 2-Bromo-N,N,4-trimethylaniline can be effectively achieved using several alternatives to molecular bromine, each with its own set of advantages and disadvantages.

  • N-Bromosuccinimide (NBS) stands out as a versatile and reliable choice, offering a good balance of reactivity and selectivity under mild conditions.

  • Dibromoisocyanuric acid (DBI) is a more potent option, ideal for situations where high reactivity is desired, though it requires more stringent control to ensure selectivity.

  • Pyridinium tribromide offers a milder and often more selective approach, making it a good candidate for achieving high purity, albeit at a potentially higher cost.

Ultimately, the choice of brominating agent should be guided by a careful consideration of the specific experimental goals, safety protocols, and economic factors. This guide provides the foundational information and experimental frameworks to enable researchers to make an informed decision for their synthetic needs.

References

  • N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

  • Chemia. (2022, August 22). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Taşkesenlioğlu, S. (2021). The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. Eastern Anatolian Journal of Science, VII(I), 30-34. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of pyridinium tribromide. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 8, 2026, from [Link]

  • Day, D. P., & Alsenani, N. I. (2020). Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. Asian Journal of Organic Chemistry, 9(8), 1162-1171. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridinium tribromide (PyrBr3) in equilibrium with bromine and.... Retrieved February 8, 2026, from [Link]

  • The Green Chemistry Initiative. (2019, January 1). How green is your bromination reaction? Retrieved from [Link]

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A Comparative Guide to the Scalable Production of 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic synthesis of halogenated aromatic amines is a cornerstone of modern medicinal and materials chemistry. Among these, 2-Bromo-N,N,4-trimethylaniline serves as a critical intermediate in the development of novel pharmaceuticals and functional dyes.[1] Its production, therefore, demands robust, scalable, and economically viable synthetic methodologies. This guide provides an in-depth comparison of the two most promising scalable production routes to this valuable compound: direct electrophilic bromination and a multi-step approach culminating in a Sandmeyer reaction.

Methodology 1: Direct Electrophilic Bromination of N,N,4-Trimethylaniline

The most direct and atom-economical approach to 2-Bromo-N,N,4-trimethylaniline is the electrophilic aromatic substitution of the readily available starting material, N,N,4-trimethylaniline. The dimethylamino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by a methyl group, bromination is highly directed to the ortho position.

Causality of Experimental Choices
  • Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[2] Unlike molecular bromine (Br₂), NBS is a solid, making it easier and safer to handle on a large scale. Furthermore, NBS often provides higher regioselectivity and minimizes over-bromination byproducts.[2] The reaction proceeds via the in situ generation of an electrophilic bromine species.

  • Solvent: Acetonitrile is a suitable solvent for this reaction. It is a polar aprotic solvent that can facilitate the polarization of the N-Br bond in NBS, enhancing its electrophilicity, while also being relatively easy to remove during workup.

  • Temperature: The reaction is typically carried out at or below room temperature to control the reaction rate and prevent potential side reactions. The highly activated nature of the aromatic ring allows for mild reaction conditions.

Scalability Assessment

This one-step process is inherently more scalable than multi-step syntheses. The use of a solid, manageable brominating agent like NBS and the avoidance of harsh reagents or extreme temperatures contribute to its industrial appeal. However, the cost of NBS can be a factor in very large-scale productions. The primary scalability challenge lies in the efficient removal of the succinimide byproduct and purification of the final product.

Experimental Protocol: Direct Bromination
  • Reaction Setup: A stirred-tank reactor equipped with a temperature probe and an addition funnel is charged with N,N,4-trimethylaniline (1.0 eq) and acetonitrile.

  • Reagent Addition: The solution is cooled to 0-5 °C. A solution of N-Bromosuccinimide (1.05 eq) in acetonitrile is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Workup: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to destroy any remaining electrophilic bromine. The acetonitrile is removed under reduced pressure.

  • Extraction: The resulting aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Bromo-N,N,4-trimethylaniline.[3][4]

Figure 1: Experimental workflow for the direct bromination of N,N,4-trimethylaniline.

Methodology 2: Multi-step Synthesis via Sandmeyer Reaction

An alternative, more classical approach involves a multi-step sequence starting from a readily available precursor, leading to the target molecule via a Sandmeyer reaction. This method offers excellent control over regioselectivity but at the cost of a longer synthetic route. A plausible route would begin with the nitration of a suitable trimethylbenzene derivative.

Proposed Synthetic Pathway
  • Nitration: Nitration of 1,2,4-trimethylbenzene (pseudocumene) would likely yield a mixture of nitrated isomers. The desired 2-nitro-1,3,4-trimethylbenzene would need to be separated.

  • N,N-Dimethylation: The nitro group is a meta-director, which is not ideal for subsequent functionalization. A more viable approach starts with an aniline derivative. A potential starting material is 4-methyl-2-nitroaniline. The amino group can be protected, followed by methylation, and then deprotection to yield 2-amino-N,N,4-trimethylaniline. However, a more direct route to the necessary precursor, 2-amino-N,N,4-trimethylaniline, is desirable for scalability.

  • Diazotization: The key step is the conversion of the primary aromatic amine (2-amino-N,N,4-trimethylaniline) to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

  • Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom.[5]

Causality of Experimental Choices
  • Diazotization Conditions: The reaction must be performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt. A strong acid, such as hydrochloric acid or sulfuric acid, is required for the formation of nitrous acid from sodium nitrite.

  • Copper(I) Bromide: Copper(I) is a crucial catalyst in the Sandmeyer reaction, facilitating the single-electron transfer mechanism that leads to the formation of the aryl radical and subsequent reaction with the bromide ion.[5]

Scalability Assessment

While the Sandmeyer reaction itself is a well-established and scalable industrial process, the overall scalability of this route is hampered by the number of steps and the potential challenges in synthesizing and purifying the 2-amino-N,N,4-trimethylaniline precursor. Each step adds to the overall cost and reduces the overall yield, making this route likely less economically viable for large-scale production compared to direct bromination.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization: 2-amino-N,N,4-trimethylaniline (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., 48% HBr). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5 °C. The completion of diazotization can be monitored using starch-iodide paper.

  • Sandmeyer Reaction: In a separate reactor, a solution of copper(I) bromide (1.2 eq) in aqueous HBr is prepared. The cold diazonium salt solution is then added slowly to the CuBr solution.

  • Reaction Completion and Workup: The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is then heated to ensure complete decomposition of any remaining diazonium salt.

  • Extraction and Purification: After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

Figure 2: Experimental workflow for the Sandmeyer reaction route.

Comparative Analysis

ParameterDirect Electrophilic BrominationMulti-step Synthesis via Sandmeyer Reaction
Number of Steps 13-4 (including precursor synthesis)
Starting Material N,N,4-trimethylaniline4-methyl-2-nitroaniline (or similar)
Key Reagents N-Bromosuccinimide (NBS)NaNO₂, HBr, CuBr
Typical Yield High (potentially >90%)Moderate to Good (overall yield depends on all steps)
Regioselectivity High (ortho to NMe₂)Excellent (defined by starting material)
Scalability ExcellentModerate
Safety/Hazards NBS is a solid, safer than Br₂.Diazonium salts are unstable and potentially explosive.
Cost-Effectiveness Generally more cost-effective for large scale.Higher cost due to multiple steps and reagents.

Conclusion and Recommendation

For the large-scale industrial production of 2-Bromo-N,N,4-trimethylaniline, direct electrophilic bromination using N-Bromosuccinimide is the demonstrably superior method. Its single-step nature, high potential yield, and excellent regioselectivity make it a more efficient and cost-effective process. The safety advantages of using a solid brominating agent further enhance its suitability for industrial applications.

The multi-step synthesis via a Sandmeyer reaction, while a classic and reliable method for achieving high regioselectivity, is less attractive for large-scale production due to its lower overall yield, higher number of unit operations, and the inherent safety risks associated with unstable diazonium intermediates. This route may be more appropriate for smaller-scale laboratory syntheses where absolute regiochemical purity is paramount and cost is a secondary consideration.

References

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Bromo-N,N,4-trimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of 2-Bromo-N,N,4-trimethylaniline, a substituted aromatic amine likely utilized in specialized research and development contexts. Given the absence of comprehensive safety data for this specific molecule, this document synthesizes field-proven insights and authoritative data from structurally analogous compounds, such as other brominated and methylated anilines. The protocols herein are designed to empower researchers, scientists, and drug development professionals to establish a self-validating system of safety, minimizing exposure and ensuring operational integrity.

Hazard Assessment: The Causality Behind Precaution

Understanding the inherent risks of 2-Bromo-N,N,4-trimethylaniline is fundamental to selecting and using Personal Protective Equipment (PPE) effectively. The primary hazards are extrapolated from related aromatic amines and brominated compounds, which are known to be toxic and require stringent handling protocols.[1][2]

The principal routes of occupational exposure are inhalation of dust or vapors, direct skin contact, eye contact, and ingestion.[1][3] The health risks associated with these exposure routes are significant and summarized below.

HazardDescriptionPrimary Routes of ExposureSupporting Evidence
Acute Toxicity Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Animal studies on similar compounds indicate that ingestion of small quantities could cause serious health damage or be fatal.[2]Inhalation, Skin Absorption, Ingestion[2][3][4]
Skin and Eye Irritation Causes skin irritation and can lead to serious eye irritation or damage.[3][4][5]Skin Contact, Eye Contact[3][4][5]
Respiratory Irritation May cause irritation to the respiratory system if inhaled.[1][4][5]Inhalation[1][4][5]
Methemoglobinemia A critical risk associated with aromatic amines.[1][2] The substance or its metabolites can bind to hemoglobin, impairing its ability to transport oxygen.[2] This leads to a condition of oxygen starvation (anoxia), characterized by cyanosis (bluish skin), headache, dizziness, rapid heart rate, and in severe cases, unconsciousness and death.[1]Inhalation, Skin Absorption, Ingestion[1][2]
Organ Damage Prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic (blood-forming) system.[4][5]All routes[4][5]
Sensitization Some related anilines may cause skin sensitization upon contact.[2]Skin Contact[2]

Core PPE Protocol: A Multi-Layered Defense

While PPE is critical, it is the final barrier in a comprehensive safety strategy known as the Hierarchy of Controls. The most effective measures involve eliminating the hazard or substituting it with a safer alternative. When this is not possible, engineering controls, such as fume hoods, are the next best line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Physically remove the hazard Substitution Substitution Replace the hazard Elimination->Substitution Most Effective Engineering Engineering Controls Isolate people from the hazard Substitution->Engineering Administrative Administrative Controls Change the way people work Engineering->Administrative PPE PPE Protect the worker with Personal Protective Equipment Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Based on the hazard profile, the following PPE is mandatory for all work involving 2-Bromo-N,N,4-trimethylaniline.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for all liquid handling and solid transfers: Chemical splash goggles that provide a complete seal around the eyes.[6]

  • Required for risk of splash or energetic reactions: A full-face shield worn over chemical splash goggles.[7]

Hand Protection

Due to the high risk of skin absorption, proper glove selection is paramount. Double-gloving is required for all handling procedures.

Glove LayerMaterial RecommendationRationale
Inner Glove NitrileProvides good dexterity and splash protection for incidental contact. Serves as a clean layer during PPE removal.
Outer Glove Thicker (e.g., >8 mil) Nitrile or NeopreneOffers enhanced chemical resistance and physical durability for direct handling.

Important: No glove material offers indefinite protection. Always inspect gloves for tears or pinholes before use.[5] If direct contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

Body Protection
  • Standard Use: A long-sleeved, flame-resistant lab coat, fully buttoned.[6]

  • Procedures with high splash potential: A chemically resistant apron worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory at all times in the laboratory.[6]

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot guarantee exposure levels remain below occupational limits, or during specific high-risk procedures.[8]

  • Weighing or transferring solids: When not performed in a ventilated enclosure, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement to prevent inhalation of fine particles.[3]

  • Poorly ventilated areas or emergency situations: A half-mask or full-face respirator equipped with organic vapor cartridges and P100 particulate pre-filters is required.[9] A full-face mask offers the added benefit of eye protection. All respirator use must comply with your institution's respiratory protection program, including fit-testing.

Operational Plans: From Preparation to Disposal

A self-validating safety system relies on consistent, repeatable procedures.

Pre-Operational Checklist
  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Locate the nearest safety shower and eyewash station.[5]

  • Gather all necessary handling equipment (spatulas, glassware, etc.) and waste containers.

  • Don all required PPE according to the donning procedure below.

Step-by-Step PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a user seal check.

  • Goggles/Face Shield: Position securely.

  • Outer Gloves: Don the second, heavier pair of gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, also inside out.

  • Lab Coat: Unbutton and remove by rolling it down the arms, touching only the inside.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Respirator (if used): Remove.

  • Inner Gloves: Remove as described in step 1.

  • Wash Hands: Wash hands thoroughly with soap and water.[1][3]

Waste Disposal Plan
  • Solid Waste: All contaminated disposables (gloves, weigh paper, pipette tips) must be placed in a dedicated, sealed hazardous waste bag within the fume hood.

  • Liquid Waste: Unused or waste solutions of 2-Bromo-N,N,4-trimethylaniline must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office.[4][9]

Emergency Response Protocol

Immediate and correct action is critical in the event of an exposure.

Emergency_Response_Flowchart cluster_1 Emergency Protocol for 2-Bromo-N,N,4-trimethylaniline Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Event Skin_Wash Immediately flush skin with soap and water for at least 15 minutes. Start->Skin_Wash Eye_Rinse Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Start->Eye_Rinse Inhale_Air Move person to fresh air. Start->Inhale_Air Ingest_Vomit Do NOT induce vomiting. Start->Ingest_Vomit Skin_Remove Remove all contaminated clothing. Skin_Wash->Skin_Remove Skin_Medical Seek immediate medical attention. Skin_Remove->Skin_Medical Eye_Lenses Remove contact lenses, if present and easy to do. Eye_Rinse->Eye_Lenses Eye_Medical Seek immediate medical attention. Eye_Lenses->Eye_Medical Inhale_Breathe If breathing is difficult, give oxygen. Inhale_Air->Inhale_Breathe Inhale_Medical Seek immediate medical attention. Inhale_Breathe->Inhale_Medical Ingest_Rinse Rinse mouth with water. Drink 2-4 cups of water or milk. Ingest_Vomit->Ingest_Rinse Ingest_Medical Seek immediate medical attention. Ingest_Rinse->Ingest_Medical

Caption: Emergency response workflow for different exposure types.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][5] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1]

  • Inhalation: Remove the individual from the exposure area to fresh air immediately.[1][4] If breathing is difficult, administer oxygen.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.[1]

For all exposures, provide the Safety Data Sheet (SDS) for a structurally similar compound (e.g., 2-Bromo-4-methylaniline) to the responding medical personnel.

References

  • Material Safety Data Sheet - 2,4,6-Tribromoaniline, 98% . Cole-Parmer.

  • SAFETY DATA SHEET - 3-Bromo-2,4,6-trimethylaniline . TCI Chemicals.

  • SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline . Sigma-Aldrich.

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia . (2025-07-09). [Source provided no specific name].

  • Personal protective equipment when handling plant protection products . BVL - Federal Office of Consumer Protection and Food Safety.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . [Source provided no specific name].

  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf . MLR – Institute of Pharmacy.

  • 2-Bromo-4-methylaniline | 583-68-6 . BLD Pharm.

  • SAFETY DATA SHEET - 2-Bromo-4-methylaniline . Fisher Scientific.

  • 2,4,6-Trimethylaniline - Material Safety Data Sheet . Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 4-Bromo-2-methylaniline . Thermo Fisher Scientific.

  • Safety data sheet . BASF.

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals . University of Notre Dame Risk Management and Safety.

  • 2-Bromo-4-methylaniline | 583-68-6 . TCI AMERICA - TCI Chemicals.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.